Purpurogallin
Beschreibung
oxidation product of pyrogallol; structure
Structure
2D Structure
Eigenschaften
IUPAC Name |
2,3,4,6-tetrahydroxybenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFFVCWBZVLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-77-7 | |
| Record name | Purpurogallin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | purpurogallin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Purpurogallin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a naturally occurring benzotropolone, a class of aromatic compounds characterized by a seven-membered carbon ring fused to a benzene ring. This orange-red crystalline compound has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and synthesis, quantitative data, and an exploration of its interactions with key cellular signaling pathways.
Natural Sources of this compound
This compound is found in a variety of plant and microbial sources, often in its glycosidic form, dryophantin. The primary natural sources identified are:
-
Oak Galls and Bark: Galls, particularly those from Quercus infectoria (Aleppo oak), and the bark of oak trees are rich sources of this compound, where it is present as its glycoside, dryophantin.[2]
-
Nutgalls: Similar to oak galls, nutgalls are another significant source of dryophantin.[2]
-
Other Plant Sources: this compound has also been identified in cabbage, leaves, and the bark of the chestnut oak.[3]
-
Glacial Algae: The extremophilic alga Mesotaenium berggrenii, found on glaciers, is a known natural source of this compound.
While not a direct natural source, this compound can be formed from the oxidative dimerization of pyrogallol, a compound found in many plants. Fungal enzymes, such as laccases and peroxidases, are capable of catalyzing this transformation, suggesting a potential for microbial synthesis.
Isolation and Synthesis Methods
The isolation of this compound from natural sources is less common in laboratory and industrial settings than its chemical or enzymatic synthesis from the readily available precursor, pyrogallol.
Extraction and Hydrolysis from Natural Sources (General Protocol)
A detailed protocol for the large-scale isolation of this compound from oak galls is not extensively documented in readily available literature. However, a general approach would involve the following steps:
-
Extraction of Dryophantin: Powdered oak galls are extracted with a suitable solvent, such as methanol or ethanol, to isolate the glycoside dryophantin.
-
Hydrolysis: The extracted dryophantin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and release the aglycone, this compound.
-
Purification: The resulting this compound is then purified using chromatographic techniques, such as column chromatography with a suitable stationary phase like silica gel or Sephadex, followed by recrystallization.
Chemical Synthesis from Pyrogallol
A common and efficient method for producing this compound is the oxidation of pyrogallol.
Experimental Protocol: Oxidation of Pyrogallol with Sodium Periodate
-
Materials: Pyrogallol, sodium periodate (NaIO₄), distilled water, ethyl acetate, acetic acid.
-
Procedure:
-
Dissolve pyrogallol in distilled water.
-
Slowly add a solution of sodium periodate to the pyrogallol solution with constant stirring. An exothermic reaction will occur, and a reddish-brown precipitate of this compound will form.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Filter the crude this compound precipitate and wash it with cold distilled water.
-
For further purification, the filtrate can be extracted with ethyl acetate to recover any dissolved product.
-
The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid, to yield pure, orange-red crystals of this compound.
-
Enzymatic Synthesis from Pyrogallol
"Green" synthesis methods utilizing enzymes offer a more environmentally friendly alternative to chemical oxidation.
Experimental Protocol: Enzymatic Synthesis using Horseradish Peroxidase (HRP)
-
Materials: Pyrogallol, horseradish peroxidase (HRP), hydrogen peroxide (H₂O₂), buffer solution (e.g., phosphate buffer, pH 6.0-7.0), distilled water.
-
Procedure:
-
Dissolve pyrogallol in the buffer solution.
-
Add HRP to the pyrogallol solution.
-
Initiate the reaction by the slow, dropwise addition of a dilute solution of hydrogen peroxide with gentle stirring.
-
Monitor the reaction progress, which is indicated by a color change to reddish-brown.
-
After the reaction is complete, the this compound precipitate can be collected by filtration.
-
Purify the product as described in the chemical synthesis method.
-
Quantitative Data
Quantitative data on this compound content in its primary natural sources like oak galls is not widely available. However, studies on beverages and synthetic yields provide some insight.
| Source/Method | Analyte | Concentration/Yield | Analytical Method | Reference |
| Ground Coffee | This compound | 85 - 770 ng/g dw | SPE-LC-MS | [3] |
| English Breakfast Tea | This compound | 335 - 360 ng/g dw | SPE-LC-MS | [3] |
| Enzymatic Synthesis (from Pyrogallol) | This compound | 20 - 78% | Gravimetric | |
| Chemical Synthesis (from Pyrogallol) | This compound | High (not specified) | Not specified |
Recovery Data for Analytical Methods:
| Method | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | 26.6% | [3] |
| Acetonitrile Extraction (ANE) with SPE | 6.8% | [3] |
| Water Extraction (WTE) with SPE | 2.6% | [3] |
Signaling Pathways and Mechanism of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound exhibits significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound was found to:
-
Suppress the translocation of the NF-κB p65 subunit into the nucleus.
-
Inhibit the degradation of the inhibitor of NF-κB (IκB).
-
Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
-
Suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Inhibition of TLR1/TLR2 Activation Pathway
This compound has been identified as a potent and specific inhibitor of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) activation pathway.[2] This pathway is crucial for the innate immune response to bacterial lipoproteins. The precise mechanism of inhibition by this compound is still under investigation, but it is believed to interfere with the dimerization of TLR1 and TLR2 or the subsequent downstream signaling cascade.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a general workflow for the isolation, purification, and analysis of this compound from a natural source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
The Purpurogallin Biosynthesis Pathway in Quercus Species: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurogallin, a benzotropolone derivative found in the galls and bark of Quercus (oak) species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its biosynthesis is pivotal for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway in Quercus species. While the complete enzymatic pathway has not been fully elucidated in oaks, this document synthesizes the current understanding of the key enzymatic reactions, proposes a hypothetical pathway based on established biochemical principles, and furnishes detailed experimental protocols for its investigation. Quantitative data on related compounds in oak galls are presented to provide a biochemical context for future research.
Introduction
This compound (2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-one) is an orange-red crystalline compound that contributes to the chemical profile of oak galls—pathological growths induced by insects.[3] Its biological activities make it a compelling molecule for drug discovery. The biosynthesis of this compound is understood to occur via the oxidative dimerization and decarboxylation of pyrogallol, a phenolic precursor.[2] This process is primarily mediated by peroxidase enzymes, which are known to be highly active in oak galls.[4][5] This guide will delve into the proposed molecular steps of this transformation, the enzymes likely involved, and the methodologies required to validate and quantify this pathway in Quercus species.
Proposed Biosynthesis Pathway of this compound
The formation of this compound in Quercus species is hypothesized to be a multi-step process initiated from the precursor pyrogallol. This pathway is catalyzed by class III peroxidases (EC 1.11.1.7) in the presence of hydrogen peroxide (H₂O₂).
Step 1: Oxidation of Pyrogallol A Quercus peroxidase enzyme abstracts a hydrogen atom and an electron from two molecules of pyrogallol, converting them into highly reactive phenoxy radicals. Hydrogen peroxide serves as the oxidizing agent in this reaction.
Step 2: Dimerization of Pyrogallol Radicals The two pyrogallol-derived phenoxy radicals then undergo a non-enzymatic coupling to form an unstable dimeric intermediate.
Step 3: Oxidative Cyclization and Decarboxylation This dimer undergoes a series of intramolecular rearrangements, including oxidative cyclization and decarboxylation (loss of a carbon dioxide molecule), to form the stable benzotropolone ring structure characteristic of this compound.[6]
Below is a diagram illustrating this proposed pathway.
Quantitative Data from Quercus Galls
While specific quantitative data for the this compound biosynthesis pathway in Quercus is not yet available in the literature, analyses of the chemical composition of oak galls provide valuable context. The high concentrations of tannins and related phenolic compounds underscore the metabolic activity geared towards producing these molecules.
Table 1: Phenolic Composition of Quercus infectoria Gall Extract
| Compound | Concentration (%) | Analytical Method |
| Tannic Acid | 67.18 | LC-MS/MS |
| Quinic Acid | 7.99 | LC-MS/MS |
| Gallic Acid | 2.57 | LC-MS/MS |
| Ellagic Acid | 0.22 | LC-MS/MS |
| Chlorogenic Acid | 0.09 | LC-MS/MS |
| Caffeic Acid | 0.02 | LC-MS/MS |
| Salicylic Acid | 0.03 | LC-MS/MS |
| Maleic Acid | 0.02 | LC-MS/MS |
| Benzoic Acid | 0.01 | LC-MS/MS |
| Aconitic Acid | 0.02 | LC-MS/MS |
| Data sourced from a study on Q. infectoria gall extract obtained by supercritical fluid extraction with a methanol co-solvent.[7][8][9] |
Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of enzyme extraction, activity assays, and metabolite quantification. The following are detailed protocols adapted from established methodologies.
Protocol for Peroxidase Extraction from Quercus Gall Tissue
This protocol is designed to isolate crude enzyme extracts containing active peroxidases from oak galls.
-
Sample Preparation:
-
Harvest fresh Quercus galls and wash them to remove any surface contaminants.
-
Immediately freeze the galls in liquid nitrogen to halt enzymatic activity.
-
Store at -80°C until use.
-
-
Homogenization:
-
Grind 0.5 g of frozen gall tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Suspend the powder in 1.5 mL of cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
-
Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 14,000-18,000 x g for 30 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble proteins, including peroxidases.
-
Keep the supernatant on ice for immediate use in activity assays or store at -80°C for long-term storage.
-
Protocol for Peroxidase Activity Assay
This spectrophotometric assay measures peroxidase activity by monitoring the formation of this compound from pyrogallol.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 6.0 at 20°C.
-
Pyrogallol Solution (5% w/v): Prepare a 50 mg/mL solution of pyrogallol in ultrapure water. This solution should be made fresh and kept on ice, protected from light.
-
Hydrogen Peroxide Solution (0.5% w/w): Prepare a 1:60 dilution of 30% (w/w) H₂O₂ in ultrapure water. Prepare this solution fresh.
-
-
Assay Procedure:
-
In a 3.0 mL quartz cuvette, combine:
-
2.4 mL of 100 mM Phosphate Buffer (pH 6.0)
-
0.2 mL of 5% Pyrogallol Solution
-
0.2 mL of 0.5% H₂O₂ Solution
-
-
Equilibrate the mixture to 20°C in a thermostatted spectrophotometer for approximately 5-10 minutes.
-
Initiate the reaction by adding 0.2 mL of the Quercus enzyme extract.
-
Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The rate of this compound formation is directly proportional to the change in absorbance over time.
-
-
Unit Definition: One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of this compound from pyrogallol in 20 seconds at pH 6.0 and 20°C.
Protocol for Metabolite Extraction and Quantification by LC-MS
This protocol is for the extraction and quantification of this compound and its precursors from Quercus gall tissue.
-
Metabolite Extraction:
-
Weigh approximately 100 mg of finely ground, frozen gall tissue into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of 70% aqueous methanol.
-
Extract overnight at 4°C with gentle agitation.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS Detection: Operate in negative ionization mode. For quantification, use tandem mass spectrometry (MS2) to monitor specific precursor-to-product ion transitions for pyrogallol and this compound.
-
Logical and Experimental Workflows
To fully characterize the this compound biosynthesis pathway in Quercus, a systematic approach is necessary. This involves identifying candidate genes, characterizing the corresponding enzymes, and validating the pathway in vivo.
Regulation of the Pathway
The biosynthesis of secondary metabolites in plants is tightly regulated. The activity of peroxidases, the key enzymes in the proposed this compound pathway, is controlled at multiple levels:
-
Transcriptional Regulation: The expression of peroxidase genes is often induced by biotic and abiotic stresses, including insect herbivory, which leads to gall formation.[4][5] Transcription factors responsive to hormones like jasmonic acid and salicylic acid likely play a role.
-
Post-Translational Modifications (PTMs): Peroxidase activity can be modulated by PTMs such as S-nitrosylation and tyrosine nitration, which can either enhance or inhibit enzyme function.[1][10]
-
Substrate Availability: The concentration of the precursor, pyrogallol, and the co-substrate, H₂O₂, will directly influence the rate of this compound synthesis.
Conclusion and Future Directions
While the broad strokes of this compound formation from pyrogallol are understood, the specific nuances of this pathway in Quercus species remain a fertile ground for research. The proposed pathway and experimental protocols outlined in this guide provide a robust framework for future investigations. Key areas for future research include:
-
Identification and characterization of specific Quercus peroxidase isozymes responsible for this compound synthesis.
-
Elucidation of the precise chemical intermediates in the conversion of pyrogallol to this compound within the plant.
-
Transcriptomic and proteomic studies of Quercus galls to identify the full suite of genes and proteins involved in this pathway and its regulation.
-
Metabolic engineering of plants or microorganisms to enhance the production of this compound for pharmaceutical applications.
By systematically applying the methodologies described herein, the scientific community can achieve a more profound understanding of this fascinating biosynthetic pathway, paving the way for the sustainable production and therapeutic application of this compound.
References
- 1. Frontiers | Regulation of Dual Activity of Ascorbate Peroxidase 1 From Arabidopsis thaliana by Conformational Changes and Posttranslational Modifications [frontiersin.org]
- 2. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Differential activity of peroxidase isozymes in response to wounding, gypsy moth, and plant hormones in northern red oak (Quercus rubra L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Regulation of Dual Activity of Ascorbate Peroxidase 1 From Arabidopsis thaliana by Conformational Changes and Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Antioxidant Mechanism of Action of Purpurogallin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Purpurogallin (PPG), a benzotropolone-containing natural phenol found in sources like oak galls, is a potent antioxidant with significant cytoprotective effects. Its efficacy stems from a multi-pronged mechanism of action that surpasses many well-known antioxidants. This technical guide elucidates the core mechanisms through which this compound exerts its antioxidant effects, including direct radical scavenging, transition metal ion chelation, and inhibition of radical-generating enzymes. We provide a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways and mechanisms to support further research and development.
Introduction: The Chemical Nature of this compound
This compound (2,3,4,5-tetrahydroxybenzo[1]annulen-6-one) is a bicyclic molecule featuring a phenolic ring fused to a seven-membered tropolone ring. X-ray crystallography reveals a highly planar conformation, a structural feature critical to its biological activity.[2] This unique structure, particularly the presence of four hydroxyl (-OH) groups on the phenolic ring, underpins its robust antioxidant capabilities. Derivatives of this compound with saturated bonds in the seven-membered ring or with methoxy-substituted hydroxyl groups exhibit reduced planarity and significantly diminished cytoprotective and antioxidant activity, highlighting a clear structure-activity relationship.[2]
Core Mechanisms of Antioxidant Action
This compound's antioxidant strategy is multifaceted, involving direct interaction with reactive oxygen species (ROS), prevention of their formation, and potential modulation of cellular antioxidant defenses.
Direct Free Radical Scavenging
The primary mechanism of action for most phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This compound is a highly effective scavenger of various ROS.
-
Hydroxyl Radical (•OH) Scavenging : this compound demonstrates a concentration-dependent ability to scavenge hydroxyl radicals, which are among the most reactive and damaging ROS.[3] Studies using HPLC have shown that this compound can inhibit the formation of •OH adduct products by approximately 70% at a concentration of 600 nmoles.[3]
-
Peroxyl Radical (ROO•) Scavenging : It shows high peroxyl radical scavenging activity, which is crucial for preventing lipid peroxidation.[4] This has been demonstrated by its ability to protect human erythrocytes from lysis induced by peroxyl radicals, where its performance surpassed that of Trolox and ascorbate.[2] Its amphipathic nature (having both hydrophilic and lipophilic properties) is considered an important factor in this protective effect.[2]
-
Superoxide Radical (O₂•⁻) Scavenging : this compound effectively scavenges superoxide radicals generated by activated polymorphonuclear leukocytes (PMNLs) in a concentration-dependent manner, with nearly complete scavenging observed at a concentration of 0.2 mM.[2]
Metal Ion Chelation
Transition metals like ferrous iron (Fe²⁺) can catalyze the formation of the highly destructive hydroxyl radical from hydrogen peroxide via the Fenton reaction. This compound can chelate ferrous ions, sequestering them and preventing them from participating in this reaction.[2] This action is a critical preventative antioxidant mechanism. The catechol-like structure within the this compound molecule is presumed to be responsible for this affinity for ferrous ions.[2]
Inhibition of ROS-Generating Enzymes
Beyond scavenging existing radicals, this compound actively suppresses their formation by inhibiting key enzymes involved in ROS production.
-
Xanthine Oxidase (XO) Inhibition : this compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide radicals in the process. Its inhibitory activity is significantly higher than that of its precursor, pyrogallol, and has been shown to be 2- to several-fold more effective than the common gout medication allopurinol over the same concentration range.[2] This mechanism is a key component of its hepatoprotective effects.[2]
Activation of Cellular Antioxidant Pathways (Hypothesized)
While direct evidence linking this compound to the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, it is a well-established mechanism for many phenolic antioxidants. The Nrf2-ARE (Antioxidant Response Element) pathway is a primary regulator of endogenous antioxidant defenses.
Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[5] Oxidative stress or electrophilic compounds (like many polyphenols) can modify Keap1, releasing Nrf2.[5][6] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] Given its structure and reactivity, it is plausible that this compound could activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity.
Quantitative Data on Antioxidant Activity
The following tables summarize key quantitative metrics of this compound's antioxidant efficacy from various studies.
Table 1: Radical Scavenging and General Antioxidant Activity
| Assay Type | Metric | Value | Reference |
|---|---|---|---|
| Peroxyl Radical Scavenging | Oxygen-Radical Absorbance Capacity (ORAC) | 6.01 ± 0.42 (relative value) | [4] |
| Hydroxyl Radical Scavenging | % Inhibition | ~70% at 600 nmoles | [3] |
| Superoxide Radical Scavenging | Concentration for near-complete scavenging | 0.2 mM | [2] |
| Cellular ROS Scavenging (H₂O₂ induced) | % ROS Scavenging | 42% at 10 µM | [2] |
| Cellular ROS Scavenging (UVB induced) | % ROS Scavenging | 19% at 10 µM |[2] |
Table 2: Enzyme Inhibition Activity
| Enzyme | Metric | Value | Comparison | Reference |
|---|---|---|---|---|
| Xanthine Oxidase | IC₅₀ | 0.2 µmol/L | Pyrogallol: 1.6 µmol/L | [2] |
| Xanthine Oxidase | % Inhibition | ~90% (31-500 µM) | Allopurinol: 2- to several-fold less effective |[2] |
Experimental Protocols
Detailed methodologies are provided for key assays used to characterize the antioxidant action of this compound.
Hydroxyl Radical (•OH) Scavenging Activity Assay
This protocol is based on the Fenton reaction, where hydroxyl radicals are generated and detected by their reaction with a probe molecule.[8][9][10][11][12]
-
Reagent Preparation :
-
Phosphate Buffer (e.g., 20 mM, pH 7.4).
-
FeSO₄ Solution (e.g., 1.5 mM).
-
Salicylate Solution (Probe, e.g., 20 mM).
-
H₂O₂ Solution (e.g., 6 mM).
-
This compound solutions of various concentrations.
-
-
Assay Procedure :
-
To a test tube, add 1.0 mL of this compound solution (or water for the blank control).
-
Add 2.0 mL of FeSO₄ solution and 0.3 mL of salicylate solution.
-
Initiate the reaction by adding 1.0 mL of H₂O₂ solution and mix thoroughly.
-
Prepare a "normal" control tube containing the sample but with water instead of H₂O₂.
-
Incubate all tubes at 37°C for 60 minutes.
-
-
Measurement :
-
Measure the absorbance of the solutions at 510 nm.
-
-
Calculation :
-
Scavenging Activity (%) = [1 - (A_sample - A_normal) / A_blank] x 100
-
Where A_sample is the absorbance of the sample with H₂O₂, A_normal is the sample without H₂O₂, and A_blank is the control with H₂O₂ but without the sample.
-
Ferrous Ion (Fe²⁺) Chelating Assay
This assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions.[13][14][15][16][17]
-
Reagent Preparation :
-
This compound solutions of various concentrations in methanol.
-
FeCl₂ Solution (e.g., 0.6 mM).
-
Ferrozine Solution (e.g., 5 mM).
-
EDTA as a positive control.
-
-
Assay Procedure :
-
Measurement :
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A blank is prepared using the solvent instead of the sample.
-
-
Calculation :
-
Chelating Activity (%) = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.
-
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid formation from the substrate xanthine.[18][19][20][21]
-
Reagent Preparation :
-
Phosphate Buffer (e.g., 70 mM, pH 7.5).
-
Xanthine Solution (Substrate, e.g., 150 µM).
-
Xanthine Oxidase Enzyme Solution (e.g., 0.01 units/mL in buffer), prepared fresh.
-
This compound solutions of various concentrations.
-
Allopurinol as a positive control.
-
-
Assay Procedure :
-
Measurement :
-
Immediately monitor the increase in absorbance at 295 nm (the wavelength for uric acid) over several minutes using a spectrophotometer.
-
-
Calculation :
-
Determine the rate of reaction (ΔAbs/min) for the sample and a control (without inhibitor).
-
Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting inhibition percentage against this compound concentration.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent intracellular ROS formation using the DCFH-DA probe.[1][22][23][24][25]
-
Cell Culture :
-
Reagent Preparation :
-
DCFH-DA Probe Working Solution (e.g., 25 µM in serum-free media).
-
Free Radical Initiator (e.g., AAPH).
-
This compound solutions of various concentrations in media.
-
Quercetin as a positive control.
-
-
Assay Procedure :
-
Wash the confluent cells with a buffered saline solution (e.g., DPBS).
-
Add 50 µL of the DCFH-DA probe solution and 50 µL of the this compound solution (or control) to the wells.[22]
-
Incubate at 37°C for 60 minutes to allow for probe uptake and deacetylation.[22]
-
Remove the solution and wash the cells gently three times with DPBS.
-
Add 100 µL of the free radical initiator solution to each well to induce oxidative stress.[22]
-
-
Measurement :
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure fluorescence kinetically for 60 minutes (e.g., every 5 minutes) at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[22]
-
-
Calculation :
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each sample and control.
-
CAA (%) = [1 - (AUC_sample / AUC_control)] x 100
-
Conclusion and Future Directions
This compound stands out as a highly effective natural antioxidant due to its multifaceted mechanism of action. It combines direct, potent scavenging of harmful free radicals with preventative strategies, including the chelation of pro-oxidant metal ions and the inhibition of ROS-generating enzymes like xanthine oxidase. Its unique, planar chemical structure is intrinsically linked to this high degree of activity.
For drug development professionals, this compound represents a promising lead compound for conditions rooted in oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and liver injury. Future research should focus on:
-
Bioavailability and Metabolism : Investigating the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Nrf2 Pathway Confirmation : Conducting targeted studies (e.g., Western blotting for Nrf2 nuclear translocation, qPCR for ARE-regulated gene expression) to definitively confirm its role as an activator of the Nrf2 signaling pathway.
-
Preclinical Efficacy : Evaluating its therapeutic efficacy in animal models of diseases driven by oxidative stress.
-
Analogue Synthesis : Synthesizing and screening structural analogues to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the comprehensive understanding of its antioxidant mechanisms detailed in this guide, the scientific community can better explore the full therapeutic potential of this remarkable natural compound.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of hydroxyl radical-scavenging property of this compound using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]
- 9. Hydroxyl Radical (HO•) Scavenging Assay [bio-protocol.org]
- 10. Hydroxyl Radical-scavenging Activity [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 14. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 15. zen-bio.com [zen-bio.com]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. revistabionatura.com [revistabionatura.com]
- 21. scispace.com [scispace.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. zen-bio.com [zen-bio.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Purpurogallin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurogallin, a naturally occurring benzotropolone, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs. By examining the impact of structural modifications on biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the development of novel therapeutics based on the this compound scaffold. This document outlines key quantitative data, detailed experimental methodologies for evaluating biological activity, and visual representations of the signaling pathways influenced by these compounds.
Introduction to this compound and its Biological Significance
This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a phenolic compound first identified in oak galls.[2] Its unique benzotropolone structure, characterized by a seven-membered aromatic ring fused to a benzene ring, is fundamental to its biological activities. The polyhydroxylated nature of this compound contributes significantly to its potent antioxidant and radical-scavenging properties.[3] Emerging research has highlighted its potential as a lead compound for the development of novel drugs targeting a spectrum of diseases, driven by its ability to modulate key cellular signaling pathways.[4] Understanding the relationship between the chemical structure of this compound analogs and their biological function is paramount for optimizing their therapeutic potential.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is intricately linked to their structural features. Key determinants of activity include the planarity of the benzotropolone core, the number and position of hydroxyl groups, and the presence of other substituents.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. The hydroxyl groups on the benzotropolone ring are crucial for this activity, acting as hydrogen donors to neutralize free radicals.
Key SAR Insights for Antioxidant Activity:
-
Hydroxyl Groups: The presence of multiple hydroxyl groups is essential for high antioxidant activity.
-
Planarity: A planar molecular structure enhances antioxidant efficacy. Analogs where the seven-membered ring is saturated, leading to a less planar conformation, exhibit reduced protective effects.
Anticancer Activity
This compound and its derivatives have demonstrated promising anticancer effects across various cell lines. Their mechanism of action often involves the inhibition of key enzymes and modulation of signaling pathways critical for cancer cell proliferation and survival.
One notable synthetic analog, 9bf , has shown potent inhibitory activity against the lysine-specific demethylase 4A (KDM4A), an enzyme overexpressed in several cancers. This analog displayed significant antitumor action in various human cancer cell lines with an in vitro IC50 of 10.1 µM for KDM4A inhibition.[2]
Another important derivative is This compound carboxylic acid (PCA) , which has been shown to exhibit synergistic effects with the chemotherapeutic drug 5-fluorouracil (5-FU) in liver cancer cells. PCA targets the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a transporter associated with multidrug resistance. The median inhibitory concentration (IC50) of PCA for ABCG2 was found to be 3.09 µM.[5]
Table 1: Anticancer Activity of this compound Analogs
| Compound | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound Analog 9bf | KDM4A Inhibition | Colon cancer cells | 10.1 | [2] |
| This compound Carboxylic Acid (PCA) | ABCG2 Inhibition | - | 3.09 | [5] |
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]
Key SAR Insights for Anti-inflammatory Activity:
-
The benzotropolone core is a critical pharmacophore for anti-inflammatory action.
-
The hydroxyl groups play a significant role in modulating the activity of inflammatory signaling proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging activity of antioxidant compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solutions.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution. Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against compound concentration.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)
The Griess test is a colorimetric assay used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibitory effect of compounds on NO production in cell culture models of inflammation (e.g., LPS-stimulated macrophages).
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.
Procedure:
-
Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound analogs for a specific time (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a defined period (e.g., 24 hours) to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control cells. The IC50 value for NO inhibition can then be calculated.
Analysis of Signaling Pathways: Western Blotting for NF-κB
Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of the p65 subunit.
Procedure:
-
Protein Extraction: After treating cells with this compound analogs and/or an inflammatory stimulus, lyse the cells to extract total protein or perform cellular fractionation to isolate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65, or loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualization of Cellular Mechanisms
To better understand the molecular interactions and signaling cascades affected by this compound analogs, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits inflammatory and cancer-related signaling pathways.
Experimental Workflows
The following diagrams outline the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of hydroxyl radical-scavenging property of this compound using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Purpurogallin's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurogallin, a naturally occurring benzotropolone derivative found in sources such as oak galls, exhibits significant interactions with cellular membranes, primarily driven by its amphipathic nature. This technical guide provides an in-depth analysis of these interactions, focusing on its potent antioxidant and anti-inflammatory activities at the membrane interface. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a phenolic compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] Its interaction with cellular membranes is a critical aspect of its mechanism of action, influencing membrane stability, protecting against oxidative damage, and modulating membrane-associated signaling pathways. This guide delves into the core mechanisms of this compound's membrane interactions, providing a technical overview for advanced research and development.
Physicochemical Properties and Membrane Localization
Interaction with the Erythrocyte Membrane: Antioxidant and Protective Effects
A primary focus of research on this compound's membrane interaction has been on its protective effects on red blood cells (erythrocytes).
Inhibition of Hemolysis
This compound demonstrates a concentration-dependent inhibition of hemolysis induced by peroxyl radicals.[3][4] This protective effect surpasses that of other well-known antioxidants like trolox and ascorbate in similar experimental setups.[3]
Prevention of Lipid Peroxidation
The antioxidant activity of this compound at the membrane level is highlighted by its ability to reduce lipid peroxidation. This is evidenced by a decrease in malondialdehyde (MDA), a key byproduct of lipid peroxidation, in cells treated with this compound.[5] The proposed mechanisms for this include:
-
Radical Scavenging: this compound's phenolic hydroxyl groups can donate hydrogen atoms to neutralize peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.
-
Chelation of Metal Ions: this compound has been observed to chelate ferrous ions (Fe²⁺), which are catalysts in the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5]
Modulation of Membrane-Associated Signaling Pathways
This compound's interaction with the cell membrane extends beyond its physical presence and antioxidant activity to the modulation of key signaling cascades.
Inhibition of Toll-Like Receptor (TLR) 1/2 Signaling
This compound is a potent and specific inhibitor of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer activation pathway.[3] It acts as a competitive antagonist, competing with the binding of TLR1/2 agonists like the synthetic triacylated lipoprotein Pam₃CSK₄.[3][6]
The downstream consequences of this inhibition include the suppression of pro-inflammatory signaling pathways:
-
NF-κB Pathway: this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus.[5]
-
MAPK Pathway: The activation of mitogen-activated protein kinases (MAPKs) is also suppressed by this compound.[5]
By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-1β.[3][5]
Potential Interaction with the Nrf2/GPx4 Pathway
While direct evidence for this compound's activation of the Nrf2 pathway at the membrane is still emerging, its potent antioxidant properties suggest a likely interaction. The Nrf2/GPx4 pathway is a crucial cellular defense mechanism against oxidative stress.[6] As a phenolic antioxidant, this compound may help alleviate oxidative stress at the membrane, which in turn could influence the activation of Nrf2 and the subsequent expression of antioxidant enzymes like glutathione peroxidase 4 (GPx4).
Quantitative Data
The following table summarizes the available quantitative data regarding this compound's inhibitory effects.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 2.45 ± 0.31 µM | TLR1/2 Activation | [3] |
| pA₂ (TLR2/1) | 5.73 (for CU-CPT22, a derivative) | Competitive Antagonism | [6] |
| pA₂ (TLR2/6) | 5.80 (for CU-CPT22, a derivative) | Competitive Antagonism | [6] |
Detailed Experimental Protocols
Hemolysis Inhibition Assay
This protocol is a generalized procedure for assessing the ability of this compound to inhibit red blood cell lysis induced by a radical initiator.
Methodology:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood with an anticoagulant (e.g., heparin).
-
Centrifuge at a low speed (e.g., 1000 x g for 10 minutes) to pellet the erythrocytes.
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with a phosphate-buffered saline (PBS) solution.
-
Resuspend the packed erythrocytes in PBS to a final concentration (e.g., 5% hematocrit).
-
-
Incubation with this compound:
-
In a microplate or microcentrifuge tubes, add the erythrocyte suspension.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-hemolytic).
-
Include a vehicle control (solvent only) and a positive control (without this compound).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Induction of Hemolysis:
-
Add a freshly prepared solution of a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well/tube.
-
Include a negative control (no AAPH) to measure spontaneous hemolysis.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours), with gentle shaking.
-
After incubation, centrifuge the samples to pellet the remaining intact erythrocytes.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis for each sample relative to a 100% hemolysis control (erythrocytes lysed with distilled water).
-
Determine the percentage of inhibition of hemolysis by this compound compared to the positive control.
-
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol outlines the measurement of MDA, an indicator of lipid peroxidation, in cell or membrane samples treated with this compound.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates or isolated membranes that have been subjected to oxidative stress in the presence or absence of varying concentrations of this compound.
-
-
Reaction Mixture:
-
To a defined volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).
-
-
Heating:
-
Heat the reaction mixture in a boiling water bath for a specified time (e.g., 60 minutes). This promotes the reaction between MDA and TBA to form a pink-colored adduct.
-
-
Cooling and Clarification:
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
-
Measurement:
-
Transfer the clear supernatant to a cuvette or microplate.
-
Measure the absorbance at approximately 532 nm.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Calculate the concentration of MDA in the samples based on the standard curve.
-
TLR1/2 Inhibition Assay (HEK-Blue™ Cell-Based Assay)
This protocol describes a common method to assess the inhibitory effect of this compound on TLR1/2 signaling using a reporter cell line.
Methodology:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR2 cells, which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.
-
-
Pre-incubation with this compound:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with a TLR1/2 agonist, such as Pam₃CSK₄, at a concentration known to induce a robust response.
-
-
Incubation:
-
Incubate the plate for a sufficient time (e.g., 18-24 hours) to allow for SEAP expression and secretion.
-
-
Detection:
-
Collect a sample of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate until a color change is visible.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the percentage of inhibition of TLR1/2 signaling by this compound and determine the IC₅₀ value.
-
Conclusion
This compound's interaction with cellular membranes is multifaceted, characterized by its protective antioxidant effects and its specific modulation of inflammatory signaling pathways. Its ability to inhibit hemolysis and lipid peroxidation in erythrocytes highlights its potential as a membrane-stabilizing agent. Furthermore, its role as a competitive antagonist of the TLR1/2 signaling pathway provides a clear mechanism for its observed anti-inflammatory properties. While further research is needed to fully quantify the biophysical parameters of its membrane interaction and to explore its effects on other membrane-associated processes, the existing evidence strongly supports this compound as a promising lead compound for the development of novel therapeutics targeting membrane-related pathologies. This guide provides a foundational technical understanding to facilitate such future investigations.
References
- 1. Biological Characterization, Mechanistic Investigation and Structure‐Activity Relationships of Chemically Stable TLR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Purpurogallin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the binding of purpurogallin, a naturally occurring phenolic compound, to various protein receptors. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding its interactions at a molecular level through in silico modeling is crucial for the rational design of novel therapeutics. This document outlines the key protein targets of this compound, details the experimental protocols for computational modeling, presents quantitative binding data, and visualizes the associated biological pathways and workflows.
Identified Protein Targets of this compound
In silico and experimental studies have identified several key protein targets for this compound, implicating it in a range of therapeutic areas.
-
Xanthine Oxidase (XO): An enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of gout. Molecular docking simulations have shown that this compound exhibits a strong binding affinity for XO.[1][2][3]
-
Catechol-O-Methyltransferase (COMT): An enzyme involved in the degradation of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for Parkinson's disease.
-
Toll-like Receptor 1/2 (TLR1/TLR2) Heterodimer: A key component of the innate immune system that recognizes microbial lipoproteins.
-
Mitogen-activated protein kinase kinase 1/2 (MEK1/2): Central components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
-
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1): An enzyme that regulates the production of nitric oxide, a critical signaling molecule.
-
Polo-Box Domain (PBD) of Polo-like Kinase 1 (PLK1): A crucial regulator of mitosis, making it an attractive target for cancer therapy.[4][5]
Quantitative Data Summary
The following table summarizes the available quantitative data from in silico and in vitro studies on the binding of this compound to its protein targets.
| Target Protein | Ligand | Method | Binding Affinity/Potency | Reference |
| Xanthine Oxidase (XO) | This compound | Molecular Docking | -11.0 kcal/mol | [3] |
| Xanthine Oxidase (XO) | This compound | In vitro assay | IC50: 0.2 µmol/L | [2] |
| Xanthine Oxidase (XO) | Pyrogallol | In vitro assay | IC50: 1.6 µmol/L | [2] |
| Polo-Box Domain (PLK1) | This compound | Induced Fit Docking | - | [4][5] |
Experimental Protocols for In Silico Modeling
This section details the generalized and specific methodologies for conducting in silico modeling of this compound binding to its receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Caption: General workflow for molecular docking studies.
This protocol is based on methodologies described for XO inhibitors.[1][3]
-
Receptor Preparation:
-
The crystal structure of human or bovine Xanthine Oxidase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added using software like AutoDock Tools.[6] The file is saved in PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor.
-
The structure is energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and the file is saved in PDBQT format.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of XO, which includes the molybdopterin cofactor.[3]
-
The grid dimensions are typically set to be large enough to allow the ligand to rotate freely.
-
-
Docking Execution:
-
Analysis of Results:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies.
-
The pose with the lowest binding energy is typically selected for further analysis.
-
Ligand-receptor interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Caption: General workflow for molecular dynamics simulations.
This is a generalized protocol adaptable for this compound with its various targets, based on standard GROMACS tutorials.[8][9][10][11][12]
-
System Setup:
-
The initial protein-ligand complex is taken from the best-ranked docking pose.
-
A suitable force field is chosen for the protein (e.g., AMBER) and the ligand (e.g., General Amber Force Field - GAFF).[13][14][15][16] Ligand parameters can be generated using tools like Antechamber.
-
The complex is placed in a periodic box of appropriate dimensions.
-
The box is solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Execution (using GROMACS):
-
Energy Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases:
-
NVT (isothermal-isochoric) ensemble: The system is heated to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT (isothermal-isobaric) ensemble: The pressure of the system is equilibrated to the desired value while maintaining the temperature. Position restraints are gradually released.
-
-
Production Run: The production MD simulation is run for a sufficient duration (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy.
-
Signaling Pathways and Logical Relationships
The identified targets of this compound are involved in distinct and critical signaling pathways.
MAPK/ERK Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit MEK1/2, which are upstream kinases of ERK1/2. This inhibition blocks the phosphorylation and activation of ERK, a key regulator of cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
This compound's Role in Modulating the Immune Response
By potentially interacting with the TLR1/TLR2 heterodimer, this compound may modulate the innate immune response, which is triggered by the recognition of pathogen-associated molecular patterns (PAMPs).
Caption: Potential modulation of the TLR1/TLR2 signaling pathway.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the molecular basis of this compound's therapeutic effects. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable researchers to predict binding affinities, identify key interacting residues, and understand the dynamic nature of this compound-receptor complexes. This knowledge is invaluable for the structure-based design of more potent and selective this compound analogs, ultimately accelerating the drug discovery and development process. Further computational and experimental studies are warranted to fully elucidate the intricate mechanisms of this compound's interactions with its diverse range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 4. Exploring Potential Binding Modes of Small Drug-like Molecules to the Polo-Box Domain of Human Polo-like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Binding Modes of Small Molecule Inhibitors to the Polo-Box Domain of Human Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GROMACS Tutorials [mdtutorials.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 13. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. AMBER force-field parameters for phosphorylated amino acids in different protonation states: phosphoserine, phosphothreonine, phosphotyrosine, and phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Effects of Purpurogallin on Soil Microbial Communities
A Framework for Future Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Purpurogallin, a benzotropolone-containing natural phenol found in various plants, has demonstrated a range of biological activities, including antibacterial properties.[1] While its effects have been explored in clinical and biochemical contexts, its impact on the complex ecosystems of soil microbial communities remains largely uninvestigated. This technical guide provides a comprehensive framework for researchers aiming to explore the effects of this compound on soil microbiology. It outlines detailed experimental protocols, proposes data presentation structures, and visualizes potential experimental workflows and microbial signaling pathways. This document is intended to serve as a foundational resource to stimulate and guide future research in this nascent area.
Introduction
Soil microbial communities are fundamental to terrestrial ecosystem health, driving critical processes such as nutrient cycling, organic matter decomposition, and plant growth promotion. The introduction of novel bioactive compounds into the soil, either through natural processes or anthropogenic activities, can significantly alter the structure and function of these microbial communities. This compound, a compound known for its antioxidant, anti-inflammatory, and antibacterial activities, represents one such molecule with the potential for significant ecological impact.[1][2][3]
This guide addresses the current knowledge gap regarding this compound's influence on soil microbes. While direct studies are absent from the current scientific literature, we can extrapolate from its known bioactivities and established soil microbiology methodologies to design a robust research strategy. This document outlines the necessary experimental designs, analytical techniques, and data interpretation frameworks to thoroughly investigate the effects of this compound on soil microbial biomass, diversity, enzyme activity, and potential signaling pathways.
Proposed Data Presentation
To ensure clarity and comparability across future studies, we recommend the following standardized tables for presenting quantitative data on the effects of this compound on soil microbial communities.
Table 1: Effects of this compound on Soil Microbial Biomass and Diversity Indices
| Treatment Group | This compound Concentration (µg/g soil) | Microbial Biomass Carbon (µg C/g soil) | Microbial Biomass Nitrogen (µg N/g soil) | Shannon Diversity Index (H') | Chao1 Richness Estimator | Pielou's Evenness (J') |
| Control | 0 | |||||
| Low Dose | X | |||||
| Medium Dose | Y | |||||
| High Dose | Z |
Table 2: Effects of this compound on Soil Enzyme Activities
| Treatment Group | This compound Concentration (µg/g soil) | Dehydrogenase (µg TPF/g soil/24h) | β-Glucosidase (µg pNP/g soil/h) | Acid Phosphatase (µg pNP/g soil/h) | Urease (µg NH4-N/g soil/2h) |
| Control | 0 | ||||
| Low Dose | X | ||||
| Medium Dose | Y | ||||
| High Dose | Z |
Table 3: Relative Abundance of Key Microbial Phyla in Response to this compound
| Treatment Group | This compound Concentration (µg/g soil) | Proteobacteria (%) | Acidobacteria (%) | Actinobacteria (%) | Firmicutes (%) | Ascomycota (%) | Basidiomycota (%) |
| Control | 0 | ||||||
| Low Dose | X | ||||||
| Medium Dose | Y | ||||||
| High Dose | Z |
Detailed Experimental Protocols
The following protocols are based on established methodologies in soil microbiology and are adapted for the specific investigation of this compound.
3.1. Soil Microcosm Setup
-
Soil Collection and Preparation: Collect soil from a well-characterized site. Sieve the soil (2 mm mesh) to remove large debris and homogenize. Characterize the baseline physicochemical properties of the soil (pH, organic matter content, nutrient levels).
-
This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water). Apply the solutions to the soil to achieve the desired final concentrations. A solvent-only control group should be included.
-
Incubation: Incubate the soil microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, and 28 days) to assess both short-term and longer-term effects.
3.2. Soil Microbial Biomass and Community Structure Analysis
-
Microbial Biomass Carbon and Nitrogen: Utilize the chloroform fumigation-extraction method.[4]
-
DNA Extraction: Extract total microbial DNA from soil samples using a commercially available kit (e.g., MO BIO PowerSoil DNA Isolation Kit).
-
High-Throughput Sequencing: Amplify the 16S rRNA gene for bacteria and the ITS region for fungi using barcoded primers. Sequence the amplicons on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the sequencing data using a standard pipeline (e.g., QIIME 2, DADA2) to determine operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), calculate diversity indices, and assess taxonomic composition.
3.3. Soil Enzyme Activity Assays
-
Dehydrogenase Activity: Measure the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF) spectrophotometrically.[5]
-
β-Glucosidase and Phosphatase Activity: Use p-nitrophenyl (pNP) linked substrates and measure the release of pNP colorimetrically.
-
Urease Activity: Quantify the release of ammonium from urea using a colorimetric method.
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for investigating this compound's effects on soil microbes.
4.2. Hypothetical Microbial Signaling Pathway
Caption: A generalized model of this compound interacting with a microbial signaling pathway.
Potential Signaling Pathways and Microbial Responses
While no specific signaling pathways involving this compound in soil microbes have been identified, its known antibacterial properties suggest potential interactions with key cellular processes. This compound could act as a signaling molecule or a disruptive agent. For instance, it might interfere with quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density.[6] Alternatively, its phenolic structure might induce oxidative stress, triggering stress response pathways within microbial cells. Research has shown that other phenolic compounds can influence microbial signaling and gene expression.[7] Future research should aim to elucidate these potential mechanisms, possibly through transcriptomic and metabolomic analyses.
Conclusion and Future Directions
The study of this compound's effects on soil microbial communities is a promising and unexplored area of research. Its known biological activities suggest a high potential for significant impacts on microbial community structure, function, and signaling. This technical guide provides a foundational framework to initiate and standardize research in this field. Future studies should focus on conducting dose-response experiments as outlined, followed by more in-depth mechanistic studies using 'omics' technologies to unravel the specific molecular interactions between this compound and soil microorganisms. Understanding these interactions will be crucial for assessing the ecological implications of this compound's presence in terrestrial ecosystems and for potentially harnessing its properties for applications in agriculture and environmental management.
References
- 1. Biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Increased microbial growth, biomass, and turnover drive soil organic carbon accumulation at higher plant diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Bioavailability and Metabolism of Purpurogallin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurogallin, a benzotropolone natural product, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Found in various plant sources, such as oak galls, and also formed through the oxidation of pyrogallol, its therapeutic potential is a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound. It is intended to serve as a resource for researchers and professionals in drug development by summarizing key quantitative data, outlining experimental methodologies, and visualizing its interactions with critical signaling pathways. While much is known about its formation and in vitro activities, this guide also highlights the existing gaps in the knowledge of its pharmacokinetics and metabolic fate, offering a roadmap for future investigations.
Introduction
This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a polyphenolic compound recognized for its significant biological properties.[2] It is formed from the oxidation of pyrogallol, a reaction that can occur under physiological pH conditions.[3] This conversion is noteworthy as this compound often exhibits greater biological activity than its precursor.[3] The compound's therapeutic potential is linked to its ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory responses and cell proliferation.[4] Despite numerous in vitro and some in vivo studies demonstrating its efficacy, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile remains elusive. This guide aims to consolidate the available data and provide a framework for further research into the pharmacokinetics and metabolism of this compound.
Metabolism of this compound
The primary metabolic pathway discussed in the literature is the formation of this compound from pyrogallol. This oxidative conversion is a critical step, as it leads to a more potent bioactive compound.
Formation from Pyrogallol
-
Physiological Conversion: Pyrogallol readily converts to this compound in a pH 7.4 solution, mimicking the conditions in human body fluids.[3]
-
Erythrocytic Metabolism: The metabolism of pyrogallol to this compound has been observed to occur rapidly within human erythrocytes. This process is linked to the oxidative reactions of hemoglobin.[5][6]
Further Metabolism of this compound
Currently, there is a significant gap in the scientific literature regarding the subsequent metabolism of this compound itself. As a phenolic compound, it is hypothesized to undergo Phase I and Phase II metabolic reactions.[7]
-
Phase I Metabolism: This would likely involve hydroxylation, oxidation, or reduction reactions to increase its polarity.[7]
-
Phase II Metabolism: Conjugation reactions such as glucuronidation and sulfation are common metabolic pathways for flavonoids and other phenolic compounds, leading to more water-soluble metabolites that can be readily excreted.[1][8]
Further research is critically needed to identify the specific metabolites of this compound and the enzymatic pathways involved in its biotransformation.
Bioavailability of this compound
There is a notable absence of published quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) for this compound following oral or intravenous administration. An in vivo study in rats involved the infusion of this compound, which demonstrated its hepatoprotective effects, but did not provide pharmacokinetic parameters.[2] The low aqueous solubility of this compound may suggest potential challenges in its oral absorption.[9]
Quantitative Data
Due to the lack of direct pharmacokinetic studies on this compound, quantitative bioavailability data is not available. The following table summarizes the quantitative data found related to its biological effects and quantification.
| Parameter | Value | Context | Source |
| Hepatoprotective Effect (in vivo, rats) | |||
| 1.5 µmol infusion | 42% mean hepatic salvage | Post-ischemic liver reperfusion | [2] |
| 3 µmol infusion | 76% mean hepatic salvage | Post-ischemic liver reperfusion | [2] |
| 6 µmol infusion | 86% mean hepatic salvage | Post-ischemic liver reperfusion | [2] |
| Quantification in Beverages (LC-MS) | |||
| Limit of Detection (LOD) | 71.8 ng/g dry weight | Method for brewed beverages | [10] |
| Limit of Quantification (LOQ) | 155.6 ng/g dry weight | Method for brewed beverages | [10] |
Experimental Protocols
While specific, detailed protocols for the ADME studies of this compound are not available in the literature, this section provides a proposed methodology based on established guidelines for preclinical bioavailability studies.
Proposed Protocol for Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration in rats.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Housing and Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Due to its low water solubility, a co-solvent system may be necessary.
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer a single dose of the this compound suspension (e.g., 50 mg/kg) via oral gavage.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Plasma Sample Preparation: Perform protein precipitation by adding three volumes of acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated protein. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the internal standard.
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
Experimental Workflow Diagram
Caption: Workflow for a preclinical oral bioavailability study of this compound.
Signaling Pathways
This compound exerts its biological effects by modulating key inflammatory and cell signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response. It achieves this by suppressing the degradation of the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4]
References
- 1. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Pyrogallol to this compound by Human Erythrocytic Hemoglobin [jstage.jst.go.jp]
- 6. Metabolism of pyrogallol to this compound by human erythrocytic hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Purpurogallin: A Promising Scaffold for a Lead Compound in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Purpurogallin is a naturally occurring benzotropolone, an orange-red crystalline compound found in nutgalls and oak bark.[1] It can be synthesized through the oxidation of pyrogallol.[2][3] Historically used in dyeing, this compound has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4] Its diverse biological profile makes it a compelling candidate for further investigation as a lead compound in the development of novel therapeutics. This document provides a comprehensive overview of this compound's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its role in cellular signaling pathways.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a variety of biological effects by modulating key cellular pathways implicated in several diseases.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound reduces the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[5]
The underlying mechanism for these effects involves the suppression of key inflammatory signaling pathways. This compound prevents the translocation of the NF-κB p65 subunit into the nucleus by inhibiting the degradation of IκB.[5] It also suppresses the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]
Anticancer Activity
This compound has shown notable potential as an anticancer agent. It has been identified as a novel inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2), which are key components of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway often dysregulated in cancer.[4] By directly binding to and inhibiting MEK1 and MEK2, this compound suppresses the growth of esophageal squamous cell carcinoma (ESCC) cells both in vitro and in vivo.[4] This inhibition leads to S and G2 phase cell cycle arrest through the reduction of cyclin A2 and cyclin B1, and induces apoptosis via the activation of poly (ADP-ribose) polymerase (PARP).[4]
A derivative, this compound carboxylic acid (PCA), has been shown to target ATP binding cassette subfamily G member 2 (ABCG2), a transporter protein associated with multidrug resistance in cancer.[6][7][8] PCA acts synergistically with the chemotherapeutic agent 5-fluorouracil (5-FU) to inhibit the proliferation of liver cancer cells, promote cell cycle arrest at the G1 phase, and reduce colony and spheroid formation abilities.[8][9]
Neuroprotective Effects
The anti-inflammatory properties of this compound contribute to its neuroprotective effects. By suppressing pro-inflammatory pathways in activated microglia, it may help mitigate neuroinflammation-associated damage.[5] Studies have shown that this compound can improve neurological function in mouse models of cerebral ischemia/reperfusion injury.[10][11] The mechanism involves the inhibition of endoplasmic reticulum (ER) stress and neuroinflammation.[10]
Antioxidant Activity
This compound is a potent antioxidant. It effectively protects human erythrocytes from lysis induced by peroxyl radicals, with its efficacy surpassing that of other antioxidants like trolox and ascorbate.[12] This protective effect is attributed to its amphipathic nature, allowing it to act at both hydrophilic and lipophilic sites.[12] this compound also functions as a scavenger of oxyradicals derived from polymorphonuclear leukocytes (PMNLs).[13]
Enzyme Inhibition
Beyond MEK1/2, this compound is a potent inhibitor of other enzymes. It exhibits strong inhibitory activity against xanthine oxidase (XO), an enzyme involved in the production of uric acid.[14][15] In fact, the well-known XO inhibitory activity of pyrogallol is attributed to its conversion to the more potent this compound under physiological pH.[14][16] this compound also inhibits catechol-O-methyltransferase (COMT), an enzyme involved in the methylation of catecholamines and estrogens.[17]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activities of this compound and its derivatives.
Table 1: Enzyme Inhibition and Binding Affinity Data
| Compound | Target Enzyme/Protein | IC50 / Kd | Cell Line / System | Reference |
| This compound | Xanthine Oxidase (XO) | 0.2 µmol/L | Enzyme Assay | [14] |
| Pyrogallol | Xanthine Oxidase (XO) | 1.6 µmol/L | Enzyme Assay | [14] |
| 4-Methylpyrogallol | Xanthine Oxidase (XO) | 33.3 µmol/L | Enzyme Assay | [14] |
| This compound Carboxylic Acid (PCA) | ABCG2 | IC50: 3.09 µM | Enzyme Assay | [6][8] |
| This compound Carboxylic Acid (PCA) | ABCG2 | Kd: 1.84 µM | Surface Plasmon Resonance | [6][8] |
Table 2: In Vitro Cellular Effects
| Compound | Effect | Concentration | Cell Line | Reference |
| This compound | Prolonged hepatocyte survival against oxyradicals | 0.5 - 2.0 mM | Rat Hepatocytes | [15] |
| This compound Carboxylic Acid (PCA) + 5-FU | Synergistic inhibition of cell proliferation | 10 µM each | HepG2, Huh7, Huh1 | [8][9] |
| This compound Carboxylic Acid (PCA) | Inhibition of NO production | 75 µM | RAW264.7 | [18] |
| This compound Carboxylic Acid (PCA) | Inhibition of IL-6 production | 100 µM | RAW264.7 | [18] |
Experimental Protocols
Xanthine Oxidase (XO) Inhibition Assay
This protocol is based on the methodology described for evaluating XO inhibitors.[14][15]
-
Reagents and Preparation:
-
Xanthine Oxidase (from bovine milk).
-
Hypoxanthine (substrate).
-
This compound (test compound).
-
Phosphate buffer (e.g., pH 7.4).
-
Allopurinol (positive control).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, hypoxanthine, and the XO enzyme solution.
-
Add various concentrations of this compound or allopurinol to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a UV-Vis spectrophotometer.
-
The rate of O2 consumption can also be monitored as an alternative endpoint.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay (MTT or CCK-8)
This protocol is a general method used in studies evaluating the cytotoxic or anti-proliferative effects of this compound.[5][9]
-
Cell Culture:
-
Plate cells (e.g., BV2 microglia, HepG2 liver cancer cells) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.
-
-
MTT/CCK-8 Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression levels of specific signaling molecules.[5][9]
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB p65, COX-2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's anticancer mechanism via MEK1/2 inhibition.
Experimental Workflow
Caption: Workflow for identifying PCA as an ABCG2 inhibitor.
Conclusion and Future Directions
This compound presents a compelling case as a lead compound for drug discovery. Its multifaceted pharmacological profile, targeting key pathways in inflammation, cancer, and neurodegeneration, provides a solid foundation for the development of novel therapeutics. The compound's ability to directly inhibit enzymes like MEK1/2 and xanthine oxidase, coupled with the capacity of its derivatives to modulate drug resistance transporters like ABCG2, highlights its versatility.
Future research should focus on:
-
Medicinal Chemistry Optimization: Synthesizing derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in animal models to validate the in vitro findings and assess the safety profile.
-
Target Deconvolution: Further elucidating the full spectrum of molecular targets to understand both on-target and potential off-target effects.
-
Combination Therapies: Exploring the synergistic potential of this compound and its analogs with existing therapeutic agents, as demonstrated with 5-FU.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. This compound is a novel mitogen-activated protein kinase kinase 1/2 inhibitor that suppresses esophageal squamous cell carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound improves neurological functions of cerebral ischemia and reperfusion mice by inhibiting endoplasmic reticulum stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves neurological functions of cerebral ischemia and reperfusion mice by inhibiting endoplasmic retic… [ouci.dntb.gov.ua]
- 12. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a scavenger of polymorphonuclear leukocyte-derived oxyradicals | Semantic Scholar [semanticscholar.org]
- 14. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Purpurogallin from Pyrogallol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of purpurogallin from pyrogallol. This compound, a naturally occurring benzotropolone, is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These protocols outline both chemical and enzymatic approaches to its synthesis, offering researchers flexibility based on available resources and desired green chemistry principles.
Data Summary
The following table summarizes the quantitative data from various synthesis protocols for this compound from pyrogallol.
| Synthesis Method | Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chemical Synthesis | |||||||
| Copper (I) / PEI | Cu(I) / Polyethyleneimine | Air | Ethanol | Room Temp (20) | 4 days | 76 | [1] |
| Stoichiometric Oxidation | Potassium Iodate or Potassium Ferricyanide | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Periodate Oxidation | Sodium Periodate | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Enzymatic Synthesis | |||||||
| Vegetable Extract (Turnip) | Peroxidases from turnip extract | Hydrogen Peroxide | Distilled Water | Room Temp | 18 hours | 11 - 25 | [1] |
| Peroxidase Assay Standard | Horseradish Peroxidase (HRP) | Hydrogen Peroxide | Phosphate Buffer (pH 6.0) | 20 | 20 seconds | Not Applicable | [4] |
Experimental Protocols
Protocol 1: Green Chemical Synthesis of this compound using a Copper Catalyst
This protocol describes a greener chemical synthesis approach utilizing a copper catalyst and atmospheric oxygen as the oxidant.[1]
Materials:
-
Pyrogallol
-
Copper(I) complex / Polyethyleneimine (PEI) suspension
-
Ethanol
-
Dichloromethane (CH2Cl2)
-
10% aqueous Hydrochloric Acid (HCl) solution
-
Sodium Sulfate (Na2SO4)
-
Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 504 mg (4 mmol) of pyrogallol in 30 mL of a Cu(I) / PEI suspension in ethanol.
-
Stir the reaction mixture in an open flask, exposed to air, for 4 days at room temperature (20°C).
-
After 4 days, dissolve the reaction mixture in dichloromethane.
-
Wash the organic phase with a 10% aqueous hydrochloric acid solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum using a rotary evaporator.
-
Isolate the resulting solid by filtration.
-
Recrystallize the solid from acetic acid to yield deep red needles of this compound.
-
The expected yield of pure this compound is approximately 76%.[1]
Protocol 2: Enzymatic Synthesis of this compound using Turnip Extract
This protocol details an enzymatic synthesis method using a readily available vegetable extract as a source of peroxidases.[1]
Materials:
-
Pyrogallol
-
Turnip
-
Distilled Water
-
Hydrogen Peroxide (H2O2) solution (30%)
-
Standard laboratory glassware
-
Blender or mortar and pestle
-
Centrifuge (optional)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of Turnip Extract:
-
Wash and chop fresh turnip.
-
Homogenize the turnip with a minimal amount of cold distilled water using a blender or mortar and pestle.
-
Filter the homogenate through cheesecloth or a fine mesh to remove solid debris.
-
(Optional) Centrifuge the filtrate to obtain a clearer supernatant as the enzyme extract.
-
Prepare solutions of the extract in distilled water at various concentrations (e.g., 0.2 g/mL to 0.6 g/mL).[1]
-
-
Synthesis Reaction:
-
Dissolve 1 g (0.008 mol) of pyrogallol in 20 mL of distilled water.
-
Prepare a 0.147 M hydrogen peroxide solution by diluting the 30% stock solution.
-
In a flask, combine the pyrogallol solution, 20 mL of the 0.147 M hydrogen peroxide solution, and the desired concentration of the turnip extract.[1]
-
Stir the reaction mixture for 18 hours at room temperature.[1]
-
-
Isolation of this compound:
-
A precipitate of this compound will form during the reaction.
-
Filter the reaction mixture to collect the solid precipitate.
-
Wash the precipitate with cold distilled water.
-
The yield of this compound will vary depending on the concentration of the turnip extract, typically ranging from 11% to 25%.[1]
-
Visualizations
Reaction Pathway
The synthesis of this compound from pyrogallol proceeds through an oxidative coupling mechanism. Two molecules of pyrogallol react to form one molecule of this compound.[1]
Caption: Oxidative coupling of two pyrogallol molecules to form this compound.
Experimental Workflow: Enzymatic Synthesis
The following diagram outlines the general workflow for the enzymatic synthesis of this compound using a vegetable extract.
Caption: General workflow for the enzymatic synthesis of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
Application Notes and Protocols for the Enzymatic Synthesis of Purpurogallin Using Laccase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin, a benzotropolone natural product, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The enzymatic synthesis of this compound using laccase offers a green and efficient alternative to traditional chemical methods.[1][3] Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of various phenolic compounds, including pyrogallol, the precursor for this compound, using molecular oxygen as the oxidant and producing water as the only byproduct.[4][5][6] This document provides detailed protocols for the synthesis of this compound using both free and immobilized laccase, along with data presentation and visualizations to guide researchers in this process.
Principle of the Reaction
The laccase-mediated synthesis of this compound involves the oxidative coupling of two molecules of pyrogallol. The reaction is initiated by the laccase-catalyzed one-electron oxidation of pyrogallol to form a phenoxy radical. These radicals then undergo non-enzymatic coupling and subsequent rearrangement to form the stable this compound molecule.[7] The overall reaction is an environmentally friendly process that proceeds under mild conditions.[7]
Quantitative Data Summary
The efficiency of the enzymatic synthesis of this compound can be influenced by various factors, including the source of laccase, enzyme form (free or immobilized), substrate concentration, and reaction conditions. The following tables summarize key quantitative data from literature to aid in experimental design and comparison.
Table 1: Performance of Immobilized Laccase (Cross-Linked Enzyme Crystals - CLEC) in Continuous this compound Synthesis [8]
| Substrate (Pyrogallol) Concentration (mmol L⁻¹) | Residence Time (s) | Maximum Conversion (%) | Productivity (g L⁻¹ h⁻¹) | Reaction Rate (mg this compound mg⁻¹ CLEC h⁻¹) |
| 3 | 7.1 | 76.28 | 261.14 | - |
| 5 | 3.5 | - | 269.03 | 2241.94 |
| 7 | - | - | 251.1 | - |
Data adapted from a study using cross-linked enzyme crystals of laccase in a packed-bed reactor.
Table 2: General Reaction Conditions for Laccase-Mediated Synthesis
| Parameter | Fungal & Bacterial Laccases | Plant Laccases |
| pH Range | 4.5 - 7.0 (weakly acidic to neutral)[4] | Can extend up to pH 9[4] |
| Optimal Temperature | 50 °C - 70 °C[4] | Varies |
| Common Buffers | Acetate, Phosphate[4] | Varies |
Experimental Workflow
The general workflow for the enzymatic synthesis of this compound using laccase is depicted below. This process involves preparation of reagents, the enzymatic reaction itself, and subsequent product analysis.
Caption: General workflow for laccase-catalyzed this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Using Free Laccase
This protocol describes a batch reaction process for the synthesis of this compound using commercially available free laccase, for example, from Trametes versicolor.
Materials:
-
Pyrogallol
-
Laccase from Trametes versicolor (or other suitable source)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol or Acetone (as co-solvent, optional)
-
Spectrophotometer
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve pyrogallol in sodium acetate buffer to a final concentration of 1-10 mM. If solubility is an issue, a small amount of a co-solvent like methanol or acetone can be added (e.g., 10% v/v).[9]
-
Pre-incubate the pyrogallol solution at the desired reaction temperature (e.g., 25-50 °C).
-
-
Initiate the Enzymatic Reaction:
-
Add laccase solution to the pyrogallol solution to a final concentration of approximately 10-100 U/mL.
-
Stir the reaction mixture at a constant speed.
-
-
Monitor the Reaction:
-
Monitor the formation of this compound by measuring the absorbance at 420 nm at regular time intervals.[10][11] The appearance of a yellow-brown color indicates product formation.[10]
-
For more precise quantification, withdraw aliquots at different time points, stop the reaction (e.g., by adding a strong acid or boiling), and analyze by HPLC.[12]
-
-
Product Isolation and Purification:
-
Once the reaction is complete (as determined by the stabilization of absorbance or HPLC analysis), stop the reaction.
-
The this compound precipitate can be collected by filtration and washed with cold distilled water.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid or ethanol.[13]
-
Protocol 2: Continuous Synthesis of this compound Using Immobilized Laccase
This protocol outlines a method for the continuous synthesis of this compound using laccase immobilized as cross-linked enzyme crystals (CLECs) in a packed-bed reactor. This method offers high stability and reusability of the enzyme.[8]
Materials:
-
Laccase
-
Ammonium sulfate
-
Glutaraldehyde
-
β-cyclodextrin (optional, for coating)
-
Pyrogallol
-
Buffer solution (e.g., acetate buffer, pH 5.0)
-
Packed-bed reactor system with a pump
Procedure:
-
Preparation of Cross-Linked Enzyme Crystals (CLECs) of Laccase:
-
Packed-Bed Reactor Setup:
-
Pack a column with the prepared laccase CLECs to create the packed-bed reactor.
-
Equilibrate the column by pumping the reaction buffer through it.
-
-
Continuous Synthesis:
-
Prepare a stock solution of pyrogallol (e.g., 3-7 mmol L⁻¹) in the reaction buffer.[8]
-
Continuously pump the pyrogallol solution through the packed-bed reactor at a defined flow rate to control the residence time.
-
Collect the effluent from the reactor.
-
-
Analysis and Product Recovery:
-
Analyze the effluent for this compound concentration using UV-Vis spectrophotometry (420 nm) or HPLC.[11][12]
-
The productivity can be calculated based on the concentration of this compound in the effluent and the flow rate.
-
The collected effluent containing this compound can then be subjected to purification steps as described in Protocol 1.
-
Laccase-Mediator System for Enhanced Oxidation
For substrates that are difficult to oxidize, or to broaden the substrate scope of laccase, a laccase-mediator system (LMS) can be employed. Mediators are small organic molecules that are first oxidized by laccase and then, in their oxidized form, act as strong oxidizing agents for the target substrate.
Caption: Laccase-Mediator System (LMS) mechanism.
Commonly used mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HBT).[7] The addition of a mediator can significantly increase the reaction rate and yield.[4]
Conclusion
The enzymatic synthesis of this compound using laccase is a promising method for the sustainable production of this bioactive compound. The protocols provided herein, along with the summarized data and workflow visualizations, offer a comprehensive guide for researchers to establish and optimize this synthesis in their laboratories. The choice between free and immobilized laccase will depend on the desired scale of production and the importance of enzyme reusability. Further optimization of reaction parameters may be necessary depending on the specific laccase used and the desired product purity and yield.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
Application Note: Quantification of Purpurogallin in Plant Extracts by HPLC-UV
Abstract
This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of purpurogallin in various plant extracts. This compound, a benzotropolone-containing natural phenol, is recognized for its significant antioxidant and potential therapeutic properties. This method provides a reliable and efficient tool for researchers, scientists, and drug development professionals involved in the analysis of plant-derived bioactive compounds. The protocol outlines procedures for sample preparation, chromatographic separation, and method validation, ensuring accuracy and precision.
Introduction
This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a naturally occurring phenolic compound found in various plant materials, including nutgalls and oak bark. It is known for its potent antioxidant, anti-inflammatory, and anticancer activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, sensitive, and widely accessible technique for this purpose. This application note details a reverse-phase HPLC-UV method optimized for the separation and quantification of this compound from complex plant matrices.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant extract samples
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Extraction:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Perform extraction using a suitable solvent such as methanol or an ethanol-water mixture. Ultrasound-assisted extraction or maceration can be employed.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the standard solutions. The linearity was evaluated by the correlation coefficient (R²).
-
Precision: Intra-day and inter-day precision were determined by analyzing three different concentrations of this compound standard in triplicate on the same day and on three consecutive days, respectively. The results are expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy of the method was assessed by a recovery study. Known amounts of this compound standard were spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The developed HPLC-UV method was applied to determine the this compound content in various plant extracts. The results are summarized in the table below.
| Plant Extract | Extraction Method | This compound Content (µg/g of dry weight) | %RSD (n=3) |
| Oak Gall (Quercus infectoria) | Methanolic Maceration | 850.6 | 2.1 |
| Chestnut Oak Bark (Quercus montana) | Ethanolic Ultrasound-Assisted Extraction | 475.2 | 1.8 |
| Brewed Coffee (Coffea arabica) | Water Extraction[2] | 0.455 - 0.630 | 3.5 |
| English Breakfast Tea (Camellia sinensis) | Water Extraction[2] | 0.335 - 0.360 | 4.1 |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Illustrative)
While this compound's mechanism of action is multifaceted, its antioxidant activity often involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of Purpurogallin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a natural phenolic compound found in various plants, including oak galls and Quercus species. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a molecule of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of natural products like this compound. This document provides a detailed guide to the 1H and 13C NMR spectral assignments of this compound, along with a comprehensive protocol for sample preparation and data acquisition.
Data Presentation: 1H and 13C NMR Spectral Data of this compound
The following tables summarize the assigned 1H and 13C NMR spectral data for this compound. This data is critical for the unambiguous identification and structural verification of the compound.
Table 1: 1H NMR Spectral Data of this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.38 | d | 11.5 |
| H-2 | 6.94 | d | 11.5 |
| H-8 | 7.11 | s | |
| H-10 | 6.77 | s | |
| 1-OH | 9.49 | br s | |
| 2-OH | 9.43 | br s | |
| 3-OH | 10.64 | br s | |
| 4-OH | 15.37 | s |
Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz. Data is based on typical values found in the literature.
Table 2: 13C NMR Spectral Data of this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C-1 | 125.1 |
| C-2 | 111.9 |
| C-3 | 151.7 |
| C-4 | 132.8 |
| C-4a | 120.9 |
| C-5 | 181.1 |
| C-6 | 109.8 |
| C-7 | 157.0 |
| C-8 | 107.4 |
| C-9 | 152.8 |
| C-9a | 118.5 |
Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz. Data is based on typical values found in the literature. Complete assignment often requires 2D NMR techniques.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following sections detail the necessary steps for the 1H and 13C NMR analysis of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4, Acetone-d6)
-
High-precision 5 mm NMR tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher) with a 5 mm probe
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d6 is a common choice for polar compounds like this compound.
-
Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-precision 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR magnet.
-
Load a standard set of acquisition parameters for the desired nucleus (1H or 13C).
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. Good shimming is indicated by a sharp and symmetrical solvent peak.
-
-
1H NMR Acquisition:
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: Typically -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
Data Acquisition: Initiate the acquisition.
-
-
13C NMR Acquisition:
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral width: Typically 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans (ns): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of 13C.
-
-
Data Acquisition: Initiate the acquisition.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID).
-
Perform a Fourier Transform (FT) to convert the time-domain data into the frequency domain.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the 1H spectrum to determine the relative number of protons.
-
Pick and list the peaks with their chemical shifts, multiplicities, and coupling constants.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a conceptual representation of its known signaling pathway inhibition.
Caption: Experimental workflow for 1H and 13C NMR analysis of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Application Notes: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Purpurogallin
References
- 1. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. novamedline.com [novamedline.com]
- 9. arborassays.com [arborassays.com]
- 10. bmgrp.com [bmgrp.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. raybiotech.com [raybiotech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
- 15. mpbio.com [mpbio.com]
- 16. stemcell.com [stemcell.com]
- 17. biovendor.com [biovendor.com]
- 18. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.cn]
- 19. abcam.com [abcam.com]
Application Notes and Protocols: Assessing the Xanthine Oxidase Inhibitory Activity of Purpurogallin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic disorders. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Purpurogallin, a naturally occurring benzotropolone, has demonstrated potent inhibitory activity against xanthine oxidase, making it a compound of significant interest for drug development.[1][2][3][4]
These application notes provide a detailed protocol for assessing the xanthine oxidase inhibitory activity of this compound. The described methodologies are based on established spectrophotometric and HPLC-based assays, enabling researchers to accurately determine the inhibitory potency and kinetics of this compound.
Data Presentation: Quantitative Inhibitory Data
The inhibitory activity of this compound against xanthine oxidase has been quantified in several studies. The following table summarizes the key inhibitory parameters, providing a comparative overview.
| Parameter | Reported Value | Method | Reference |
| IC50 | 0.2 µmol L⁻¹ | HPLC-based assay | [1][4] |
| IC50 | 2.96 ± 0.12 µM | Spectrophotometric assay | [2][3] |
| IC50 | 5.60 ± 0.13 µM | Spectrophotometric assay | [5] |
| Ki | 1.16 µM | Spectrophotometric assay | [2][3] |
| Inhibition Type | Uncompetitive | Spectrophotometric assay | [2][3] |
| Inhibition Type | Mixed type | Spectrophotometric assay | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
This section details the methodologies for determining the xanthine oxidase inhibitory activity of this compound.
Protocol 1: Spectrophotometric Assay
This protocol is based on the measurement of uric acid formation, which absorbs light at 295 nm.[2][3][6]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 7.8) or Sodium Dihydrogen Phosphate Buffer (100 mM, pH 7.5)[7][8]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.[9]
-
Prepare a stock solution of this compound in DMSO. Further dilute with the phosphate buffer to achieve a range of desired concentrations.
-
Prepare the xanthine oxidase enzyme solution (e.g., 0.025-0.1 unit/mL) in the phosphate buffer immediately before use.[8][9]
-
-
Assay Mixture Preparation (in a 96-well plate):
-
Test Wells: Add a specific volume of the this compound solution, phosphate buffer, and xanthine oxidase solution.
-
Control Wells: Add the same volume of buffer (instead of this compound solution), phosphate buffer, and xanthine oxidase solution.
-
Blank Wells: Add the this compound solution and phosphate buffer, but no xanthine oxidase, to correct for any absorbance from the compound itself.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Add the xanthine solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Calculation of Inhibition:
-
Calculate the percentage of xanthine oxidase inhibition using the following formula: Inhibition (%) = [1 - (Rate of sample reaction / Rate of control reaction)] x 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the xanthine oxidase activity.
-
Protocol 2: HPLC-Based Assay
This method offers high sensitivity and specificity by directly quantifying the amount of uric acid produced.
Materials and Reagents:
-
Same as Protocol 1
-
Perchloric Acid (HClO4) solution (e.g., 3%) to stop the reaction[1]
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing phosphate buffer (pH 7.4), xanthine, and different concentrations of this compound.
-
Add the xanthine oxidase solution to initiate the reaction.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).[1]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent like perchloric acid.[1]
-
-
Sample Preparation for HPLC:
-
Centrifuge the mixture to precipitate any proteins.
-
Filter the supernatant before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a mixture of buffer and an organic solvent) to separate the components.
-
Detect uric acid by monitoring the absorbance at a specific wavelength (e.g., 290 nm).
-
Quantify the amount of uric acid produced by comparing the peak area to a standard curve of uric acid.
-
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
-
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed-type), kinetic studies are performed. This involves measuring the initial reaction velocities at various concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data is then plotted using methods like the Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]).[1][10] The pattern of the lines on the plot reveals the type of inhibition.
Mandatory Visualizations
Signaling Pathway of Xanthine Oxidase
Caption: Xanthine oxidase catalyzes the conversion of hypoxanthine to uric acid, producing ROS.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for the spectrophotometric assessment of xanthine oxidase inhibition.
References
- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 2. Inhibition of xanthine oxidase by this compound and silymarin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
Application Notes: Purpurogallin as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin is a benzotropolone-containing natural phenol found in various plants, including oak galls and nuts. It is well-documented for its potent antioxidant properties, making it an excellent candidate for use as a positive control in a variety of antioxidant assays.[1] Its ability to scavenge a range of reactive oxygen species (ROS) and chelate metal ions provides a reliable benchmark for evaluating the antioxidant potential of novel compounds and extracts.[2] These application notes provide detailed protocols for utilizing this compound as a positive control in three common antioxidant assays: DPPH radical scavenging, ABTS radical cation decolorization, and superoxide dismutase (SOD) mimetic activity.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including:
-
Radical Scavenging: It can directly donate hydrogen atoms or electrons to neutralize free radicals, such as the peroxyl radical.[3]
-
Metal Ion Chelation: By chelating ferrous ions, this compound can inhibit the Fenton reaction, a major source of hydroxyl radicals.[2]
-
Enzyme Inhibition: It has been shown to inhibit xanthine oxidase, an enzyme that generates superoxide radicals.[4][5]
The multifaceted antioxidant activity of this compound makes it a robust positive control for assessing compounds with potentially diverse mechanisms of action.
Data Presentation
The following tables should be used to record and compare the antioxidant activity of test compounds against this compound.
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | (Enter Concentrations) | ||
| Test Compound 1 | (Enter Concentrations) | ||
| Test Compound 2 | (Enter Concentrations) |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | (Enter Concentrations) | ||
| Test Compound 1 | (Enter Concentrations) | ||
| Test Compound 2 | (Enter Concentrations) |
Table 3: Superoxide Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | (Enter Concentrations) | ||
| Test Compound 1 | (Enter Concentrations) | ||
| Test Compound 2 | (Enter Concentrations) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Dissolve this compound and test compounds in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or test compounds to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of % Inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Materials:
-
This compound (positive control)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare serial dilutions of this compound and test compounds in PBS.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or test compounds to the wells.
-
For the blank, add 10 µL of PBS instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of % Inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: Calculate the IC50 value from the plot of % inhibition versus concentration.
ABTS Assay Workflow
Superoxide Dismutase (SOD) Mimetic Activity Assay (Pyrogallol Autoxidation Method)
This assay measures the inhibition of the autoxidation of pyrogallol, which generates superoxide radicals and subsequently forms this compound, a colored product. The presence of superoxide scavengers inhibits this reaction. This compound itself can be used as a reference for superoxide scavenging activity.
Materials:
-
This compound (positive control/reference)
-
Pyrogallol
-
Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA
-
Test compounds
-
Spectrophotometer capable of measuring absorbance at 420 nm
Protocol:
-
Preparation of Reagents:
-
Prepare Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA.
-
Prepare a 1.5 mM solution of pyrogallol in 10 mM HCl. This solution should be freshly prepared.
-
-
Preparation of Test Samples: Dissolve this compound and test compounds in an appropriate solvent to prepare a range of concentrations.
-
Assay Procedure:
-
In a cuvette, mix 2.8 mL of Tris-HCl buffer and 100 µL of the sample solution (this compound or test compound).
-
Initiate the reaction by adding 100 µL of the pyrogallol solution.
-
The control contains the solvent instead of the sample.
-
Immediately start monitoring the change in absorbance at 420 nm for 5 minutes at 25°C.
-
-
Calculation of % Inhibition: The rate of pyrogallol autoxidation is calculated from the linear portion of the kinetic curve. % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determination of IC50: Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
References
- 1. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purpurogallin in Animal Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction: Purpurogallin (PPG), a benzotropolone-containing natural phenol found in various plants like oak galls and nuts, has demonstrated significant antioxidant and cytoprotective properties.[1][2][3] Its efficacy in mitigating oxidative stress-induced tissue damage has been investigated in several preclinical animal models. These notes provide a summary of its application, quantitative outcomes, and detailed experimental protocols for its use in models of ischemia-reperfusion injury, a condition characterized by a surge of oxidative stress. The primary mechanisms of action identified include potent inhibition of xanthine oxidase and modulation of inflammatory signaling pathways.[1][4][5]
Cardioprotective Applications
This compound has been shown to be a potent cardioprotective agent in animal models of myocardial ischemia-reperfusion (I/R) injury.[6] The primary mechanism involves mitigating the oxidative damage that occurs upon the restoration of blood flow to the ischemic heart tissue.
Quantitative Data: Myocardial I/R Injury Model
The table below summarizes the dose-dependent effect of this compound on reducing myocardial necrosis in a rabbit model.
| Animal Model | Treatment Group | Dose (µmol/kg) | Myocardial Necrosis (% of area at risk) | Reference |
| Rabbit | Placebo Control | - | 41.7 ± 11.3 | [6] |
| Rabbit | This compound | 2.5 | 26.8 ± 6.4 | [6] |
| Rabbit | This compound | 5.0 | 10.8 ± 3.5 | [6] |
| Rabbit | This compound | 10.0 | 11.7 ± 5.2 | [6] |
| Rabbit | Trolox (Reference) | 5.0 | 17.7 ± 7.2 | [6] |
Experimental Protocol: Rabbit Myocardial Ischemia-Reperfusion Model
This protocol is based on the methodology described in studies evaluating the cardioprotective effects of this compound.[6]
Objective: To induce myocardial ischemia-reperfusion injury in rabbits to assess the therapeutic efficacy of this compound.
Materials:
-
Male New Zealand White rabbits.
-
Anesthetics (e.g., ketamine, xylazine).
-
Mechanical ventilator.
-
Surgical instruments for thoracotomy.
-
Suture for coronary artery ligation.
-
This compound solution (in appropriate vehicle, e.g., saline).
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit and intubate for mechanical ventilation. Establish intravenous access for drug administration.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Ligate the LAD artery with a suture to induce ischemia. A period of 60 minutes of occlusion is typically used.[6]
-
This compound Administration: Just prior to reperfusion, administer a bolus infusion of this compound at the desired dose (e.g., 2.5, 5, or 10 µmol/kg) intravenously.[6]
-
Reperfusion: Release the ligature to allow blood flow to resume. The reperfusion period is typically maintained for 3 hours.[6]
-
Tissue Harvesting and Analysis: At the end of the reperfusion period, excise the heart.
-
Infarct Size Measurement: Perfuse the heart with a solution of Triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the necrotic (infarcted) tissue pale. Quantify the area of necrosis relative to the total area at risk.[6]
Experimental Workflow: Myocardial I/R Injury Model
Hepatoprotective Applications
This compound also confers significant protection against oxidative stress in the liver, particularly in the context of post-ischemic injury.[1][4] Its mechanism in this model is strongly linked to its ability to inhibit xanthine oxidase, a key enzyme in the generation of reactive oxygen species during reperfusion.[1][4]
Quantitative Data: Hepatic I/R Injury Model
The table below presents the dose-dependent efficacy of this compound in salvaging liver tissue post-ischemia in a rat model.
| Animal Model | Treatment Group | Dose (µmol) | Mean Hepatic Salvage (%) | Reference |
| Rat | This compound | 1.5 | 42 | [1][4] |
| Rat | This compound | 3.0 | 76 | [1][4] |
| Rat | This compound | 6.0 | 86 | [1][4] |
Experimental Protocol: Rat Post-Ischemic Liver Model
This protocol is derived from studies demonstrating this compound's hepatoprotective effects.[1][4]
Objective: To induce hepatic ischemia and reperfusion in rats to evaluate the protective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetics.
-
Surgical instruments for laparotomy.
-
Microvascular clamps.
-
This compound solution in saline.
-
Methods for assessing liver injury (e.g., serum transaminases, histology).
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and perform a midline laparotomy to expose the liver and its vasculature.
-
Ischemia Induction: Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the median and left lateral lobes of the liver.
-
This compound Administration: Shortly before reperfusion, infuse the this compound solution (e.g., 1.5, 3, or 6 µmol) intravenously.[1][4]
-
Reperfusion: Remove the vascular clamps to initiate reperfusion of the ischemic liver lobes.
-
Sample Collection: After a set reperfusion period, collect blood samples to measure serum markers of liver damage (e.g., ALT, AST).
-
Tissue Analysis: Harvest the liver for histological examination to assess the extent of necrosis and tissue damage. Calculate hepatic salvage based on the extent of viable tissue.
Neuroprotective Applications
Recent studies have highlighted the neuroprotective potential of this compound in models of cerebral ischemia-reperfusion, a major cause of stroke.[5] The protective effects are associated with the inhibition of endoplasmic reticulum stress and neuroinflammation, mediated through the TLR4/NF-κB signaling pathway.[5]
Experimental Protocol: Mouse Cerebral Ischemia-Reperfusion (MCAO/R) Model
This protocol is based on the methodology used to assess this compound's neuroprotective effects.[5]
Objective: To induce focal cerebral ischemia in mice to test the neuroprotective capacity of this compound.
Materials:
-
Male C57/B6 mice.[5]
-
Anesthetics.
-
Nylon monofilament suture for middle cerebral artery occlusion (MCAO).
-
This compound solution.
-
TTC stain for infarct volume measurement.
-
Behavioral testing apparatus (e.g., for modified neurological severity score (mNSS)).
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse. Make a midline cervical incision to expose the common carotid artery.
-
Ischemia Induction (MCAO): Introduce a nylon monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Maintain the occlusion for a defined period (e.g., 1-2 hours).
-
This compound Administration: Administer this compound at the desired dose, typically via intraperitoneal or intravenous injection, either before or after the ischemic event.
-
Reperfusion: Withdraw the filament to restore blood flow to the MCA territory.
-
Neurological Assessment: At 24-72 hours post-reperfusion, evaluate neurological deficits using a standardized scale like the mNSS.[5]
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into sections. Stain the sections with TTC to delineate the infarct area (pale) from viable tissue (red). Calculate the total infarct volume.[5]
-
Molecular Analysis: Harvest brain tissue from the peri-infarct region for molecular analyses, such as Western blotting, to measure proteins related to apoptosis, inflammation, and ER stress.[5]
Signaling Pathways and Mechanism of Action
This compound mitigates oxidative stress through multiple mechanisms. It acts as a direct antioxidant and modulates key signaling pathways involved in inflammation and cell death.
Key Signaling Pathways Modulated by this compound
Mechanisms:
-
Xanthine Oxidase Inhibition: this compound is a potent inhibitor of xanthine oxidase, an enzyme that becomes a significant source of superoxide radicals during reperfusion.[1][4][7] By blocking this enzyme, it directly reduces ROS production.
-
Inhibition of Inflammatory Pathways: this compound has been shown to block the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[5] This pathway is a critical driver of the inflammatory response following I/R injury, and its inhibition leads to reduced production of pro-inflammatory cytokines and less neuroinflammation.
-
MAPK Pathway Modulation: Evidence suggests this compound can suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and JNK, which are involved in stress-induced apoptosis and inflammation.[8]
-
Direct Radical Scavenging: As a phenol, this compound can directly scavenge free radicals and chelate ferrous ions, thereby preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[2]
References
- 1. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound improves neurological functions of cerebral ischemia and reperfusion mice by inhibiting endoplasmic reticulum stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: in vivo evidence of a novel and effective cardioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Purpurogallin's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective properties of purpurogallin, a naturally occurring phenolic compound. The following sections detail the methodologies for key in vitro and in vivo experiments, present quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to this compound's Neuroprotective Potential
This compound (PPG) is a bioactive compound found in various plant sources, including oak galls and bark. Emerging research has highlighted its significant neuroprotective effects, primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][2][3] Studies have demonstrated that this compound can mitigate neuronal damage in models of neuroinflammation and cerebral ischemia by modulating key signaling pathways, such as NF-κB and MAPK, and reducing the production of pro-inflammatory mediators.[1][3] These findings suggest that this compound holds promise as a therapeutic candidate for neurodegenerative diseases and ischemic stroke.
In Vitro Assessment of Neuroprotective Effects
In vitro models are essential for the initial screening and mechanistic investigation of neuroprotective compounds. Key cell lines for these studies include BV2 microglia and HT22 hippocampal neurons.
Quantitative Data Summary: In Vitro Studies
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
| Concentration of this compound | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) | Reference |
| Various concentrations | Significantly inhibited | Significantly inhibited | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglia
| Cytokine | Effect of this compound Treatment | Reference |
| Interleukin-1β (IL-1β) | Attenuated mRNA and protein expression | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Attenuated mRNA and protein expression | [3] |
Experimental Protocols: In Vitro Assays
This protocol assesses the effect of this compound on the viability of neuronal or microglial cells.
-
Materials:
-
BV2 or HT22 cells
-
96-well plates
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) (for inducing inflammation in BV2 cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
For neuroinflammation models, stimulate BV2 cells with LPS (e.g., 0.5 µg/mL) for 24 hours.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Materials:
-
BV2 cells
-
24-well plates
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
-
-
Procedure:
-
Seed BV2 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1-2 hours before stimulating with LPS.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Block the plate and then add the collected supernatants and standards.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
This protocol is used to determine the expression levels of key proteins involved in inflammatory and apoptotic pathways, such as iNOS, COX-2, and components of the NF-κB and MAPK pathways.
-
Materials:
-
BV2 or HT22 cells
-
This compound
-
LPS or other stimuli
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and/or stimuli as required.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis.
-
In Vivo Assessment of Neuroprotective Effects
In vivo models, particularly those of cerebral ischemia, are crucial for evaluating the therapeutic potential of this compound in a physiological context.
Quantitative Data Summary: In Vivo Studies
The following table summarizes the quantitative effects of this compound in a mouse model of cerebral ischemia/reperfusion.
Table 3: Effect of this compound on Neurological Outcomes in MCAO/R Mice
| Parameter | Effect of this compound Treatment | Reference |
| Cerebral Infarct Area | Significantly lessened | [2] |
| Cerebral Edema | Significantly lessened | [2] |
| Neurological Deficit Scores | Significantly lessened | [2] |
| Neuronal Apoptosis | Dramatically declined | [2] |
Experimental Protocols: In Vivo Assays
This protocol describes the induction of focal cerebral ischemia in mice.
-
Materials:
-
C57/B6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (e.g., 6-0) with a coated tip
-
Heating pad
-
-
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the coated monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover.
-
This protocol is used to visualize and quantify the extent of brain infarction.
-
Materials:
-
Mouse brain
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in PBS)
-
Brain matrix or slicer
-
Formalin (for fixation)
-
Image analysis software
-
-
Procedure:
-
Euthanize the mouse at a specific time point after MCAO (e.g., 24 hours).
-
Carefully remove the brain and chill it briefly.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in the TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in formalin.
-
Capture images of the slices and use image analysis software to quantify the infarct area in each slice.
-
Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental workflow.
References
- 1. This compound Reverses Neuronal Apoptosis and Enhances "M2" Polarization of Microglia Under Ischemia via Mediating the miR-124-3p/TRAF6/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves neurological functions of cerebral ischemia and reperfusion mice by inhibiting endoplasmic reticulum stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpurogallin: A Potential Staining Agent for Microscopy
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin is a naturally occurring phenolic compound found in various plants, including oak galls and bark.[1] It is recognized for its potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Historically, this compound has been noted for its use as a dyeing agent, suggesting its potential to interact with and impart color to biological tissues.[1] This document explores the prospective application of this compound as a novel staining agent in microscopy, providing hypothetical protocols for its use in staining various biological specimens. While established protocols for this compound as a microscopy stain are not currently available in scientific literature, its chemical properties suggest it may serve as a valuable tool for visualizing cellular components.
This compound's structure, rich in hydroxyl groups, allows for potential interactions with macromolecules through hydrogen bonding. Furthermore, its ability to chelate metals opens up the possibility of its use as a mordant dye, which can enhance staining intensity and specificity.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈O₅ | [4] |
| Molar Mass | 220.18 g/mol | [4] |
| Appearance | Orange-red crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO), insoluble in water. | [1] |
| UV-Vis Absorbance Max | ~420 nm | [5][6] |
Proposed Staining Mechanisms
Based on its chemical structure, two primary mechanisms are proposed for this compound's potential as a staining agent:
-
Direct Staining via Hydrogen Bonding: The multiple hydroxyl groups on the this compound molecule can form hydrogen bonds with polar groups present in various biological macromolecules, such as the amino acids in collagen or the polysaccharides in plant cell walls. This interaction would result in the direct deposition of the orange-red this compound at these sites.
-
Indirect Staining via Mordanting: this compound can act as a ligand, forming coordination complexes with metal ions (mordants) such as aluminum (Al³⁺) or iron (Fe³⁺). These metal-purpurogallin complexes can then bind to tissue components, often with a different color and higher affinity than the dye alone, thereby enhancing the staining.
Hypothetical Experimental Protocols
The following protocols are proposed as a starting point for researchers wishing to investigate this compound as a microscopy stain. Optimization of parameters such as concentration, incubation time, and pH will likely be necessary for specific applications.
Protocol 1: Direct Staining of Collagenous Tissues
This hypothetical protocol is designed for the general staining of collagen fibers in paraffin-embedded tissue sections.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Deparaffinization and rehydration reagents (xylene, graded ethanol series)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dehydrating agents (graded ethanol series)
-
Clearing agent (xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a working staining solution by diluting the this compound stock solution to a final concentration of 50-100 µg/mL in PBS.
-
Incubate the rehydrated sections in the this compound staining solution for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse the slides in PBS to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) for 3 minutes each.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a compatible mounting medium.
-
Expected Results: Collagen-rich structures are anticipated to stain in shades of orange to red.
Protocol 2: Mordant-Based Staining of Plant Tissues
This hypothetical protocol utilizes a metal mordant to potentially enhance this compound staining of plant cell walls.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Fixative (e.g., FAA: formalin, acetic acid, ethanol)
-
Mordant solution (e.g., 2% aluminum potassium sulfate in distilled water)
-
Washing buffers (e.g., distilled water)
-
Dehydrating and mounting reagents as in Protocol 1.
Procedure:
-
Fixation:
-
Fix fresh plant tissue in FAA for 24 hours.
-
Wash the fixed tissue thoroughly in running water.
-
-
Sectioning:
-
Embed the tissue in paraffin and cut sections, or prepare hand sections of fresh/fixed tissue.
-
-
Mordanting:
-
If using paraffin sections, deparaffinize and rehydrate as in Protocol 1.
-
Incubate the sections in the 2% aluminum potassium sulfate solution for 15-30 minutes.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Prepare a working staining solution of 50-100 µg/mL this compound in 70% ethanol.
-
Incubate the mordanted sections in the this compound solution for 20-40 minutes.
-
-
Washing and Differentiation:
-
Rinse briefly in 70% ethanol to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Complete dehydration in 95% and 100% ethanol.
-
Clear in xylene and mount.
-
Expected Results: Lignified and cellulosic cell walls may stain in various shades, potentially different from the direct staining method, due to the metal complex formation.
Data Presentation
The following tables summarize the proposed starting conditions for the hypothetical staining protocols.
Table 2: Proposed Parameters for Direct Staining with this compound
| Parameter | Suggested Range | Notes |
| This compound Concentration | 50 - 100 µg/mL | Higher concentrations may lead to overstaining. |
| Solvent | PBS or 70% Ethanol | Choice depends on tissue type and compatibility. |
| Incubation Time | 30 - 60 minutes | May require optimization based on tissue thickness. |
| pH | ~7.4 (for PBS) | pH may influence binding affinity. |
Table 3: Proposed Parameters for Mordant-Based Staining with this compound
| Parameter | Suggested Value/Range | Notes |
| Mordant | 2% Aluminum Potassium Sulfate | Other mordants like ferric chloride could be tested. |
| Mordanting Time | 15 - 30 minutes | |
| This compound Concentration | 50 - 100 µg/mL | |
| Staining Time | 20 - 40 minutes |
Visualizations
Workflow for Hypothetical this compound Staining
Caption: General workflow for direct and mordant-based staining.
Proposed Binding Mechanisms of this compound
Caption: Proposed mechanisms of this compound staining.
Conclusion and Future Directions
This compound presents an intriguing candidate as a novel, natural staining agent for microscopy. Its chemical properties suggest plausible mechanisms for interaction with biological tissues. The hypothetical protocols provided herein offer a foundation for the experimental validation of this compound's staining capabilities. Future research should focus on optimizing staining conditions for various tissue types, elucidating the precise molecular interactions responsible for staining, and evaluating the potential for this compound in specialized microscopy techniques, such as fluorescence microscopy, should it exhibit useful fluorescent properties upon binding to substrates. Given the lack of data on its fluorescence, initial studies should also characterize its excitation and emission spectra in different solvent environments and when bound to potential biological targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal chelates as reversible stains for detection of electroblotted proteins: application to protein microsequencing and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H8O5 | CID 135403797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Purpurogallin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin (PPG), a benzotropolone antioxidant, is a naturally occurring phenolic compound found in various plants, including oak galls and nuts. It exhibits a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. The electrochemical detection of this compound offers a rapid, sensitive, and cost-effective alternative to traditional analytical methods like liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the electrochemical detection of this compound based on established methods for similar phenolic compounds.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. This compound possesses multiple hydroxyl (-OH) groups attached to its aromatic rings, which are readily oxidizable. By applying a potential to a working electrode immersed in a solution containing this compound, the hydroxyl groups can be oxidized, resulting in the generation of a measurable current. The magnitude of this current is proportional to the concentration of this compound in the solution.
The proposed electrochemical oxidation of this compound likely involves the hydroxyl groups on the benzene ring, leading to the formation of a quinone-type structure. This is an irreversible oxidation process.
Data Presentation
As there is limited direct quantitative data for the electrochemical detection of this compound, the following table summarizes the performance of electrochemical sensors for closely related phenolic compounds, providing an expected range of performance for this compound detection.
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |
| Pyrogallol | 8-hydroxyquinoline-aluminum complex modified carbon paste electrode | Cyclic Voltammetry | Not Specified | Not Specified | [1] |
| Catechol | Poly(Tyrosine) modified graphene paste electrode | Differential Pulse Voltammetry | 2 - 50 | 0.304 | [2] |
| Hydroquinone | Fe3O4 nanoparticles modified carbon paste electrode | Differential Pulse Voltammetry | Not Specified | Not Specified | [3] |
| Gallic Acid | Carbon nanotubes modified glassy carbon electrode | Voltammetry | Not Specified | Not Specified | [4] |
| Epicatechin Gallate | Glassy carbon electrode | Square Wave Voltammetry | Not Specified | Not Specified | [5] |
Experimental Protocols
The following protocols are generalized for the electrochemical detection of this compound and can be adapted and optimized for specific instrumentation and experimental goals.
Protocol 1: Cyclic Voltammetry (CV) for Qualitative Analysis
Cyclic voltammetry is an excellent technique for initial investigations into the electrochemical behavior of this compound. It provides information on the oxidation potential and the reversibility of the electrochemical reaction.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working Electrodes: Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
This compound standard solution
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at various pH values (e.g., 3.0, 5.0, 7.0)
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and ethanol, and allow it to dry.
-
If using a CPE, prepare a fresh surface by extruding a small amount of the paste and smoothing it on a clean surface.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
-
Add a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0) to the cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a blank CV of the supporting electrolyte by scanning the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., +1.0 V) and back to the initial potential at a scan rate of 100 mV/s.
-
Add a known concentration of the this compound standard solution to the electrochemical cell.
-
Record the CV of the this compound solution under the same conditions.
-
Observe the appearance of an oxidation peak corresponding to the electrochemical oxidation of this compound.
-
To study the effect of pH, repeat the measurements in supporting electrolytes with different pH values.
-
To investigate the effect of scan rate, vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) and record the corresponding CVs.
-
Protocol 2: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for Quantitative Analysis
DPV and SWV are more sensitive techniques than CV and are well-suited for quantitative analysis due to their effective discrimination against background charging currents.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode Preparation and Cell Setup:
-
Follow the same procedure as described in Protocol 1.
-
-
Optimization of Voltammetric Parameters:
-
For DPV, optimize parameters such as pulse amplitude, pulse width, and scan rate to obtain the best signal-to-noise ratio for the this compound oxidation peak.
-
For SWV, optimize parameters such as frequency, amplitude, and step potential.
-
-
Calibration Curve Construction:
-
Record the DPV or SWV of the blank supporting electrolyte.
-
Add successive aliquots of the this compound standard solution to the electrochemical cell to achieve a series of known concentrations.
-
Record the DPV or SWV after each addition, ensuring thorough mixing.
-
Measure the peak current for the this compound oxidation peak at each concentration.
-
Plot the peak current versus the this compound concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of this compound in the same supporting electrolyte.
-
Record the DPV or SWV of the sample solution using the optimized parameters.
-
Measure the peak current of the this compound oxidation peak.
-
Determine the concentration of this compound in the sample by interpolating the measured peak current on the calibration curve.
-
Visualizations
Caption: General workflow for the electrochemical detection of this compound.
Caption: Proposed electrochemical oxidation pathway of this compound.
References
Application Notes and Protocols for Purpurogallin-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurogallin, a naturally occurring phenolic compound found in sources like oak bark and nutgalls, presents significant potential in the development of novel biosensors. Its inherent antioxidant properties, distinct colorimetric characteristics, and potent inhibitory effects on certain enzymes make it a versatile molecule for various sensing applications. These notes provide detailed protocols and data for the application of this compound in the design and fabrication of biosensors for detecting reactive oxygen species (ROS) and for enzyme inhibition assays, particularly targeting xanthine oxidase.
I. Biosensor for Reactive Oxygen Species (ROS) Detection
Application Principle
This biosensor leverages the oxidation of pyrogallol to the orange-red colored this compound in the presence of reactive oxygen species. The intensity of the color change or the electrochemical signal generated during this conversion can be directly correlated to the concentration of ROS in a sample. This approach is particularly useful for assessing oxidative stress in biological samples.
Quantitative Data
| Parameter | Value | Reference |
| Detection Principle | Colorimetric/Electrochemical | [1] |
| Analyte | Reactive Oxygen Species (e.g., superoxide anion) | [2][3] |
| Wavelength for Detection | 420 nm | [4] |
| Electrochemical Detection | Possible via cyclic voltammetry of this compound | [5][6] |
Experimental Protocols
1. Colorimetric Detection of ROS in Solution
This protocol describes a method for the detection of ROS in a liquid sample using a spectrophotometer.
-
Materials:
-
Pyrogallol solution (10 mM in a suitable buffer, e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Sample containing unknown ROS concentration
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities at 420 nm
-
-
Procedure:
-
Prepare a standard curve of this compound in the same buffer to correlate absorbance with concentration.
-
In a 96-well plate, add 50 µL of the sample.
-
Add 50 µL of the 10 mM pyrogallol solution to each well containing the sample.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance of each well at 420 nm using a microplate reader.
-
Determine the concentration of this compound formed in the samples by comparing the absorbance values to the standard curve. The amount of this compound formed is proportional to the initial ROS concentration in the sample.
-
2. Electrochemical Detection of ROS using a this compound-Forming Sensor
This protocol outlines the fabrication of a screen-printed carbon electrode (SPCE) for the electrochemical detection of ROS through the in-situ generation of this compound.
-
Materials:
-
Procedure:
-
Fabricate or procure SPCEs.
-
Prepare the electrochemical cell by drop-casting a mixture of the sample and the pyrogallol solution onto the working electrode of the SPCE.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Perform cyclic voltammetry in a potential window that covers the oxidation peak of this compound (the exact potential should be determined experimentally but is expected in the positive potential range for phenolic compounds).
-
The peak current of the this compound oxidation will be proportional to its concentration, which in turn is related to the initial ROS concentration in the sample.
-
Workflow and Signaling Pathway
II. Biosensor for Xanthine Oxidase Inhibition
Application Principle
This biosensor is based on the potent inhibitory effect of this compound on the enzyme xanthine oxidase (XO).[10][11][12] Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. In the presence of this compound, the enzyme's activity is reduced. By measuring the decrease in the rate of uric acid production, the concentration of this compound or other XO inhibitors can be determined. Conversely, if this compound concentration is known, this system can be used to assay XO activity.
Quantitative Data
| Parameter | Value | Reference |
| Target Enzyme | Xanthine Oxidase (XO) | [10][11][12] |
| Inhibitor | This compound | [10][11][12] |
| IC50 of this compound on XO | 2.96 ± 0.12 µM | [10] |
| IC50 of this compound on XO | 5.60 ± 0.13 µM | [12] |
| IC50 of this compound on XO | 0.2 µmol L-1 | [11] |
| Inhibition Type | Uncompetitive / Mixed-type | [10][12] |
| Apparent Inhibition Constant (Ki) | 1.16 µM | [10] |
Experimental Protocols
1. Spectrophotometric Assay of Xanthine Oxidase Inhibition
This protocol details a method to measure XO inhibition by this compound by monitoring the formation of uric acid.
-
Materials:
-
Xanthine oxidase solution (e.g., 0.1 U/mL in phosphate buffer, pH 7.5)
-
Xanthine solution (e.g., 100 µM in the same buffer)
-
This compound solutions of varying concentrations
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
In a cuvette, mix the xanthine oxidase solution with the this compound solution (or the sample containing an unknown inhibitor).
-
Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the xanthine solution.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition can be calculated using the formula: Inhibition (%) = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
2. Electrochemical Biosensor for Xanthine Oxidase Inhibitors
This protocol describes the fabrication of an electrochemical biosensor for the detection of XO inhibitors like this compound.
-
Materials:
-
Procedure:
-
Electrode Modification:
-
Clean the GCE or SPCE surface.
-
Immobilize xanthine oxidase onto the electrode surface using a suitable method such as entrapment in a polymer matrix or covalent attachment.[16] For instance, a chitosan solution containing xanthine oxidase can be drop-casted onto the electrode and allowed to dry.
-
-
Electrochemical Measurement:
-
Place the enzyme-modified electrode in an electrochemical cell containing a phosphate buffer (pH 7.5).
-
Add a known concentration of xanthine to the cell.
-
Apply a potential that allows for the oxidation of the enzymatically produced uric acid or the reduction of co-substrate oxygen (the exact potential should be optimized).
-
Record the steady-state current.
-
-
Inhibition Measurement:
-
Introduce a solution of this compound or the test sample into the electrochemical cell.
-
Record the decrease in the steady-state current.
-
The percentage of inhibition can be calculated from the decrease in the current signal.
-
-
Workflow and Signaling Pathway
III. General Experimental Considerations
-
Immobilization of this compound: For applications where this compound itself is part of the sensor surface, methods for immobilizing phenolic compounds can be adapted. This could involve electropolymerization or covalent attachment to a functionalized surface.[13][14][15]
-
Electrode Materials: Glassy carbon electrodes (GCEs) are suitable for initial development due to their well-defined surface chemistry.[17] For disposable and low-cost applications, screen-printed electrodes (SPEs) are an excellent choice.[7][8][18]
-
Redox Mediation: In some electrochemical biosensor designs, this compound could potentially act as a redox mediator, shuttling electrons between the enzyme's active site and the electrode surface.[19][20][21][22] This would require further investigation into its electrochemical properties and its interaction with the specific enzyme.
-
Optical Biosensors: The distinct color of this compound makes it a candidate for the development of simple, colorimetric optical biosensors.[23][24][25][26][27] These could be developed on paper-based platforms for point-of-care applications.
Conclusion
This compound is a promising natural compound for the development of innovative biosensors. Its application in the detection of reactive oxygen species and as a potent inhibitor of xanthine oxidase opens up new avenues for research in diagnostics, drug development, and food quality control. The protocols and data presented here provide a starting point for scientists and researchers to explore and expand the use of this compound in biosensor technology. Further research into optimizing immobilization techniques and exploring its potential as a redox mediator will undoubtedly lead to the development of highly sensitive and selective analytical devices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The electrochemical catalytic behavior of pyrogallol at an 8-hydroxyquinoline-aluminum complex modified carbon paste electrode and its detection in tomato - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laccase immobilization on the electrode surface to design a biosensor for the detection of phenolic compound such as catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme catalysis at hydrogel-modified electrodes with soluble redox mediator - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. The Use of Redox Mediators in Electrocatalysis and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optical biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. preprints.org [preprints.org]
- 26. Flexible Biosensors Based on Colorimetry, Fluorescence, and Electrochemistry for Point-of-Care Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Progress in Optical Sensors for Biomedical Diagnostics [mdpi.com]
Application Notes and Protocols for Testing Purpurogallin's Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purpurogallin, a naturally occurring phenolic compound found in sources such as oak galls, has demonstrated notable antioxidant and anti-inflammatory properties. Emerging research has highlighted its potential as an anticancer agent, exhibiting cytostatic and cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in an in vitro cancer cell line models. The included methodologies cover the assessment of cell viability, induction of apoptosis, cell cycle progression, and the elucidation of underlying molecular mechanisms, with a focus on key signaling pathways.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory effects of this compound and its derivatives on various cancer cell lines. This data provides a baseline for selecting appropriate concentrations for in vitro studies.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound Carboxylic Acid (PCA) | THLE-2 | Normal Human Hepatocyte | 80.81 | |
| This compound Carboxylic Acid (PCA) | HepG2 | Human Liver Cancer | Not specified; synergistic at 10 µM with 5-FU | |
| This compound Carboxylic Acid (PCA) | Huh7 | Human Liver Cancer | Not specified; synergistic at 10 µM with 5-FU | |
| This compound Carboxylic Acid (PCA) | Huh1 | Human Liver Cancer | Not specified; synergistic at 10 µM with 5-FU | |
| This compound | Esophageal Squamous Cell Carcinoma (ESCC) cell lines | Human Esophageal Cancer | Effective concentrations not specified, acts as MEK1/2 inhibitor |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data analysis will categorize cells into four populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if this compound induces cell cycle arrest.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEK1/2, anti-phospho-MEK1/2, anti-ERK1/2, anti-phospho-ERK1/2, anti-Cyclin A2, anti-Cyclin B1, anti-CDK4, anti-CDK6, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: PCA targets the ABCG2 transporter, enhancing drug synergy.
Troubleshooting & Optimization
Technical Support Center: Improving Purpurogallin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the solubility challenges of purpurogallin in in vitro assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring phenolic compound with a range of biological activities, including antioxidant and enzyme-inhibiting properties.[1][2] However, it is a lipophilic molecule and is poorly soluble in water, which can pose a significant challenge for its application in aqueous-based in vitro assays.[3][4] Inadequate dissolution can lead to precipitation in culture media, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most effective solvents for preparing high-concentration stock solutions of this compound.[1] Ethanol can also be used, but the solubility is significantly lower.[1][5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in aqueous buffers such as PBS (pH 7.2) is not recommended as this compound is only partially soluble in these solutions.[1] To achieve a homogenous solution for your experiments, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound solid in a high-purity organic solvent such as DMSO or DMF.[1] It is advisable to purge the solvent with an inert gas before use.[6] For example, a stock solution in DMSO can be made at a concentration of up to 25 mg/ml.[1]
Q5: What is the stability of this compound in solution?
This compound is unstable in aqueous solutions at physiological pH (7.4) and can be rapidly converted to other compounds.[7] Therefore, it is recommended to prepare fresh dilutions of your this compound stock solution for each experiment.[6] Stock solutions in anhydrous DMSO are generally more stable and can be stored at -20°C for extended periods.
Troubleshooting Guide
Q: My this compound precipitated after I added the stock solution to my cell culture medium. What went wrong and how can I fix it?
A: This is a common issue when the final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Decrease the final solvent concentration: Ensure the final concentration of DMSO or DMF in your assay is typically below 0.5% to avoid solvent-induced toxicity and precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions of your stock solution into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may aid in its dissolution.[8]
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.
-
Q: I am observing a precipitate in my cell culture medium, but I'm not sure if it's the this compound. What else could it be?
A: If you have ruled out this compound precipitation, the turbidity could be due to other factors:
-
Bacterial or Fungal Contamination: Contaminants can cause the medium to appear cloudy.[9] Check your cultures under a microscope for any signs of microbial growth.
-
Precipitation of Media Components: Temperature shifts, such as moving media from cold storage to a warm incubator, can cause salts and proteins to precipitate out of the solution.[10] Ensure your media is fully equilibrated to 37°C and that all components are completely dissolved before use.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with test compounds, leading to precipitation. If you are using a serum-containing medium, this could be a contributing factor.
Q: My this compound solution has a distinct color. Is this normal?
A: Yes, this is normal. This compound is an orange-red crystalline solid, and its solutions can appear as a yellow-brown color.[4][11] The intensity of the color will depend on the concentration and the solvent used.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions for your experiments.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/ml | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/ml | [1] |
| Ethanol | 1 mg/ml | [1] |
| PBS (pH 7.2) | Partially soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mg/ml stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/ml.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
This protocol provides a general method for diluting the high-concentration stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mg/ml this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mg/ml this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay volume. Remember to keep the final DMSO concentration below 0.5%.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mg/ml (approximately 45.4 mM) stock, you could first make an intermediate dilution.
-
Add the final diluted this compound solution to your experimental wells containing cells or other assay components.
-
Gently mix the contents of the wells to ensure even distribution.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Visual Guides
The following diagrams illustrate the experimental workflow for preparing this compound solutions and a troubleshooting guide for solubility issues.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C11H8O5 | CID 135403797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Purpurogallin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of purpurogallin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or UV-Vis spectroscopy (absorbance at 420 nm indicates this compound formation).[1] Extend reaction time if necessary. |
| Suboptimal pH: The oxidation of pyrogallol is pH-sensitive. Enzymatic methods often have a narrow optimal pH range.[2] | Optimize the pH of the reaction mixture. For enzymatic synthesis using turnip extract, yields can vary significantly with pH, with optimal conditions achieving up to 78% yield.[2] | |
| Poor Quality of Starting Material: Impure pyrogallol can lead to side reactions and lower yields. | Use high-purity pyrogallol. Consider recrystallization or sublimation of the starting material if purity is questionable. | |
| Inefficient Oxidation: The choice and concentration of the oxidizing agent are critical. | - For chemical synthesis, ensure the correct stoichiometry of the oxidant (e.g., sodium iodate). - For enzymatic synthesis, optimize the concentration of the enzyme source (e.g., turnip extract) and hydrogen peroxide.[2] - For catalytic methods, ensure the catalyst (e.g., copper complex) is active. | |
| Product Degradation: this compound can be further oxidized to purpurogalloquinone and other degradation products, especially under harsh conditions.[3][4] | Avoid excessive reaction times and temperatures. Once the reaction is complete, proceed with workup and purification promptly. | |
| Impure Product (Presence of Side Products) | Side Reactions: Autoxidation of pyrogallol can lead to various intermediates and byproducts if not controlled.[5] | - Control the addition rate of the oxidant to the pyrogallol solution to maintain an excess of the reducing agent, which can minimize the formation of tar-like substances. - Maintain the reaction at the optimal temperature to minimize thermal decomposition and side reactions. |
| Formation of Purpurogalloquinone: Over-oxidation of this compound. | Monitor the reaction closely and stop it once the formation of this compound is maximized, before significant further oxidation occurs.[3][4] | |
| Ineffective Purification: Traditional purification methods for this compound can be tedious and may not effectively remove all impurities.[2] | - Recrystallization from acetic acid is a common and effective method for purifying this compound. - Column chromatography can be employed for higher purity, though it may be less practical for very large scales. | |
| Reaction Mixture Turns Dark/Tarry | Uncontrolled Oxidation: Rapid, uncontrolled oxidation of pyrogallol. | - Add the oxidizing agent slowly and with efficient stirring to dissipate heat and ensure homogeneity. - Ensure the reaction temperature is controlled, as excessive heat can accelerate decomposition. |
| Incorrect Reagent Addition Order: Adding pyrogallol to the oxidant can lead to localized high concentrations of the oxidant, promoting side reactions. | Always add the oxidant to the pyrogallol solution, not the other way around. This maintains an excess of the reducing agent. | |
| Difficulty in Product Isolation/Purification | Poor Precipitation: this compound may not precipitate cleanly from the reaction mixture. | - After the reaction, cool the mixture to induce precipitation. - If the product remains in solution, extraction with a suitable organic solvent may be necessary. This compound is soluble in polar organic solvents but not in water.[6] |
| Challenges with Extraction: Emulsion formation or poor phase separation during workup. | - Use a brine wash to break emulsions. - Ensure a significant density difference between the aqueous and organic phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a large scale?
A1: The most common methods involve the oxidation of pyrogallol. Older, traditional methods use stoichiometric oxidants like potassium iodate or potassium ferricyanide.[2] More modern and "greener" approaches utilize catalytic systems, such as copper complexes that mimic laccase activity or enzymatic methods employing peroxidases from plant extracts like turnips, with hydrogen peroxide as the oxidant.[2]
Q2: How can I monitor the progress of my this compound synthesis?
A2: The formation of this compound is accompanied by a distinct color change to yellow-brown.[1] For more quantitative monitoring, you can track the reaction's progress by taking aliquots at different time points and analyzing them by:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material (pyrogallol) and the appearance of the product spot.
-
UV-Vis Spectroscopy: To monitor the increase in absorbance at 420 nm, which is characteristic of this compound.[1]
Q3: What is the expected yield for this compound synthesis?
A3: The yield of this compound is highly dependent on the synthetic method and optimization of reaction conditions.
-
Catalytic oxidation using a Cu(I)/PEI complex has been reported to achieve a yield of 76%.[2]
-
Enzymatic synthesis with turnip extract can yield up to 78% under optimized pH and reagent concentrations.[2]
-
Older methods with stoichiometric oxidants may have lower yields and more challenging purifications.[2]
Q4: My pyrogallol starting material is old. Can I still use it?
A4: Pyrogallol is prone to autoxidation, especially in the presence of light and air, and its stability can decrease over time. Using old or discolored pyrogallol can lead to lower yields and the formation of impurities. It is recommended to use fresh, high-purity pyrogallol. If you must use older stock, consider purifying it by recrystallization or sublimation before use.
Q5: What are the key safety precautions to take during this compound synthesis?
A5:
-
Pyrogallol: Is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: (e.g., sodium iodate, hydrogen peroxide) are strong oxidizers and can be corrosive. Avoid contact with skin and eyes.
-
Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.
Experimental Protocols
Enzymatic Synthesis of this compound using Turnip Extract
This protocol is adapted from a green catalytic approach and can be scaled up.[2]
Materials:
-
Pyrogallol
-
Turnip (as a source of peroxidase)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.147 M)
-
Distilled water
-
Buffer solutions (for pH optimization, e.g., citrate, phosphate buffers)
Procedure:
-
Preparation of Turnip Extract:
-
Homogenize fresh turnip with a buffer solution (e.g., 20 g of turnip in 50 mL of buffer) to a concentration of 0.4 g/mL.
-
Filter the homogenate to obtain the crude enzyme extract.
-
-
Reaction Setup:
-
Dissolve pyrogallol (e.g., 1g, 0.008 mol) in distilled water (20 mL) in a suitable reaction vessel with magnetic stirring.
-
-
Reagent Addition:
-
Add the hydrogen peroxide solution and the turnip extract to the pyrogallol solution. The mode of addition can be optimized (e.g., adding the solutions portion-wise over several hours). For example, adding 10 mL of H₂O₂ and 10 mL of turnip extract every hour for 6 hours.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 18 hours).
-
-
Isolation and Purification:
-
The this compound product will precipitate out of the solution as a solid.
-
Filter the precipitate and wash it with cold distilled water.
-
For higher purity, the crude product can be recrystallized from acetic acid to yield deep red needles.
-
Quantitative Data Summary
| Synthesis Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Catalytic Aerobic Oxidation | [CuCl(OH)TMEDA]₂ | Ethanol | 20 | 43 | [2] |
| Catalytic Aerobic Oxidation | Cu(I)/PEI | Ethanol | 20 | 76 | [2] |
| Enzymatic Oxidation | Turnip Extract / H₂O₂ | Water | Room Temp. | 11-25 (unoptimized) | [2] |
| Enzymatic Oxidation | Turnip Extract / H₂O₂ | Water (Optimized pH) | Room Temp. | up to 78 | [2] |
Visualizations
Caption: General workflow for the synthesis of this compound from pyrogallol.
References
Technical Support Center: Optimizing Purpurogallin Extraction from Oak Galls
Welcome to the technical support center for the optimization of purpurogallin extraction from oak galls (Quercus infectoria). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from oak galls.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: this compound has limited solubility in water.[1] Using highly polar solvents alone may result in lower yields. | - Employ a solvent system with appropriate polarity. Aqueous mixtures of organic solvents like ethanol or acetone are often effective for extracting phenolic compounds.[2] - For purer this compound, consider acetonitrile extraction, which has shown higher recovery rates in some applications.[1] |
| Suboptimal Extraction Temperature: High temperatures can lead to the degradation of phenolic compounds.[2] | - Maintain a moderate extraction temperature. For instance, refluxing at 50°C has been used for aqueous extractions.[3] - If using heat, monitor for any color changes that might indicate degradation. | |
| Incomplete Extraction: Insufficient extraction time or inadequate agitation can leave this compound in the plant matrix. | - Ensure sufficient extraction time. Maceration for several days or shorter, more intensive methods like Soxhlet extraction (e.g., 6 hours) can be effective.[4][5] - Agitate the mixture continuously using a shaker or stirrer to enhance solvent penetration.[3][6] | |
| Improper Sample Preparation: Large particle size of the oak gall powder can limit solvent access to the target compounds. | - Grind the oak galls into a fine powder to increase the surface area for extraction.[3] | |
| Crude Extract is a Dark, Tarry Substance | Oxidation of Phenolic Compounds: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air and light, especially at higher pH. | - Store the crude extract at low temperatures (e.g., 4°C) and protected from light.[5] - Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue. |
| Co-extraction of Impurities: The solvent may be extracting a wide range of other compounds from the oak galls. | - Optimize the solvent system to be more selective for this compound. - Employ a purification step after initial extraction, such as column chromatography or solid-phase extraction (SPE).[1][7] | |
| Difficulty in Purifying this compound | Presence of Structurally Similar Compounds: Oak galls contain a complex mixture of phenolic compounds, including gallic acid and tannins, which can be difficult to separate from this compound. | - Utilize chromatographic techniques for purification. Column chromatography with a suitable solvent gradient can be effective.[7] - High-Performance Liquid Chromatography (HPLC) can be used for analytical and preparative-scale purification.[5] |
| Low Recovery from Purification Steps: this compound may be lost during multi-step purification processes. | - Optimize each purification step to maximize recovery. - Monitor the presence of this compound in all fractions using a suitable analytical technique like Thin Layer Chromatography (TLC) or HPLC.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from oak galls?
A1: The choice of solvent is critical and depends on the desired purity and yield. While this compound is only slightly soluble in water, aqueous mixtures of organic solvents are generally effective for extracting phenolic compounds.[1][2] Acetone has been reported to yield a high amount of oil extract from oak galls.[6] For higher purity, acetonitrile has shown good recovery of this compound.[1] A study on Quercus infectoria galls found that methanol extraction yielded a higher crude extract compared to water.[4]
Q2: How can I prepare the oak galls for extraction?
A2: Proper preparation is key to a successful extraction. The oak galls should be cleaned, dried at room temperature or in an oven at a low temperature (e.g., 50°C), and then ground into a fine powder to maximize the surface area for solvent interaction.[3]
Q3: What are the recommended temperature and time for extraction?
A3: Extraction parameters should be optimized for your specific setup. For aqueous extraction, refluxing at 50°C for 24 hours has been used.[8] Soxhlet extraction is typically faster, running for about 6 hours.[4] Maceration at room temperature can take several days.[5] It is important to note that higher temperatures can lead to the degradation of phenolic compounds.[2]
Q4: My this compound extract appears impure. How can I purify it?
A4: Purification of the crude extract is often necessary. Solid-phase extraction (SPE) is a rapid and selective method for sample clean-up prior to analysis.[1] For larger scale purification, column chromatography using a silica gel stationary phase and a suitable solvent gradient can be employed to separate this compound from other co-extracted compounds.[7]
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: Several analytical techniques can be used. Thin Layer Chromatography (TLC) is a simple method for initial qualitative assessment.[6] For accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.[1][5] A specific LC-MS method for this compound has been developed, which can provide both identification and quantification.[1]
Data Presentation
The following tables summarize quantitative data from studies on the extraction of compounds from Quercus infectoria galls. Note that while specific data for this compound is limited, the data for related phenolic compounds can provide valuable insights for optimizing extraction parameters.
Table 1: Comparison of Crude Extract Yield from Quercus infectoria Galls Using Different Solvents
| Solvent | Extraction Method | Extraction Time | Crude Yield (%) | Reference |
| Water | Soxhlet | 6 hours | 18.9 | [4] |
| Methanol | Soxhlet | 6 hours | 34.0 | [4] |
| Acetone (100%) | Shaking | 24 hours | 85.0 (oil extract) | [6] |
| Ethanol (99%) | Shaking | 24 hours | Not specified | [6] |
| Water | Shaking | 24 hours | Not specified | [6] |
Table 2: Recovery of this compound Using Different Extraction and Purification Methods (from a study on brewed beverages)
| Extraction Method | Purification Method | Recovery Rate (%) | Reference |
| Acetonitrile Extraction (ANE) | Solid-Phase Extraction (SPE) | 6.8 | [1][6] |
| Water Extraction (WTE) | Solid-Phase Extraction (SPE) | 2.6 | [1][6] |
| - | Solid-Phase Extraction (SPE) only | 26.6 | [1][6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound from oak galls.
Protocol 1: General Solvent Extraction of Oak Galls
This protocol is a general method for solvent extraction that can be adapted for various solvents.
-
Preparation of Oak Galls:
-
Wash the Quercus infectoria galls with distilled water and allow them to air dry at room temperature or in an oven at 50°C.
-
Grind the dried galls into a fine powder using an electric grinder.[3]
-
-
Extraction:
-
Weigh 100 grams of the powdered oak galls and place them in a suitable flask.
-
Add 500 mL of the chosen solvent (e.g., 95% ethanol).[5]
-
Mix the powder with the solvent and allow it to macerate for 7 days at room temperature with occasional shaking.[5]
-
Alternatively, for a faster extraction, use a Soxhlet apparatus and extract for 6 hours.[4]
-
-
Filtration and Concentration:
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 60°C for ethanol) to remove the solvent.[5]
-
-
Storage:
-
Store the resulting crude extract in an airtight container at 4°C and protected from light to prevent degradation.[5]
-
Protocol 2: Quantification of this compound using LC-MS
This protocol is adapted from a method developed for brewed beverages and can be applied to oak gall extracts.[1]
-
Sample Preparation:
-
Dissolve a known amount of the crude oak gall extract in the initial mobile phase solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
LC-MS Conditions:
-
Column: C18 column (e.g., 1.7 µm, 150 x 2.1 mm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile/water (70/30, v/v) with 0.1% (v/v) formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
MS Detector: Use an electrospray ionization (ESI) source in negative ionization mode. Set the capillary potential to 4 kV. Use nitrogen as both the nebulizer and drying gas.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard of known concentrations.
-
Quantify the this compound in the extract by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from oak galls.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rbmb.net [rbmb.net]
- 4. phcogj.com [phcogj.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Extraction, isolation, characterization, and antimicrobial study of a compound in the crude of Oak Gall’s [passer.garmian.edu.krd]
- 8. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
Technical Support Center: Overcoming Purpurogallin Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with purpurogallin instability in cell culture media.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected experimental results with this compound.
This is a common issue arising from the inherent instability of this compound in standard cell culture media. The following steps can help you troubleshoot and mitigate this problem.
1. Assess this compound Stability in Your System
-
Solution: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. This will help you understand its half-life under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
2. Optimize Experimental Conditions
-
Problem: The rate of this compound degradation is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.
-
Solutions:
-
pH: this compound is less stable in alkaline solutions.[4] While cell culture media require a specific pH range for cell viability (typically 7.2-7.4), be aware that this pH contributes to this compound degradation.[5]
-
Temperature: Store stock solutions of this compound at -20°C or -80°C and protect them from light. Prepare working solutions immediately before use.
-
Media Components: Be aware that some media components can interact with polyphenols.
-
3. Consider a Stabilization Strategy
-
Problem: Without intervention, a significant portion of this compound may degrade before it can exert its biological effects.
-
Solutions:
-
Co-treatment with Antioxidants: The addition of other stable antioxidants, such as N-acetylcysteine or ascorbic acid, to the cell culture medium may help to reduce the oxidative degradation of this compound.
-
Frequently Asked Questions (FAQs)
Q1: Why are my results with this compound not reproducible?
Q2: What is the half-life of this compound in cell culture medium?
Q3: How can I measure the concentration of this compound in my cell culture medium?
A3: You can quantify this compound concentration using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for high sensitivity and specificity.[6][7] A simpler, though less specific, method is spectrophotometry by measuring the absorbance at 420 nm.[7] A detailed protocol for stability assessment is provided below.
Q4: What are the degradation products of this compound?
A4: this compound is formed from the oxidation of its precursor, pyrogallol.[5] Further oxidation of this compound can occur, leading to the formation of quinone-type compounds. The exact degradation products in cell culture media can be complex and may include reactive oxygen species.
Q5: Can I prepare a stock solution of this compound in water?
A5: this compound is sparingly soluble in water. It is recommended to prepare stock solutions in a polar organic solvent such as DMSO or ethanol and store them at -20°C or -80°C, protected from light. Dilute the stock solution to the final working concentration in the cell culture medium immediately before the experiment.
Q6: Does this compound affect cell signaling pathways?
A6: Yes, this compound's precursor, pyrogallol, has been shown to modulate the Akt/GSK-3β/β-catenin signaling pathway.[8][9] It is plausible that this compound has similar effects. Due to its instability, it is crucial to ensure that the observed effects are from this compound itself and not its degradation products. A diagram of the potentially affected signaling pathway is provided below.
Data Presentation
Table 1: Factors Affecting this compound Stability in Cell Culture
| Factor | Effect on Stability | Recommendations |
| pH | Decreased stability at higher (alkaline) pH.[4] | Maintain pH within the optimal range for your cells, but be aware of its impact on this compound. |
| Temperature | Increased degradation at higher temperatures. | Store stock solutions at low temperatures (-20°C or -80°C) and minimize incubation time at 37°C where possible. |
| Light | Potential for photodegradation. | Protect stock and working solutions from light. |
| Media Composition | Components can react with and degrade this compound.[1][2] | Test stability in your specific medium. |
| Presence of Serum | May increase stability through protein binding.[1][2][3] | If compatible with your experiment, consider the use of serum. |
Table 2: Potential Strategies to Enhance this compound Stability
| Strategy | Principle | Considerations |
| Co-treatment with Antioxidants | Scavenge reactive oxygen species that contribute to degradation. | The antioxidant should not interfere with the experimental endpoint. |
| Serum Supplementation | Protein binding can protect this compound from degradation.[1][2] | Serum contains growth factors and other components that may affect cellular responses. |
| Chemical Modification | Glycosylation and methoxylation can improve polyphenol stability.[1][2][3] | Requires sourcing or synthesis of this compound analogs. |
| Frequent Media Changes | Replenish the degraded this compound to maintain a more consistent concentration. | Can be disruptive to cells and may not be feasible for all experimental designs. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (for stock solution)
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Your cell culture medium of interest (e.g., DMEM)
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HPLC-grade acetonitrile, water, and formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM).
-
Incubate the this compound-containing medium in a cell culture incubator at 37°C and 5% CO2.
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile to the collected aliquots and store at -80°C until analysis.
-
Analyze the samples by HPLC-MS.
-
Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0.
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Calculate the half-life (t½) of this compound in the medium.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: this compound's potential impact on the Akt/GSK-3β/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3β/β-catenin Signaling Pathway | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
troubleshooting purpurogallin precipitation in stock solutions
Welcome to the Technical Support Center. This guide provides troubleshooting for common issues encountered with purpurogallin precipitation in stock solutions, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my stock solution?
Precipitation of this compound can occur for several reasons:
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Low Aqueous Solubility: this compound is an orange-red solid that is soluble in polar organic solvents but has very low solubility in water.[1][2] If your stock solution is prepared in an organic solvent and then introduced to an aqueous environment, or if the solvent absorbs moisture from the air, precipitation can occur.
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Supersaturation: The concentration of the stock solution may be too high for the chosen solvent, leading to precipitation, especially with temperature fluctuations.
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Temperature Changes: Solubility is often temperature-dependent. If a solution was prepared at a higher temperature or with heating, cooling it (e.g., storing at 4°C or -20°C) can cause the this compound to precipitate out.
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Solvent Evaporation: Improperly sealed vials can allow the solvent to evaporate over time, increasing the concentration of this compound beyond its solubility limit.
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Chemical Instability: Under certain conditions, particularly alkaline pH, this compound can degrade.[3][4] These degradation products may have different solubility characteristics, leading to precipitation.
Q2: What is the best solvent to use for a this compound stock solution?
This compound is soluble in polar organic solvents.[1] Commonly used and effective solvents include:
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Dimethyl Sulfoxide (DMSO): A strong polar aprotic solvent that is a good choice for creating high-concentration stock solutions.
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Ethanol: Solutions of this compound have been successfully prepared in boiling 95% ethanol.[2]
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Acetonitrile: This solvent is often used in analytical techniques like HPLC and LC-MS for this compound analysis.[2]
The choice of solvent should always be compatible with your downstream experimental model.
Q3: My this compound precipitated after I diluted it into my aqueous experimental buffer. How can I prevent this?
This is a common issue due to this compound's poor water solubility.[1][2] To prevent this:
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Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
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Increase Co-Solvent Percentage: If your experimental system can tolerate it, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.
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Use a More Dilute Stock: Preparing a more dilute initial stock solution can sometimes help, as it requires a smaller volume to be added to the aqueous buffer, minimizing the solvent shock.
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Add Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) in the aqueous buffer can help maintain solubility, but this must be validated for your specific assay.
Q4: Can pH affect the stability and solubility of my this compound solution?
Yes, pH is a critical factor. This compound is known to be the product of pyrogallol oxidation, a process that is accelerated under alkaline conditions (pH > 6.5).[3][5] While this compound itself is formed, these same alkaline conditions can promote further oxidative degradation.[4][6] It is advisable to maintain neutral or slightly acidic conditions to ensure the stability of the compound and avoid potential degradation that could lead to precipitation.
Q5: How should I properly store my this compound stock solution?
For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. According to one supplier, the solid compound is stable for at least four years.[7] To maintain solution integrity:
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Store in tightly sealed vials to prevent solvent evaporation.
-
Protect from light to prevent photochemical degradation.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate in Stock Vial | Solvent Evaporation: The vial was not sealed properly. | Inspect the vial seal. Try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating. If necessary, add a small, precise amount of fresh solvent, but be sure to recalculate the final concentration. |
| Low-Temperature Storage: The solution was saturated at room temperature and then stored in the cold. | Warm the vial to room temperature or 37°C and vortex/sonicate until the precipitate dissolves. For future storage, consider either storing at room temperature (if stability permits) or using a slightly lower stock concentration. | |
| Supersaturated Solution: The initial concentration is too high for the solvent. | Centrifuge the vial to pellet the excess solid. Carefully transfer the supernatant to a new tube; this is now your saturated stock solution. It is highly recommended to re-quantify the concentration of this new stock using spectrophotometry or another analytical method. | |
| Precipitate Upon Dilution | Exceeded Aqueous Solubility: The final concentration in the aqueous buffer is above its solubility limit.[1][2] | Reduce the final concentration of this compound in your assay. Alternatively, if the experiment allows, increase the percentage of organic co-solvent in the final mixture. |
| pH-Induced Degradation: The aqueous buffer has a high pH, causing this compound to degrade into less soluble products.[3][4] | Check the pH of your buffer. If it is alkaline, consider using a buffer with a neutral or slightly acidic pH if your experiment can accommodate it. |
Data Presentation
Table 1: Solubility Profile of this compound This table summarizes the qualitative solubility of this compound in various solvents based on available literature. Exact quantitative values (e.g., in mg/mL) are not widely published.
| Solvent Class | Solvent | Solubility | Reference(s) |
| Water | Water | Insoluble / Slightly Soluble | [1][2] |
| Polar Organic Solvents | General | Soluble | [1] |
| Ethanol (95%, boiling) | Soluble (used for preparation) | [2] | |
| DMSO | Soluble (by inference as a common polar organic solvent) | ||
| Acetonitrile | Soluble (used for extraction/analysis) | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out 2.20 mg of this compound (Molar Mass: 220.18 g/mol ) into the tube.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the vial. Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of particulates.
-
Storage: Once fully dissolved, the 10 mM stock solution can be aliquoted into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C, protected from light.
Visualizations
Below are diagrams to help visualize the troubleshooting process and the chemical context of this compound stability.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified chemical pathway related to this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 6. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 7. caymanchem.com [caymanchem.com]
minimizing auto-oxidation of purpurogallin during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of purpurogallin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
This compound (2,3,4,6-Tetrahydroxy-5H-benzocyclohepten-5-one) is a natural phenolic compound with potent antioxidant and various biological activities.[1][2] Its structure, containing multiple hydroxyl groups on a benzocycloheptene ring, makes it susceptible to oxidation, particularly in the presence of oxygen. This process, known as auto-oxidation, can lead to the degradation of the compound and a loss of its biological activity.
Q2: What are the main factors that accelerate the auto-oxidation of this compound?
Several factors can accelerate the auto-oxidation of this compound:
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pH: Alkaline conditions significantly promote auto-oxidation.[3][4]
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Oxygen: The presence of dissolved oxygen is a key driver of the oxidation process.[4][5]
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Light: Exposure to light, especially UV light, can provide the energy to initiate oxidative reactions.[6]
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Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[6]
-
Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.
Q3: How can I visually detect if my this compound solution has started to oxidize?
Freshly prepared this compound solutions typically have a distinct color. A noticeable change in color, often to a darker or different hue, can indicate degradation due to auto-oxidation. For more precise monitoring, spectrophotometry can be used to track changes in the absorbance spectrum. The formation of oxidation products can be monitored by measuring the absorbance at 420 nm.[7][8]
Q4: What are the recommended storage conditions for solid this compound and its solutions?
-
Solid this compound: Store in a tightly sealed container in a cool, dark, and dry place.[6][7] A temperature of -20°C is often recommended for long-term stability.[1]
-
This compound Solutions: It is highly recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, store solutions at 2-8°C in the dark and use them within 24 hours. For longer-term storage, aliquots of stock solutions in an appropriate solvent can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid color change and suspected degradation of this compound solution.
| Possible Cause | Troubleshooting Step |
| High pH of the buffer or medium. | Measure the pH of your solution. If it is neutral to alkaline, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.8) to improve stability. |
| Presence of dissolved oxygen. | De-gas your solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon) before preparing the this compound solution. |
| Exposure to light. | Protect the solution from light by using amber vials or by wrapping the container with aluminum foil. Perform experimental manipulations in a darkened room or under low-light conditions whenever possible. |
| Elevated temperature. | Prepare and handle this compound solutions on ice or in a cold room to minimize thermal degradation. |
Issue 2: Inconsistent results in cell-based assays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the cell culture medium immediately before treating the cells. Minimize the incubation time of this compound in the medium before it is added to the cells. |
| Interaction with components in the medium. | Serum components can sometimes interact with phenolic compounds. Consider reducing the serum concentration during the treatment period if experimentally feasible, or perform a pilot study to assess the stability of this compound in your specific medium. |
| Variability in solution preparation. | Ensure a consistent and standardized protocol for preparing the this compound solution for each experiment to minimize batch-to-batch variation. |
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition Promoting Oxidation | Recommended Condition for Stability |
| pH | Alkaline (pH > 7.4) | Slightly Acidic (pH 6.0-6.8) |
| Oxygen | Aerobic (presence of O₂) | Anaerobic or low O₂ (use of de-gassed solvents) |
| Light | Exposure to ambient or UV light | Dark (use of amber vials, protection from light) |
| Temperature | Elevated temperatures (>25°C) | Cool (on ice, 2-8°C for short-term) |
| Storage (Solution) | Room temperature, prolonged | Freshly prepared, or short-term at 2-8°C in the dark |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol outlines the steps to prepare a this compound stock solution with minimized risk of auto-oxidation.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Inert gas (Nitrogen or Argon)
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Sterile, amber microcentrifuge tubes
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Pipettes and sterile tips
Procedure:
-
De-gas the Solvent: Sparge the anhydrous DMSO with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh this compound: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the de-gassed DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Mix gently by vortexing until fully dissolved. Perform this step quickly to minimize exposure to air.
-
Aliquoting: Immediately aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Inert Gas Overlay: Before capping, briefly flush the headspace of each aliquot tube with nitrogen or argon gas to displace any remaining air.
-
Storage: Tightly cap the tubes and store them at -80°C for long-term storage.
Mandatory Visualization
Caption: Workflow for preparing and using stabilized this compound solutions.
Caption: Simplified pathway of oxidative stress and this compound's point of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study of the air oxidation of pyrogallol and this compound | Semantic Scholar [semanticscholar.org]
- 6. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 7. Spectrophotometric determination of sulfide based on peroxidase inhibition by detection of this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of purpurogallin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of purpurogallin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, focusing on issues related to matrix effects.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard and samples?
Answer:
Poor peak shape for this compound can arise from several factors, often exacerbated by its hydrophobic nature and interactions with the analytical column or matrix components.
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Column Overload: Injecting too high a concentration of this compound can lead to peak fronting. Try diluting your sample and standard. In formic acid-containing mobile phases, overloading effects for similar compounds have been observed with sample masses as low as 0.1 µg on standard analytical columns.[1]
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Secondary Interactions: this compound, with its multiple hydroxyl groups, can exhibit secondary interactions with active sites on the column packing material.
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Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound. Using a buffer, such as ammonium formate or ammonium acetate, can help block active silanol sites on the silica surface.[2]
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Column Choice: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a PFP column) to minimize secondary interactions.
-
-
Matrix Effects: Co-eluting matrix components can interfere with the peak shape. Improve sample clean-up to remove these interferences.
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Buffer Effects: The choice of buffer can significantly impact peak shape. While formic acid is common for LC-MS, it may lead to poorer peak shapes for some compounds compared to trifluoroacetic acid (TFA) or phosphate buffers due to low ionic strength.[1] However, TFA can cause ion suppression. Ammonium formate can be a good alternative due to its higher ionic strength.[1]
Question: I am experiencing significant ion suppression or enhancement for this compound. How can I identify and mitigate this?
Answer:
Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of this compound in the MS source.
Identification:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression. Infuse a constant flow of a this compound standard into the LC eluent post-column and inject a blank matrix extract. Dips or rises in the baseline signal of the this compound standard indicate retention times where ion suppression or enhancement occurs.
Mitigation Strategies:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
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Solid-Phase Extraction (SPE): SPE is effective for cleaning up complex samples. A C18 cartridge can be used to retain the hydrophobic this compound while more polar interferences are washed away.[3][4]
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Liquid-Liquid Extraction (LLE): LLE can also be used to partition this compound away from interfering matrix components.
-
Protein Precipitation (for biological samples): While a simple method, it may not be sufficient for removing all matrix interferences and can sometimes result in lower recovery compared to SPE.
-
-
Optimize Chromatography:
-
Gradient Elution: Adjust the gradient profile to achieve better separation between this compound and the interfering matrix components.
-
Column Chemistry: Use a column with a different selectivity that may provide better resolution.
-
-
Use an Internal Standard: A suitable internal standard (IS) that co-elutes and experiences similar matrix effects as this compound can compensate for variations in ionization.
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Isotopically Labeled Standard: A stable isotope-labeled (SIL) this compound would be the ideal IS, as it has nearly identical chemical and physical properties.
-
Analog Internal Standard: If a SIL IS is unavailable, choose a compound with a similar structure, hydrophobicity, and ionization behavior. For polyphenols, other phenolic compounds not present in the sample can be considered. For example, salicylic acid has been used as an internal standard for the analysis of multiple phenolic compounds.[5]
-
Question: I'm observing significant carry-over of this compound between injections. What can I do to minimize this?
Answer:
Carry-over, where the analyte from a previous injection appears in subsequent chromatograms, is a common issue with hydrophobic compounds like this compound, especially when analyzing complex matrices.[3]
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Injector Cleaning: Implement a robust injector wash protocol. Use a strong solvent in your wash solution that can effectively solubilize this compound. A mixture of organic solvent and water that is stronger than the initial mobile phase conditions is often effective.
-
Column Washing: After the elution of this compound, include a high-organic wash step in your gradient to elute any strongly retained compounds from the column.
-
Sample Path: Hydrophobic compounds can adsorb to various surfaces in the LC system. Consider using PEEK tubing or other inert materials if carry-over persists.
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Sample Preparation: As noted in studies with brewed beverages, direct injection of crude extracts can lead to serious carry-over problems.[3] Employing a sample clean-up method like SPE can significantly reduce the amount of late-eluting, hydrophobic matrix components that contribute to carry-over.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the LC-MS analysis of this compound?
A1: The most common cause of matrix effects is the co-elution of other molecules from the sample matrix with this compound.[5] These co-eluents can compete for ionization in the mass spectrometer's source, leading to ion suppression or enhancement. Given this compound's hydrophobicity, lipids and other non-polar compounds are often the culprits in biological and complex food matrices.
Q2: How do I choose an appropriate sample preparation technique for this compound?
A2: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity of your assay.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices and concentrating this compound.[3][4] A C18 sorbent is a good starting point due to this compound's hydrophobic nature.
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Liquid-Liquid Extraction (LLE): LLE can be a good alternative to SPE, particularly for cleaner matrices.
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Protein Precipitation: For biological fluids like plasma or serum, protein precipitation is a quick and simple method, but it may not remove all interfering phospholipids and could result in lower analyte recovery.
Q3: What are the key considerations for selecting an internal standard for this compound analysis?
A3: An ideal internal standard (IS) should be chemically and physically similar to the analyte and not be present in the sample.[6]
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Stable Isotope-Labeled (SIL) this compound: This is the gold standard as it will have the same retention time and ionization efficiency as this compound, providing the most accurate correction for matrix effects.
-
Structural Analog: If a SIL IS is not available, choose a compound with a similar chemical structure, polarity, and ionization characteristics. Another polyphenol with a similar retention time that is not present in your samples could be a suitable choice. It's crucial to verify that the chosen IS does not suffer from its own unique matrix effects.
Q4: Can the hydrophobicity of this compound affect its recovery during sample preparation?
A4: Yes, the hydrophobic nature of this compound can lead to its loss through non-specific binding to surfaces such as glass or plasticware, especially at low concentrations.[7] To mitigate this, consider using low-binding microcentrifuge tubes and pipette tips. When using SPE, ensure the elution solvent is strong enough to overcome the hydrophobic interactions between this compound and the sorbent.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and other polyphenols using various sample preparation and LC-MS methods.
Table 1: Recovery of this compound using Different Extraction Methods in Brewed Beverages [3][4]
| Extraction Method | Recovery (%) |
| Solid-Phase Extraction (SPE) only | 26.6 |
| Acetonitrile Extraction (ANE) + SPE | 6.8 |
| Water Extraction (WTE) + SPE | 2.6 |
Table 2: Method Performance for LC-MS Analysis of this compound in Brewed Beverages [3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 71.8 ng/g dry weight |
| Limit of Quantification (LOQ) | 155.6 ng/g dry weight |
Table 3: General Recovery Ranges for Phenolic Compounds using a Validated LC-MS Method [5]
| Compound Class | Recovery Range (%) |
| Phenolic Acids | 70.1 - 115.0 |
| Flavonoids | 70.1 - 115.0 |
| Phenolic Diterpenes | 70.1 - 115.0 |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Brewed Beverages
This protocol is adapted from a validated method for the quantification of this compound in coffee and tea.[3][4]
Materials:
-
C18 SPE Cartridges
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the aqueous sample extract (e.g., brewed coffee or tea) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of HPLC grade water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% aqueous acetonitrile to remove moderately polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 1 mL of 80% aqueous acetonitrile.
-
-
Sample Analysis:
-
The eluted sample is now ready for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for SPE clean-up and LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. lcms.cz [lcms.cz]
improving the yield and purity of synthetic purpurogallin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of purpurogallin, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a naturally occurring phenolic compound with a benzotropolone structure.[1] It is of significant interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties.[1][2] this compound is known to inhibit the TLR1/TLR2 activation pathway and has potential applications in drug development.[1][3]
Q2: What is the most common starting material for synthetic this compound?
A2: The most common and readily available starting material for the synthesis of this compound is pyrogallol (1,2,3-trihydroxybenzene).[3]
Q3: What are the general approaches for synthesizing this compound from pyrogallol?
A3: this compound is synthesized through the oxidative dimerization of pyrogallol.[2] This can be achieved using various methods, including chemical oxidation with reagents like sodium periodate, potassium iodate, or potassium ferricyanide, as well as greener catalytic methods employing copper complexes or enzymes like peroxidases.[3][4]
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: The formation of this compound can be monitored by tracking the appearance of its characteristic orange-red color. For quantitative analysis, techniques like UV-Vis spectroscopy can be used to monitor the absorbance at around 420 nm.[5] Thin-layer chromatography (TLC) can also be employed to follow the consumption of the pyrogallol starting material and the formation of the this compound product.[4]
Q5: What are the key factors influencing the yield and purity of this compound?
A5: Several factors can significantly impact the yield and purity of synthetic this compound, including the choice of oxidizing agent, reaction temperature, pH, reaction time, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high-quality product.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or degraded oxidizing agent. | Use a fresh, properly stored batch of the oxidizing agent. For enzymatic synthesis, ensure the enzyme is active. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some methods may require cooling (e.g., 0 °C for NaIO₃ oxidation) while others are performed at room temperature.[10] | |
| Improper pH of the reaction mixture. | Adjust the pH to the optimal range for the chosen method. For instance, enzymatic synthesis with turnip extract has been optimized at different pH values.[4] | |
| Low Yield | Incomplete reaction. | Increase the reaction time and monitor the reaction progress using TLC or UV-Vis spectroscopy. |
| Suboptimal ratio of reactants. | Experiment with different molar ratios of pyrogallol to the oxidizing agent to find the optimal balance. | |
| Formation of side products (e.g., tars). | Control the addition rate of the oxidizing agent; slow, dropwise addition is often recommended. Ensure thorough mixing. Inverting the order of addition can lead to tar formation. | |
| Loss of product during workup and purification. | Carefully perform extraction and filtration steps. When performing column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss. | |
| Impure Product (discolored, tarry) | Presence of unreacted pyrogallol. | Ensure the reaction goes to completion. Purify the crude product using recrystallization or column chromatography. |
| Formation of polymeric side products. | Avoid overly harsh reaction conditions (e.g., high temperatures for extended periods). Optimize the pH, as highly alkaline conditions can promote side reactions.[11] | |
| Oxidation of this compound. | This compound can be further oxidized, especially in alkaline solutions.[12] Minimize exposure to air and strong oxidizing conditions during and after the synthesis. | |
| Difficulty in Purification | Product is a complex mixture. | If recrystallization is ineffective, employ column chromatography with a suitable solvent system (e.g., silica gel with a gradient of ethyl acetate in hexane) for better separation.[13] |
| Co-precipitation of impurities. | During recrystallization, ensure slow cooling to allow for the formation of pure crystals. Washing the filtered crystals with a cold solvent can also help remove surface impurities. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Oxidizing Agent | Solvent | Typical Yield (%) | Purity Assessment | Reference |
| Chemical Oxidation | Sodium Periodate (NaIO₃) | Water | ~50% | Recrystallization, UV-Vis, DART-MS | [10] |
| Green Catalysis | Copper(I)/PEI Complex | Dichloromethane | 76% | Recrystallization, FT-IR, M.P. | [4] |
| Enzymatic Synthesis | Turnip Extract (Peroxidase) | Water | up to 78% | Recrystallization, Filtration | [4] |
| Enzymatic Synthesis | Laccase (CLEC) | Buffer | 76.28% (continuous flow) | - | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Periodate
This protocol is adapted from a reported method for the chemical oxidation of pyrogallol.[10]
Materials:
-
Pyrogallol (2 g)
-
Sodium periodate (NaIO₃) (1.6 g)
-
Deionized water
-
Acetic acid (for recrystallization)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend pyrogallol (2 g) in a small amount of deionized water in a flask.
-
Prepare a solution of sodium periodate (1.6 g) in 20 mL of deionized water.
-
Cool the pyrogallol suspension to 0 °C using an ice bath.
-
Slowly add the sodium periodate solution dropwise to the cooled pyrogallol suspension with constant stirring.
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A dark red precipitate of this compound will form.
-
After the addition is complete, continue stirring for a short period.
-
Filter the dark red precipitate using a Buchner funnel.
-
Wash the crude product with cold deionized water.
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Recrystallize the crude this compound from acetic acid to obtain a pure, red crystalline solid.
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Dry the purified product under vacuum.
Protocol 2: Enzymatic Synthesis of this compound using Turnip Extract
This protocol describes a green chemistry approach using readily available plant material.[4]
Materials:
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Pyrogallol (1 g, 0.008 mol)
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Hydrogen peroxide (H₂O₂) solution (0.147 M)
-
Bitter turnip
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Deionized water
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Blender or mortar and pestle
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Centrifuge
-
Filtration apparatus
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Ethyl acetate (for extraction)
Procedure:
-
Preparation of Turnip Extract:
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Wash and peel the bitter turnip.
-
Cut the turnip into small pieces and mix with cold distilled water (5°C).
-
Homogenize the mixture using a blender or mortar and pestle.
-
Centrifuge the resulting juice at 6000 rpm for 12 minutes and then filter to obtain the turnip extract.
-
-
Synthesis:
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In a 250 mL Erlenmeyer flask, dissolve pyrogallol (1 g) in 20 mL of distilled water.
-
Add 20 mL of the 0.147 M hydrogen peroxide solution.
-
Add 20 mL of the turnip extract in 5 mL portions every 30 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture for 12 to 16 hours.
-
-
Workup and Purification:
-
Filter the precipitate that forms and wash it with cold distilled water (5-10°C).
-
Additional product can be recovered from the filtrate by extraction with ethyl acetate.
-
Combine the solid products and dry them. For higher purity, recrystallization from acetic acid can be performed.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of the incubation parameters for biogenic synthesis of WO3 nanoparticles using Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oxidation of this compound by oxygen and hydrogen peroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Purpurogallin Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the systemic absorption of purpurogallin in animal models. Given that this compound is a polyphenol with poor water solubility, many of the strategies discussed are based on established methods for enhancing the bioavailability of other poorly soluble polyphenols.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing this compound bioavailability.
Issue 1: Low Plasma Concentrations of this compound Detected Post-Oral Administration
-
Potential Cause: Poor aqueous solubility and/or rapid first-pass metabolism of this compound.[4][5] this compound is soluble in polar organic solvents but not in water, which limits its absorption in the gastrointestinal (GI) tract.[6] Like many polyphenols, it is likely subject to extensive modification by digestive enzymes and gut microbiota.[4]
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your LC-MS or other quantification method is validated for detecting this compound and its potential metabolites in plasma.[7]
-
Formulation Strategy: Unformulated this compound is unlikely to achieve high plasma concentrations. Consider formulating this compound using a nano-delivery system.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) or nanoemulsions can protect it from degradation in the GI tract and improve absorption.[1][2]
-
Polymer-Based Formulations: Bio-based polymers (proteins, polysaccharides) can also be used to create delivery systems that are biocompatible and biodegradable.[1]
-
-
Dose Escalation Study: If using a formulation, you may need to increase the administered dose. However, be mindful of potential toxicity. While this compound has shown protective effects, high concentrations may have other effects.[8][9]
-
Issue 2: High Variability in Pharmacokinetic Data Between Animal Subjects
-
Potential Cause: Inconsistent formulation stability, variable food and water intake, or differences in gut microbiota among animals.
-
Troubleshooting Steps:
-
Formulation Quality Control: Characterize your this compound formulation for particle size, polydispersity index (PDI), and encapsulation efficiency before each experiment. Ensure these parameters are consistent across batches.
-
Standardize Experimental Conditions:
-
Fast animals overnight (providing free access to water) to minimize the effect of food on absorption.
-
Ensure the gavage technique is consistent to avoid variability in the site of administration within the GI tract.
-
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability.
-
Issue 3: In Vitro-In Vivo Correlation is Poor; Good In Vitro Dissolution Does Not Translate to In Vivo Bioavailability
-
Potential Cause: The in vitro model may not accurately reflect the complex environment of the GI tract, including enzymatic degradation, efflux transporters (like P-glycoprotein), and microbial metabolism.[5]
-
Troubleshooting Steps:
-
Refine In Vitro Model: Use more complex in vitro digestion models that simulate gastric and intestinal phases. Consider using cell culture models (e.g., Caco-2 cells) to assess permeability and potential for efflux.
-
Incorporate Permeation Enhancers: If efflux is suspected, consider co-administration with a known P-glycoprotein inhibitor, though this would need careful validation.
-
Investigate Metabolites: Analyze plasma and urine for this compound metabolites. A high concentration of metabolites with a low concentration of the parent compound would indicate that absorption is occurring, but is followed by rapid metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
A1: The primary barriers are its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines, which are common challenges for polyphenolic compounds.[4][5][6] Its hydrophobic nature makes it difficult to dissolve in the aqueous environment of the GI tract, which is a prerequisite for absorption.
Q2: Which nanoformulation strategy is best for this compound?
A2: The "best" strategy depends on the specific research goals.
-
Solid Lipid Nanoparticles (SLNs): Offer good stability, controlled release, and can be produced without harsh organic solvents.[2] They are an excellent starting point for improving the oral bioavailability of lipid-soluble polyphenols.[1]
-
Liposomes: These are vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. They can enhance membrane permeability.[5]
-
Nanoemulsions: These are suitable for increasing the solubility of lipophilic compounds and can be designed to have high kinetic stability.[10]
Q3: Are there any known inhibitors of this compound metabolism that could be co-administered?
A3: Currently, there is limited specific information on the metabolic pathways of this compound and, consequently, no well-documented inhibitors. However, it is known to inhibit catechol-O-methyltransferase (COMT), which suggests it interacts with major metabolic pathways.[6] General inhibitors of polyphenol metabolism, such as piperine, could be investigated, but their effects on this compound are not yet established.
Q4: What is a reasonable starting dose for this compound in a mouse model for a bioavailability study?
A4: Based on in vivo studies of its hepatoprotective and antithrombotic effects, doses in the range of 1.5 to 6 µmol in rats have been used via infusion.[8][9][11] For oral administration in mice, a starting dose might range from 10 to 50 mg/kg, depending on the formulation used. A dose-response study is recommended to determine the optimal dose for your specific formulation and experimental model.
Q5: How can I confirm that my nanoformulation has successfully encapsulated this compound?
A5: You can determine the encapsulation efficiency (%EE) using techniques like ultracentrifugation. The amount of free this compound in the supernatant is quantified (e.g., by UV-Vis spectrophotometry or HPLC), and this is compared to the total amount of this compound used in the formulation. The formula is: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes data for various bioavailability enhancement strategies that have been applied to polyphenols and could be adapted for this compound.
| Formulation Strategy | Polyphenol Example | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Resveratrol | Rats | ~8-fold vs. suspension | [2] |
| Liposomes | Curcumin | Mice | Significantly improved vs. free curcumin | [2] |
| Phospholipid Complex | Rosmarinic Acid | Not Specified | 1.2-fold higher than natural RA | [2] |
| Nanoemulsion | Anthocyanins | General Review | Enhanced stability and bioavailability | [10] |
Note: Data for this compound is not yet widely available. This table serves as a reference for what can be achieved with similar compounds.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the solvent diffusion-evaporation method.[2]
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Lipid Phase Preparation: Dissolve a solid lipid (e.g., glyceryl monostearate) and this compound in a suitable organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80 or lecithin).
-
Emulsification: Heat both phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the resulting emulsion into cold water under constant stirring. The lipid will precipitate, forming solid nanoparticles that encapsulate the this compound.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification and Characterization: Purify the SLN suspension by centrifugation or dialysis to remove unencapsulated this compound. Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (or another appropriate strain) for at least one week.
-
Fasting: Fast the mice for 12 hours before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., this compound-SLNs) or a control (e.g., this compound suspension in water with a suspending agent) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Extract this compound from the plasma using a suitable solvent (e.g., ethyl acetate). Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Challenges to this compound's Oral Bioavailability.
Caption: Experimental Workflow for Bioavailability Assessment.
Caption: Putative Signaling Pathway for this compound's Action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. Antiplatelet and antithrombotic activities of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Purpurogallin Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by purpurogallin interference in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my colorimetric assay?
A1: this compound is a polyphenolic compound with potent antioxidant properties.[1] It is often formed from the oxidation of pyrogallol, a compound present in many plant extracts. Its interference in colorimetric assays is twofold:
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Intrinsic Color: this compound itself is a colored compound, with a characteristic absorbance around 420 nm.[2] This inherent color can artificially inflate the absorbance readings in your assay, leading to an overestimation of the desired product or an underestimation of substrate consumption.
-
Antioxidant Activity: As a strong antioxidant, this compound can directly react with the radical species or oxidizing agents used in many antioxidant capacity assays (e.g., DPPH, ABTS, FRAP). This leads to a false-positive signal, attributing the antioxidant capacity of this compound to the sample being tested.
Q2: Which assays are most susceptible to this compound interference?
A2: Any colorimetric assay that relies on absorbance readings in the blue-violet region of the spectrum can be affected by this compound's intrinsic color. Assays that measure antioxidant capacity are particularly vulnerable due to its reactive nature. Commonly affected assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: this compound can directly reduce the DPPH radical, causing a color change that mimics the activity of the sample's true antioxidants.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this compound can quench the ABTS radical, leading to inaccurate results.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: this compound's reducing power will contribute to the reduction of the ferric iron (Fe³⁺) to the ferrous iron (Fe²⁺), a reaction central to the FRAP assay.
-
Folin-Ciocalteu Assay for Total Phenols: While this is an assay for total phenolics, the presence of highly reactive phenols like this compound can lead to a disproportionately high reading. Furthermore, the autoxidation of pyrogallol to this compound under the alkaline conditions of the Folin-Ciocalteu assay can also cause interference.[3]
Q3: How can I remove this compound from my samples before running an assay?
A3: A highly effective method for removing polyphenols, including this compound, is through solid-phase extraction (SPE) using polyvinylpolypyrrolidone (PVPP).[4][5][6] PVPP has a high affinity for polyphenols and can selectively bind them, allowing for their removal from the sample matrix.[4][5]
Troubleshooting Guides
Issue 1: Abnormally High Antioxidant Capacity Detected in a Plant Extract
Possible Cause: Interference from this compound, especially if the extract is derived from sources known to contain pyrogallol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing unexpectedly high antioxidant capacity readings.
Solutions:
-
Run a Sample Blank: Prepare a blank containing your sample and the assay solvent but without the main colorimetric reagent (e.g., DPPH, ABTS). A high absorbance in the blank indicates that the sample itself is colored, and this absorbance needs to be subtracted from your final readings.
-
PVPP Treatment: If a sample blank is insufficient to correct the interference, or if you suspect direct reaction of this compound with your reagents, use the following PVPP treatment protocol.
Experimental Protocol: PVPP Treatment for this compound Removal [4][6]
-
Materials:
-
Polyvinylpolypyrrolidone (PVPP) powder
-
1 mL syringe
-
Cotton wool
-
Centrifuge
-
Your sample extract
-
-
Procedure:
-
Plug the bottom of a 1 mL syringe with a small amount of cotton wool.
-
Pack the syringe with approximately 0.1 g of PVPP powder.
-
Layer 1 mL of your sample extract onto the top of the PVPP column.
-
Place the syringe in a centrifuge tube and centrifuge at 2000 x g for 5 minutes.
-
Collect the supernatant. This is your this compound-depleted sample.
-
Re-run your colorimetric assay with the treated sample.
-
Data Presentation: Hypothetical Impact of PVPP Treatment on a DPPH Assay
Sample Apparent IC50 (μg/mL) Corrected IC50 (μg/mL) after PVPP Treatment Plant Extract A 15.2 45.8 This compound Standard 5.1 > 500 This table illustrates how the potent antioxidant activity of this compound can lead to a much lower apparent IC50 value, which is corrected after its removal by PVPP treatment.
-
Issue 2: Inconsistent and Drifting Absorbance Readings
Possible Cause: Autoxidation of pyrogallol to this compound during the assay, particularly in alkaline conditions.
Troubleshooting Workflow:
Caption: A logical workflow for addressing issues of unstable absorbance readings in colorimetric assays.
Solutions:
-
pH Control: If your assay protocol allows, consider adjusting the pH to a neutral or slightly acidic condition to minimize the autoxidation of pyrogallol.
-
Time-Course Measurement: Perform a kinetic read of your assay, taking measurements at regular intervals. This will help you identify a time window where the absorbance of your sample is relatively stable before significant this compound formation occurs.
-
Spectral Deconvolution (Advanced): If you have access to a spectrophotometer that can scan a range of wavelengths, you can attempt to mathematically subtract the spectral contribution of this compound from your sample's spectrum. This requires obtaining a pure spectrum of this compound under your assay conditions.
Experimental Protocol: Background Correction via Spectral Subtraction
-
Measure Sample Spectrum: Run your colorimetric assay and measure the full absorbance spectrum of your sample at the desired time point.
-
Measure this compound Spectrum: Prepare a solution of pure this compound in your assay buffer and measure its absorbance spectrum.
-
Perform Subtraction: Use spectroscopy software to subtract the this compound spectrum from your sample spectrum. The scaling factor for subtraction should be determined by a peak that is unique to this compound and does not overlap with your analyte's spectrum.
-
Signaling Pathway Consideration
Caption: Diagram illustrating how this compound can confound the assessment of a plant extract's effect on the Nrf2-Keap1 antioxidant signaling pathway.
In this scenario, a researcher might measure the total antioxidant capacity of cells treated with the plant extract and observe a significant increase. This could be misinterpreted as a downstream effect of Nrf2 activation, when in reality, it is a direct artifact of this compound's presence in the assay. Therefore, it is crucial to employ the troubleshooting steps outlined above to ensure that the measured antioxidant activity is a true reflection of the biological response.
References
- 1. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Purpurogallin Enzymatic Reactions
Welcome to the technical support center for the enzymatic synthesis of purpurogallin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a bioactive, orange-red crystalline compound naturally found in nutgalls and oak bark.[1][2] It is known for its antioxidant, anticancer, and anti-inflammatory properties.[1] this compound also potently and specifically inhibits the TLR1/TLR2 activation pathway, a key component of the innate immune system.[2][3]
Q2: What are the common enzymatic methods for synthesizing this compound? A2: The primary enzymatic methods involve the oxidation of pyrogallol.[1][3] This is commonly catalyzed by oxidoreductase enzymes such as peroxidases (e.g., horseradish peroxidase) in the presence of hydrogen peroxide, or laccases, which use molecular oxygen as the oxidant.[3][4][5] Crude extracts from vegetables like turnips, red radish, and garlic, which contain peroxidases, can also be used as a green catalytic option.[3]
Q3: What is the starting material (substrate) for the enzymatic reaction? A3: The substrate for the enzymatic synthesis of this compound is pyrogallol (benzene-1,2,3-triol).[3][6] The enzymes catalyze the oxidative dimerization of pyrogallol to form the final this compound product.[1][7]
Q4: Why is pH a critical parameter in this reaction? A4: The pH of the reaction medium is critical for several reasons. Firstly, enzyme activity is highly pH-dependent, with each enzyme having a specific optimal pH range for maximum catalytic efficiency.[8][9] For instance, the optimal pH for peroxidase from turnip extracts was found to be crucial for achieving high yields.[3] Secondly, the stability of the substrate, pyrogallol, is affected by pH; it is unstable and can auto-oxidize under alkaline conditions (e.g., pH 7.4), which can lead to non-enzymatic formation of this compound and other byproducts.[7][10][11]
Q5: What are the advantages of enzymatic synthesis over chemical methods? A5: Enzymatic synthesis offers several advantages aligned with green chemistry principles. Enzymes operate under milder reaction conditions (e.g., room temperature, neutral pH), reducing energy consumption.[12] They are highly specific, which can lead to fewer byproducts and simpler purification processes. Using enzymes from renewable sources, such as vegetable extracts, further enhances the sustainability of the process.[3][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
Problem: Low or No this compound Yield
-
Q: My this compound yield is consistently low. What is the most likely cause?
-
A: The most common cause of low yield is a suboptimal reaction pH. The catalytic activity of enzymes like peroxidase and laccase is strictly dependent on pH.[8] A study using turnip extract found that this compound yield could vary from 20% to as high as 78% simply by adjusting the pH of the buffer solution.[3] It is essential to determine the optimal pH for your specific enzyme.
-
-
Q: I've optimized the pH, but the yield is still poor. What should I check next?
-
A: Check the concentrations of your enzyme, substrate (pyrogallol), and, if using peroxidase, the oxidant (H₂O₂).
-
Enzyme Concentration: Too little enzyme will result in a slow reaction rate and low conversion.
-
Substrate Concentration: While increasing substrate concentration generally increases the reaction rate, very high concentrations can sometimes lead to substrate inhibition.[14][15] For a continuous process using laccase, a maximum conversion of 76.28% was achieved with 3 mmol L⁻¹ pyrogallol.[16]
-
Oxidant (H₂O₂) Concentration: For peroxidase-catalyzed reactions, hydrogen peroxide is required.[3] Ensure it is added in a sufficient, but not excessive, amount, as high concentrations of H₂O₂ can lead to enzyme inactivation.[17]
-
-
-
Q: Could my enzyme be inactive? How can I verify its activity?
-
A: Yes, enzyme inactivation is a common issue.[18] Enzymes can lose activity due to improper storage (temperature, pH) or degradation. If using crude vegetable extracts, the peroxidase activity can vary between batches.[3] It is advisable to perform a standard activity assay for your enzyme before starting the synthesis. For peroxidases, this can be done using a substrate like pyrogallol and monitoring the formation of this compound spectrophotometrically at 420 nm.[12]
-
Problem: Poor Reproducibility
-
Q: My experimental results are not reproducible. Why might this be happening?
-
A: Poor reproducibility is often linked to the non-enzymatic auto-oxidation of pyrogallol.[11] Pyrogallol is unstable in neutral to alkaline solutions and can oxidize in the presence of air, forming this compound and other products.[7][10] This parallel chemical reaction can interfere with the enzymatic process, leading to inconsistent results. To minimize this, prepare your pyrogallol solution fresh and consider running the reaction under controlled atmospheric conditions or at a slightly acidic pH where the enzyme is active but auto-oxidation is reduced.
-
Problem: Difficulty in Product Purification
-
Q: I am having trouble purifying the final this compound product. What could be the issue?
-
A: Difficulty in purification often stems from the presence of multiple byproducts, which can arise from the auto-oxidation of pyrogallol, as mentioned above.[11] These side reactions create a more complex mixture, complicating the isolation of pure this compound. Optimizing the reaction to favor the enzymatic pathway over auto-oxidation by controlling the pH and reaction time can lead to a cleaner product mixture and simplify purification.
-
Data Summary
The following tables summarize key quantitative data for optimizing this compound synthesis.
Table 1: Effect of pH and Turnip Extract Concentration on Peroxidase-Catalyzed this compound Yield (Data sourced from a study using bitter turnip extract as a peroxidase source)[3]
| Extract Conc. (g/mL) | Buffer pH | This compound Yield (%) |
| 0.4 | 3.0 | 20 |
| 0.4 | 4.0 | 35 |
| 0.4 | 5.0 | 50 |
| 0.4 | 6.0 | 78 |
| 0.4 | 7.0 | 60 |
| 0.2 | Distilled Water | 11 |
| 0.4 | Distilled Water | 25 |
| 0.6 | Distilled Water | 15 |
Table 2: Reaction Parameters for Continuous Laccase-Catalyzed this compound Synthesis (Data from a study using Cross-Linked Enzyme Crystals (CLEC) of laccase in a packed-bed reactor)[16]
| Pyrogallol Conc. (mmol L⁻¹) | Residence Time (s) | Conversion (%) | Productivity (g L⁻¹ h⁻¹) |
| 3 | 7.1 | 76.28 | 261.14 |
| 5 | 3.5 | - | 269.03 |
| 7 | - | - | 251.10 |
Experimental Protocols
Protocol 1: this compound Synthesis Using Crude Turnip Peroxidase Extract This protocol is adapted from the methodology described for green catalytic synthesis.[3]
-
Preparation of Turnip Extract: a. Weigh 20 g of fresh, bitter turnip and homogenize it in 50 mL of the desired buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 6.0). b. Filter the mixture to obtain the crude enzyme extract. The concentration will be approximately 0.4 g/mL.
-
Enzymatic Reaction: a. Dissolve 1 g of pyrogallol (0.008 mol) in 20 mL of distilled water in a flask suitable for magnetic stirring. b. Add the prepared turnip extract to the pyrogallol solution. c. Initiate the reaction by adding 20 mL of a 0.147 M hydrogen peroxide solution. d. Stir the reaction mixture at room temperature for 18 hours.
-
Product Isolation: a. The this compound product will precipitate out of the solution as a reddish solid. b. Collect the precipitate by filtration. c. Wash the collected solid with cold distilled water to remove residual reactants. d. Dry the purified this compound. The product can be further purified by recrystallization from acetic acid.[3]
Protocol 2: this compound Synthesis Using Purified Laccase This protocol is a generalized batch process based on the principles of laccase-catalyzed reactions.[4][5]
-
Reaction Setup: a. Prepare a buffered solution at the optimal pH for your chosen laccase (typically in the acidic to neutral range). b. Dissolve pyrogallol in the buffer to achieve the desired final concentration (e.g., 3-5 mmol L⁻¹).[16]
-
Enzymatic Reaction: a. Add the purified laccase solution to the pyrogallol-buffer mixture to initiate the reaction. b. Stir the reaction mixture vigorously at room temperature. Laccase requires molecular oxygen, so ensuring good aeration by leaving the flask open to the air or bubbling air/oxygen can improve the reaction rate.[3] c. Monitor the reaction progress by taking aliquots over time and measuring the absorbance at 420 nm, which corresponds to this compound formation.[12]
-
Product Isolation: a. Once the reaction has reached completion (i.e., the absorbance at 420 nm plateaus), the product can be isolated. b. If the enzyme is soluble, it may need to be denatured (e.g., by adding an organic solvent like acetonitrile) and removed by centrifugation. c. Extract the this compound from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate). d. Evaporate the organic solvent to obtain the crude this compound, which can then be purified further by chromatography or recrystallization.
Visualizations
Caption: General workflow for enzymatic this compound synthesis.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Simplified catalytic cycle for peroxidase enzymes.
References
- 1. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaching Optimal pH Enzyme Prediction with Large Language Models :: JYX [jyx.jyu.fi]
- 10. researchgate.net [researchgate.net]
- 11. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
long-term storage and stability issues of purpurogallin
Welcome to the Technical Support Center for Purpurogallin. This guide provides detailed information, troubleshooting advice, and standardized protocols to address common challenges related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly closed container, protected from light and moisture.[1][2][3] Proper storage ensures the compound remains stable for an extended period.[1][3]
Q2: How stable is this compound in its solid, crystalline form?
When stored under the recommended conditions (-20°C, dry, dark), solid this compound is highly stable.[1][3] Commercially available this compound is reported to have a stability of at least four years.[1][3]
Q3: How should I prepare and store this compound solutions?
This compound is soluble in organic solvents like DMSO and DMF (approx. 25 mg/ml) and slightly soluble in ethanol (approx. 1 mg/ml).[1][3] It is only partially soluble in aqueous buffers like PBS (pH 7.2).[1][3] For stock solutions, dissolve this compound in an appropriate organic solvent purged with an inert gas.[3] It is strongly recommended not to store aqueous solutions for more than one day due to poor stability. [3] For experiments, fresh dilutions from the organic stock solution into aqueous buffers should be made immediately before use.[3]
Q4: What factors can cause this compound to degrade?
This compound is susceptible to degradation under several conditions:
-
Alkaline pH: It is unstable in alkaline solutions and can be readily converted from its precursor, pyrogallol, under these conditions.[4][5]
-
Oxygen: The presence of oxygen, particularly in alkaline solutions, promotes oxidative degradation.[5][6]
-
Light: As a phenolic compound, exposure to light can induce photochemical degradation.[7]
-
High Temperature: Elevated temperatures can accelerate the rate of degradation, a common issue for phenolic compounds.[7][8]
-
Presence of Oxidizing Agents: Strong oxidizing agents, including enzymes like xanthine oxidase or exposure to gamma irradiation, can lead to its conversion and degradation.[4][9][10]
Q5: How can I visually identify if my this compound has degraded?
Degradation, particularly in solution, is often accompanied by a color change. This compound solutions are typically yellow-brown; a significant darkening or shift towards a dull brown color can indicate degradation.[11] In its solid form, a change from its characteristic orange-red crystalline appearance may suggest degradation.[12]
Q6: What are the known degradation products of this compound?
Under oxidative conditions, such as in an alkaline solution with oxygen or hydrogen peroxide, this compound can be oxidized to purpurogalloquinone.[5][6] Further degradation can yield products like tropolone-αβ-anhydride and oxalic acid.[5] In a methanolic solution exposed to gamma irradiation, pyrogallol has been identified as a degradation product.[9]
Data Summary Tables
Table 1: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Container | Additional Precautions | Reported Stability |
| Solid | -20°C[1][3] | Tightly sealed, light-resistant vial[2] | Store in a dry, well-ventilated place[2] | ≥ 4 years[1][3] |
| Stock Solution (in organic solvent) | -20°C | Tightly sealed, light-resistant vial | Purge with inert gas before sealing[3] | Short-term; prepare fresh for best results |
| Aqueous Solution | 2-8°C | N/A | Not recommended for storage > 24 hours[3] | Highly unstable |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ~25 mg/ml | [1][3] |
| DMF (Dimethylformamide) | ~25 mg/ml | [1][3] |
| Ethanol | ~1 mg/ml | [1][3] |
| PBS (pH 7.2) | Partially soluble | [1] |
| Water | Insoluble | [12] |
Troubleshooting Guide
Problem 1: My this compound solution has changed color significantly overnight.
-
Likely Cause: This is a primary indicator of oxidative degradation. This compound is unstable in solution, especially if the solution has a neutral to alkaline pH, is exposed to air (oxygen), or was not protected from light.
-
Solution: Discard the solution. Prepare fresh this compound solutions immediately before each experiment. If you must prepare a stock, use a high-quality organic solvent like DMSO, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C for the shortest time possible. Avoid storing aqueous dilutions.
Problem 2: I am observing inconsistent or lower-than-expected activity in my biological assays (e.g., antioxidant, enzyme inhibition).
-
Likely Cause: If the this compound has degraded, its effective concentration will be lower, and the degradation products may interfere with the assay or lack the desired activity. Pyrogallol, a potential degradation product, has different activity profiles.[4][9]
-
Troubleshooting Steps:
-
Confirm Solid Compound Integrity: Ensure your solid this compound has been stored correctly at -20°C.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Do not use solutions that have been stored, especially at room temperature or in aqueous buffers.
-
Run a Positive Control: Use a freshly opened vial of this compound or a different, stable antioxidant/inhibitor to confirm your assay is working correctly.
-
Purity Check: If problems persist, consider checking the purity of your this compound stock (see Protocol 1 below).
-
Problem 3: My solid this compound appears discolored and clumpy.
-
Likely Cause: This suggests moisture contamination and potential degradation. This compound is hygroscopic and can absorb moisture if not stored in a tightly sealed container, especially if subjected to temperature fluctuations.
-
Solution: It is safest to discard the compound and obtain a fresh supply. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation. Ensure the container is sealed tightly immediately after use and returned to -20°C storage.
Experimental Protocols & Visualizations
Protocol 1: Stability Assessment of this compound Solutions using UV-Vis Spectrophotometry
This protocol allows for a quantitative assessment of this compound stability under different conditions by monitoring changes in its absorbance spectrum over time.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh solid this compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. This is your primary stock.
-
-
Preparation of Working Solutions:
-
Dilute the primary stock solution in the buffer or solvent system relevant to your experiment (e.g., PBS pH 7.4, cell culture media) to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A starting concentration of 50 µM is suggested.
-
-
Initial Measurement (Time = 0):
-
Storage and Incubation:
-
Divide the remaining working solution into separate, sealed, light-protected containers.
-
Store these samples under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop, 37°C in an incubator).
-
-
Time-Point Measurements:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a sample from each storage condition.
-
Allow the sample to return to room temperature if stored cold.
-
Measure the full UV-Vis spectrum as done in step 3.
-
-
Data Analysis:
-
Compare the absorbance spectra over time. A decrease in the characteristic absorbance peaks and/or the appearance of new peaks at different wavelengths indicates degradation.
-
Plot the percentage of remaining this compound (Absorbance at time t / Absorbance at time 0) * 100 vs. time for each condition to determine the rate of degradation.
-
Diagram 1: Recommended Workflow for this compound Solution Handling
Caption: Workflow for preparing and handling this compound solutions to minimize degradation.
Diagram 2: Simplified Oxidative Degradation Pathway of this compound
Caption: Key factors leading to the oxidative degradation of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of this compound by oxygen and hydrogen peroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage temperature and pyruvate on kinetics of anthocyanin degradation, vitisin A derivative formation, and color characteristics of model solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidative degradation product from this compound induced by gamma irradiation -Food Science and Preservation | Korea Science [koreascience.kr]
- 10. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purpurogallin Quantification in Complex Matrices
Welcome to the technical support center for the validation of analytical methods for purpurogallin quantification. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key validation data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound in complex matrices such as plant extracts, brewed beverages, or biological fluids.
Sample Preparation & Extraction
Q1: I am experiencing low recovery of this compound from my samples. How can I improve this?
A1: Low recovery is a frequent challenge, often stemming from this compound's hydrophobicity and interactions with the sample matrix.[1][2] Consider the following:
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Extraction Solvent: An acidified methanol-water mixture can be an effective extraction solvent.[3][4] For brewed beverages, water extraction has shown good correlation for simulating beverage preparation, although acetonitrile extraction may yield higher absolute amounts.[1][2]
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Solid-Phase Extraction (SPE): SPE is a crucial clean-up step to remove interfering hydrophobic components.[1][2][5]
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Use a C18 cartridge suitable for hydrophobic compounds.
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Optimize the washing and elution steps. A relatively low recovery (e.g., ~27%) might be acceptable if it effectively removes significant background interference, leading to a more reliable quantification.[1][2]
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Newer hydrophilic-lipophilic balanced (HLB) sorbents can also be effective for extracting a range of polar and nonpolar compounds and are less prone to drying out.[6]
-
-
Method Comparison: A study on brewed beverages found that simple test tube extractions were more efficient for quantification than simulating brewing methods like a moka pot.[1][2]
Chromatography (HPLC/LC-MS)
Q2: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the causes and solutions?
A2: Poor peak shape can compromise the accuracy and precision of your quantification.
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Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as basic analytes interacting with residual silanols on a silica-based C18 column.[7]
-
Peak Fronting: This is typically a sign of column overload.
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Solution: Reduce the concentration of your sample or decrease the injection volume.[7]
-
-
General Troubleshooting: Ensure your mobile phase is correctly prepared and degassed, and that the column is properly equilibrated before each injection.[8]
Q3: I'm observing a drifting baseline or spurious peaks in my gradient elution. What should I do?
A3: These issues are often related to the mobile phase or system contamination.
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Mobile Phase: Use high-purity (HPLC or LC-MS grade) solvents. Impurities can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the gradient strength increases, causing a rising baseline or ghost peaks.[9]
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System Contamination: Flush the system and column thoroughly with a strong organic solvent.[8] Ensure proper column equilibration between runs, especially after a gradient.[10]
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Detector: A contaminated detector flow cell can also cause baseline drift. Flush the cell to clean it.[8]
Quantification & Method Validation
Q4: How do I assess and mitigate matrix effects in my LC-MS analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization, are a major concern in LC-MS, especially with complex samples like plant extracts.[11][12][13]
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Assessment: The post-extraction spike method is commonly used. Compare the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[11] The percentage difference indicates the degree of ion suppression or enhancement.
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Mitigation Strategies:
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Improve Sample Cleanup: Use more effective SPE or other cleanup techniques like dispersive SPE (d-SPE) with sorbents such as GCB (graphitized carbon black) to remove interfering compounds.[3][13]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the effect of co-eluting matrix components.[12]
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. An SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[11]
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Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[12]
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Q5: My calibration curve is not linear (R² < 0.99). What are the possible causes?
A5: Non-linearity can arise from several factors.
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Concentration Range: Ensure your calibration range is appropriate. Detector saturation can occur at high concentrations, while at very low concentrations, you may be approaching the limit of detection (LOD).
-
Sample Preparation: Inconsistent sample preparation can introduce variability.
-
Standard Degradation: Ensure your stock and working standards are fresh and have been stored correctly.
-
Method Suitability: The chosen analytical method may not be linear over the desired range. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14][15]
Experimental Protocols & Method Validation Data
Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[16][17][18] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15]
Example Protocol: LC-MS Quantification of this compound in Brewed Beverages
This protocol is adapted from a published method for quantifying this compound in coffee and tea.[1][2]
1. Sample Preparation (Water Extraction - WTE)
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Weigh 1g of the ground sample (e.g., coffee).
-
Add 20 mL of boiling deionized water.
-
Vortex for 1 minute and then incubate at 100°C for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for the SPE step.
2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge: C18 SPE Cartridge.
-
Conditioning: Condition the cartridge with 5 mL of acetonitrile, followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the supernatant from the WTE step.
-
Washing: Wash with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained compounds with 5 mL of acetonitrile.
-
Analysis: The eluent is now ready for LC-MS analysis.
3. LC-MS Parameters
-
HPLC System: Agilent 1200 series or equivalent.[1]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.[1]
-
Column: C18 column (e.g., 1.7 µm, 150 x 2.1 mm).[1]
-
Mobile Phase: Isocratic mobile phase of Acetonitrile/Water (70/30, v/v) with 0.1% (v/v) formic acid.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Monitor the MS2 spectra at m/z 219.1 for this compound.[1]
Method Validation Parameters & Typical Data
The following tables summarize key validation parameters as defined by ICH guidelines and provide typical results from a this compound quantification study.[15]
Table 1: Key Validation Characteristics
| Parameter | Definition | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[15] | Ensures that the signal measured is from this compound and not from an interfering compound. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Defines the concentration range over which the assay is accurate. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Measures the systematic error of the method. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same sample. | Measures the random error of the method (repeatability and intermediate precision). |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Defines the sensitivity of the method for detection. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for reliable quantification. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19] | Ensures the method is reliable during normal use. |
Table 2: Quantitative Data from a this compound LC-MS Method Validation (Data adapted from Liao et al., 2022)[1][2]
| Parameter | Result |
| Limit of Detection (LOD) | 71.8 ng/g |
| Limit of Quantification (LOQ) | 155.6 ng/g |
| Recovery (SPE only) | 26.6% |
| Recovery (Acetonitrile Extraction + SPE) | 6.8% |
| Recovery (Water Extraction + SPE) | 2.6% |
| Linearity (Correlation Coefficient) | r = 0.43 - 0.55 (correlation between extraction methods) |
Visual Workflow and Logic Diagrams
General Method Validation Workflow
This diagram outlines the typical sequence of steps involved in validating an analytical method according to ICH guidelines.
References
- 1. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. tajhizshimi.com [tajhizshimi.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. uab.edu [uab.edu]
preventing degradation of purpurogallin during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of purpurogallin during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was initially orange-red, has turned brown. What does this color change indicate?
A1: A color change from orange-red to brown or yellow-brown is a visual indicator of this compound degradation. This is often due to oxidation, which can be triggered by several factors in your sample preparation protocol.
Q2: At what pH is this compound most unstable?
A2: this compound is particularly unstable in neutral to alkaline conditions. Specifically, it readily undergoes oxidative degradation in weakly alkaline solutions, with significant instability observed at pH 7.4 and above.[1][2]
Q3: Can I prepare and store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments, especially at neutral or alkaline pH. For longer-term storage, it is best to prepare stock solutions in appropriate organic solvents.
Q4: What are the best solvents for preparing and storing this compound stock solutions?
A4: this compound is soluble in polar organic solvents. For stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended. It is also soluble in ethanol, though to a lesser extent.
Q5: How should I store my this compound to ensure its stability?
A5: Solid this compound should be stored at -20°C. Stock solutions prepared in DMSO or DMF should also be stored at -20°C and can be stable for at least four years under these conditions.
Q6: I am observing inconsistent results in my cell-based assays with this compound. Could degradation be the cause?
A6: Yes, degradation of this compound in your cell culture medium, which is typically buffered at a physiological pH of around 7.4, can lead to a decrease in its effective concentration and result in experimental variability. It is crucial to minimize the time between the preparation of your working solutions and their use in assays.
Q7: Are there any specific reagents I should avoid when working with this compound?
A7: Avoid strong oxidizing agents and alkaline buffers. The presence of oxygen and hydrogen peroxide can accelerate the degradation of this compound, particularly in alkaline conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | Degradation of this compound in the sample or standards during preparation or analysis. | - Prepare fresh standards for each analytical run.- Use a mobile phase with a slightly acidic pH.- Minimize the time samples spend in the autosampler.- Ensure the extraction and reconstitution solvents are free of oxidizing contaminants. |
| Loss of biological activity in cell-based assays | Degradation of this compound in the cell culture medium. | - Prepare fresh working solutions of this compound immediately before treating cells.- Consider the stability of this compound over the time course of your experiment. For long-term experiments, replenishing the this compound-containing medium may be necessary. |
| Precipitation of this compound in aqueous solutions | This compound has low solubility in water.[3] | - Prepare a high-concentration stock solution in DMSO or DMF and then dilute it in your aqueous buffer to the final desired concentration.- Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Color of this compound solution fades or changes rapidly | Exposure to light, high temperature, or alkaline pH is causing rapid degradation. | - Protect solutions from light by using amber vials or covering them with aluminum foil.- Prepare and handle solutions on ice or at reduced temperatures.- Use acidic or neutral buffers (pH < 7) for your experiments if possible. |
Quantitative Data Summary: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | Highly unstable in alkaline conditions (pH > 7.0). More stable in acidic to neutral pH. | - Maintain a pH below 7.0 in all aqueous solutions.- Use buffers such as citrate or phosphate with a pH in the acidic range if compatible with the experiment. |
| Temperature | Higher temperatures can accelerate degradation, a common characteristic of phenolic compounds.[4][5][6] | - Prepare and store solutions at low temperatures (e.g., on ice).- Avoid heating this compound solutions.- For long-term storage of stock solutions, use -20°C. |
| Light | As with many phenolic compounds, exposure to light, especially UV light, can induce degradation.[4][6] | - Store solid this compound and its solutions in the dark.- Use amber vials or wrap containers with aluminum foil.- Minimize exposure to ambient light during experimental procedures. |
| Oxygen | The presence of oxygen, particularly in alkaline solutions, promotes oxidative degradation.[1] | - Use deaerated solvents for preparing solutions.- Consider purging the headspace of storage vials with an inert gas like nitrogen or argon. |
| Enzymes | Peroxidases and other oxidizing enzymes can degrade this compound. | - In biological samples, consider the use of enzyme inhibitors if enzymatic degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the headspace of the tube with an inert gas to displace oxygen.
-
Cap the tube tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
In a sterile polypropylene tube, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the final desired working concentration.
-
Mix gently by pipetting or inverting the tube.
-
Use the working solution immediately for treating cells. Do not store the diluted aqueous solution.
-
Visualizations
Signaling Pathway of TLR1/TLR2 Inhibition by this compound
This compound has been shown to inhibit the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) signaling pathway.[3] This pathway is a key component of the innate immune response. The diagram below illustrates the major components of this pathway and the putative point of inhibition by this compound.
Caption: TLR1/TLR2 signaling pathway and inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines a general procedure for testing the stability of this compound under different experimental conditions.
Caption: Workflow for this compound stability assessment.
References
- 1. A kinetic study of the air oxidation of pyrogallol and this compound | CoLab [colab.ws]
- 2. A kinetic study of the air oxidation of pyrogallol and this compound | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purpurogallin Experiments: A Technical Support Guide to Solvent Selection and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with purpurogallin. It offers detailed information on solvent selection, troubleshooting common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro cell culture experiments?
A1: For in vitro cell culture assays, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it to the final working concentration in your cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice for the stock solution due to this compound's high solubility in it.[1] Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: this compound precipitated when I diluted my DMSO stock solution in phosphate-buffered saline (PBS). How can I avoid this?
A2: this compound is only partially soluble in aqueous solutions like PBS (pH 7.2).[1] To prevent precipitation, it is crucial to ensure rapid and thorough mixing when diluting the stock solution. You can try adding the this compound stock solution to the aqueous buffer while vortexing. If precipitation persists, consider using a co-solvent system or preparing a less concentrated stock solution. For some in vivo applications, this compound has been successfully administered in saline, suggesting that the formulation and final concentration are critical.[2]
Q3: Can I dissolve this compound directly in water?
A3: this compound is not readily soluble in water.[3] Direct dissolution in water is not recommended for most applications as it will likely result in an incomplete dissolution and an inaccurate final concentration.
Q4: What solvent should I use for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound?
A4: For NMR analysis of this compound, deuterated polar organic solvents are suitable. Acetone-d6 and DMSO-d6 have been reported as effective solvents for 1H and 13C NMR of this compound.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | Poor aqueous solubility of this compound. Final concentration of the organic solvent from the stock solution is too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. Add the stock solution to the media while gently vortexing to ensure rapid dispersion. Consider a brief sonication of the final diluted solution. |
| Inconsistent Results in Biological Assays | Degradation of this compound in solution. Inaccurate concentration due to incomplete dissolution. | Prepare fresh dilutions from the stock solution immediately before each experiment. Protect stock solutions from light and store them at -20°C for short-term storage or -80°C for long-term storage. Ensure the stock solution is fully dissolved before making dilutions. |
| Low Yield During Extraction from Natural Sources | Use of a suboptimal solvent for extraction. | The choice of extraction solvent significantly impacts the yield of this compound. Polar organic solvents are generally effective. A study on the extraction of phenolic compounds suggests that methanol can be a highly effective solvent.[6] For beverage analysis, acetonitrile has been used.[7][8] |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 25 | [1] |
| Dimethyl sulfoxide (DMSO) | 25 | [1] |
| Ethanol | 1 | [1] |
| Methanol | Data not available, but used for dissolving this compound in some studies. | [6] |
| Acetone | Data not available, but acetone-d6 is used for NMR. | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Partially soluble | [1] |
| Water | Insoluble | [3] |
| Saline | Soluble for in vivo infusion at specific concentrations. | [2] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 220.18 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.2 mg of this compound.
-
Add the this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. The solution should be a clear, orange-red color.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
Cell Viability (MTT) Assay with this compound
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Administration of this compound
This protocol is a general guideline based on a study where this compound was administered to rats.[2] Specific details should be optimized for the animal model and experimental design.
Materials:
-
This compound
-
Sterile saline solution
-
Appropriate administration equipment (e.g., infusion pump, syringes)
Procedure:
-
Prepare the desired dose of this compound by dissolving it in sterile saline. In a study with rats, this compound was infused in saline at concentrations of 1.5, 3, and 6 µmol.[2]
-
Ensure the solution is clear and free of precipitates before administration. Gentle warming and vortexing may be necessary to aid dissolution.
-
Administer the this compound solution to the animal model via the desired route (e.g., intravenous infusion).
-
The volume and rate of administration should be determined based on the animal's weight and the specific experimental protocol.
Signaling Pathway Diagrams
This compound has been shown to inhibit several signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Toll-like Receptor 1/2 (TLR1/TLR2) pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: TLR1/TLR2 Signaling Pathway Inhibition by this compound.
Caption: General workflow for a this compound cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound(569-77-7) 13C NMR spectrum [chemicalbook.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Purpurogallin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of two prominent polyphenolic compounds: purpurogallin and quercetin. While both demonstrate significant potential in combating oxidative stress, their mechanisms and potencies, as documented in scientific literature, show notable differences. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated cellular pathways to aid in research and development decisions.
Quantitative Antioxidant Activity
Direct comparative studies providing IC50 values for this compound in standardized antioxidant assays are limited in the readily available scientific literature. However, studies on quercetin have been extensive, allowing for a clear quantification of its antioxidant potential.
Table 1: Antioxidant Activity of Quercetin
| Assay | IC50 Value (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | 19.17[1] | - |
| DPPH Radical Scavenging | 0.74[1] | Ascorbic Acid (9.53 µg/mL)[1] |
| ABTS Radical Scavenging | 2.04 ± 0.02 | Rutin (4.54 ± 0.02 µg/mL) |
Note: Lower IC50 values indicate higher antioxidant activity.
While quantitative data for this compound is scarce, multiple studies qualitatively report its potent antioxidant and cytoprotective effects, often surpassing those of well-known antioxidants like Trolox and ascorbate.[2][3] For instance, this compound has been shown to be a superior protector of human erythrocytes against lysis by peroxyl radicals compared to Trolox and ascorbate.[3] It also demonstrates significant, dose-dependent protection of hepatocytes against oxyradicals.[2] One study has quantified its high peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42.[4]
Mechanisms of Antioxidant Action
This compound:
The antioxidant mechanism of this compound is primarily attributed to its direct free radical scavenging and metal-chelating abilities. Its molecular structure allows it to effectively neutralize reactive oxygen species (ROS).[5][6] Furthermore, this compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme that generates superoxide radicals.[2] Some studies also suggest that this compound can modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, which can be interconnected with cellular oxidative stress responses.[7]
Quercetin:
Quercetin employs a multi-faceted approach to combat oxidative stress. It is a potent scavenger of free radicals, but a significant aspect of its antioxidant activity lies in its ability to modulate cellular signaling pathways. Quercetin is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. By activating Nrf2, quercetin upregulates the expression of a suite of antioxidant and detoxification enzymes, bolstering the cell's intrinsic defense mechanisms against oxidative damage.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to facilitate the replication and validation of these findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM) to generate the ABTS radical cation, test compound solutions, and a positive control.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at the specified wavelength.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and ferric chloride), test compound solutions, and a standard (e.g., ferrous sulfate).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound solution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of ferrous ions.
-
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate a typical experimental workflow for assessing antioxidant activity and the Nrf2 signaling pathway activated by quercetin.
Caption: A generalized workflow for determining the antioxidant activity of chemical compounds.
Caption: Quercetin promotes the translocation of Nrf2 to the nucleus, enhancing antioxidant gene expression.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of hydroxyl radical-scavenging property of this compound using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of purpurogallin's in vitro activity in an in vivo model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of purpurogallin's performance against other alternatives, supported by experimental data from in vivo models. It is designed to offer a comprehensive overview of this compound's potential as a therapeutic agent, focusing on its validated in vitro activities in relevant in vivo settings.
Hepatoprotective Activity: this compound in Liver Ischemia-Reperfusion Injury
This compound has demonstrated significant hepatoprotective effects in a rat model of liver ischemia-reperfusion injury, a model that mimics the damage caused by temporary blood flow restriction to the liver, often occurring during surgery or transplantation.
Comparative In Vivo Efficacy
The in vivo hepatoprotective effects of this compound were compared with allopurinol, a clinically used xanthine oxidase inhibitor.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat | 1.5, 3, and 6 µmol in saline, infused pre-reperfusion | Dose-dependent increase in mean hepatic salvage: 42%, 76%, and 86% respectively.[1] | [1] |
| Allopurinol | Rat | 50 mg/kg, prior to ischemia | Attenuated the increase in lipid peroxidation and showed a protective effect on hepatocellular necrosis.[2] | [2][3][4] |
| Allopurinol | Rat | 100 mg/kg, prior to ischemia and reperfusion | Improved bile flow and significantly attenuated oxidative stress.[4][5] | [4][5] |
Experimental Protocol: Rat Liver Ischemia-Reperfusion Model
This protocol outlines the surgical procedure to induce and study liver ischemia-reperfusion injury in rats.
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized. A midline laparotomy is performed to expose the liver.
-
Ischemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is occluded using a microvascular clamp for a specified duration, typically 60 minutes, to induce ischemia.[6]
-
Drug Administration: this compound (in saline) or the comparator drug is administered intravenously, often shortly before reperfusion.
-
Reperfusion: The microvascular clamp is removed to allow blood flow to return to the ischemic liver lobes. The reperfusion period typically lasts for 2 to 24 hours.[1][4][6]
-
Assessment of Liver Injury:
-
Serum Analysis: Blood samples are collected to measure liver enzyme levels, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver cell damage.[2]
-
Histopathology: Liver tissue is collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the extent of necrosis and other cellular damage.[2]
-
Hepatic Salvage: The area of necrosis is quantified, often using tetrazolium staining, and the percentage of salvaged liver tissue is calculated.[1]
-
Signaling Pathway: Xanthine Oxidase Inhibition
This compound's hepatoprotective effect is attributed, in part, to its ability to inhibit xanthine oxidase, an enzyme that generates reactive oxygen species during reperfusion, leading to oxidative stress and cell death.
Cardioprotective Activity: this compound in Myocardial Ischemia-Reperfusion Injury
In a rabbit model of myocardial ischemia-reperfusion injury, which simulates a heart attack, this compound demonstrated a significant cardioprotective effect by reducing the area of heart muscle damage.
Comparative In Vivo Efficacy
This compound's ability to reduce myocardial infarct size was compared to Trolox, a water-soluble analog of vitamin E known for its antioxidant properties.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rabbit | 2.5, 5, and 10 µmol/kg, bolus infusion pre-reperfusion | Dose-dependent reduction in necrosis of the area at risk: 26.8%, 10.8%, and 11.7% respectively, compared to 41.7% in placebo.[7] | [7] |
| Trolox | Rabbit | 5 µmol/kg, infusion | Higher necrosis of 17.7% compared to the 5 µmol/kg this compound group.[7] | [7] |
| Trolox | Rabbit | 2.5 and 10 µmol/kg | Myocardial salvage of 31.0% and 62.1% respectively.[8] | [8] |
Experimental Protocol: Rabbit Myocardial Ischemia-Reperfusion Model
This protocol details the procedure for inducing a myocardial infarction in rabbits to study cardioprotective agents.
-
Animal Preparation: New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated.[2][9] A thoracotomy is performed to expose the heart.
-
Ischemia Induction: A major coronary artery, typically a branch of the left anterior descending (LAD) artery, is ligated with a suture for a defined period (e.g., 60 minutes) to induce myocardial ischemia.[2][7][9]
-
Drug Administration: this compound or the comparator drug is administered, usually as an intravenous bolus, just before the end of the ischemic period.[7]
-
Reperfusion: The ligature is released, allowing blood to flow back into the ischemic area of the heart. The reperfusion period can range from several hours to days.[7][10]
-
Infarct Size Assessment:
-
Area at Risk (AAR) Delineation: At the end of the experiment, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area of the heart that was at risk of infarction.
-
Infarct Staining: The heart is excised and sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.[8]
-
Quantification: The areas of the left ventricle, the AAR, and the infarcted tissue are measured, and the infarct size is expressed as a percentage of the AAR.[8]
-
Experimental Workflow
Anticancer Activity: this compound in Esophageal Squamous Cell Carcinoma
This compound has been shown to inhibit the growth of esophageal squamous cell carcinoma (ESCC) in both in vitro and in vivo models, highlighting its potential as an anticancer agent.
Comparative In Vivo Efficacy
The in vivo anticancer activity of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of ESCC. A direct comparison with other MEK inhibitors in the same study was not provided, but data from other studies on MEK inhibitors in esophageal cancer are included for context.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Patient-Derived ESCC Xenograft (Mouse) | Not specified in abstract | Suppressed patient-derived ESCC tumor growth.[10] | [10] |
| Trametinib (MEK Inhibitor) | Esophageal Cancer Xenograft (Mouse) | Not specified in abstract | Data from a phase 1 trial in patients with various solid tumors showed a recommended phase 2 dose of 2 mg once daily with clinical activity.[11] | [11] |
| Dabrafenib + Trametinib | Patients with BRAF V600E-mutated Biliary Tract Cancer | Dabrafenib 150 mg BID + Trametinib 2 mg QD | 41% of patients had tumor shrinkage. Median time to progression was 7.2 months.[12] | [12] |
Experimental Protocol: Patient-Derived Esophageal Cancer Xenograft (PDX) Mouse Model
This protocol describes the establishment and use of a PDX model to evaluate the efficacy of anticancer drugs.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with esophageal cancer during surgery or biopsy.[13][14]
-
Xenograft Implantation: Small fragments of the patient's tumor are surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID or nude mice).[13][14]
-
Tumor Growth and Passaging: Once the implanted tumors reach a certain size (e.g., 500-1500 mm³), they are harvested and can be subsequently passaged into new cohorts of mice for expansion.[13]
-
Drug Treatment: When the tumors in the experimental cohort reach a palpable size, the mice are randomized into treatment groups. This compound or a comparator drug is administered according to a predefined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Overall survival may also be monitored.
Signaling Pathway: MEK/ERK Inhibition
This compound's anticancer effect in ESCC is linked to its ability to directly inhibit MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[10]
Anticoagulant and Antiplatelet Activity
This compound has demonstrated anticoagulant and antiplatelet effects in vitro, which have been validated in an in vivo mouse model.
Comparative In Vivo Efficacy
The in vivo anticoagulant effect of this compound was assessed using the tail bleeding time assay in mice. For comparison, data for the direct thrombin inhibitor dabigatran is included.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse | Not specified in abstract | Significantly prolonged tail bleeding times.[15] | [15] |
| Dabigatran | Mouse | 15 µg/kg, IV | Prolonged average hemostasis time from 86 seconds to 171 seconds.[16] | [16] |
Experimental Protocol: Mouse Tail Bleeding Time Assay
This protocol is a common method for assessing in vivo hemostasis.
-
Animal Preparation: Mice are anesthetized and placed in a restraining device.[5][17]
-
Drug Administration: this compound or the comparator anticoagulant is administered, typically via oral gavage or intravenous injection, at a specific time before the assay.[5]
-
Tail Transection: A standardized segment (e.g., 3 mm) of the distal tail tip is amputated using a scalpel.[5][18]
-
Bleeding Time Measurement: The transected tail is immediately immersed in warm saline (37°C).[5][17][18] The time from transection until the cessation of bleeding for a defined period (e.g., 120 seconds) is recorded as the bleeding time.[18] A cutoff time (e.g., 30 minutes) is usually set.[18]
-
Data Analysis: The bleeding times of the treated groups are compared to those of the vehicle-treated control group.
Logical Relationship: From In Vitro to In Vivo
References
- 1. Beneficial effect of allopurinol in liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopurinol and xanthine oxidase inhibition in liver ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allopurinol improves scavenging ability of the liver after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Protection of rat liver against hepatic ischemia-reperfusion injury by a novel selenocysteine-containing 7-mer peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of experimental myocardial infarct size by infusion of lactosylphenyl Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. app.jove.com [app.jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers | Aging [aging-us.com]
- 15. Video: Model of Ischemia and Reperfusion Injury in Rabbits [app.jove.com]
- 16. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tail bleeding time [bio-protocol.org]
Purpurogallin vs. Synthetic Antioxidants: A Comparative Efficacy and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
The search for potent, non-toxic antioxidants is a cornerstone of research in pharmaceuticals, food science, and cosmetics. While synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ) have been industry mainstays, concerns over their safety and regulatory scrutiny have intensified the quest for natural alternatives.[1][2] Purpurogallin, a naturally occurring benzotropolone found in oak galls and barks, has emerged as a promising candidate, demonstrating significant antioxidant and cytoprotective properties.[3][4][5]
This guide provides an objective comparison of this compound and common synthetic antioxidants, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in their evaluation.
Section 1: Mechanism of Antioxidant Action
Antioxidants neutralize harmful free radicals through several mechanisms. The primary mode of action for both this compound and synthetic phenolic antioxidants is free radical scavenging, where the antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.[6][7]
However, this compound exhibits a multi-faceted approach. Beyond radical scavenging, it can chelate pro-oxidative metal ions like iron (Fe²⁺), preventing them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4][6] Furthermore, studies have shown that this compound can inhibit enzymes that generate reactive oxygen species (ROS), such as xanthine oxidase.[8][9]
Synthetic antioxidants like BHA, BHT, and TBHQ primarily function as chain-breaking free radical scavengers.[6][10] Their phenolic structure allows them to donate a hydrogen atom to peroxyl radicals, forming a stable antioxidant radical that does not readily propagate the oxidation process.[6]
References
- 1. scielo.br [scielo.br]
- 2. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 3. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oceanicpharmachem.com [oceanicpharmachem.com]
- 7. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol | Semantic Scholar [semanticscholar.org]
- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
A Comparative Guide to Analytical Methods for Purpurogallin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification and characterization of purpurogallin, a bioactive phenolic compound with significant antioxidant properties. The following sections detail the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible (UV-Vis) Spectrophotometry, offering supporting data and experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The performance of the three primary analytical methods for this compound analysis is summarized in the table below. This allows for a direct comparison of their key validation parameters.
| Parameter | LC-MS | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Direct measurement of UV absorbance. |
| Linearity Range | 0.2 - 5 µg/mL (R² > 0.98)[1] | 1 - 100 µg/mL (Estimated) | 1 - 50 µg/mL (Estimated) |
| Limit of Detection (LOD) | 71.8 ng/g[1] | ~10 ng/mL (Estimated) | ~0.1 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | 155.6 ng/g[1] | ~30 ng/mL (Estimated) | ~0.3 µg/mL (Estimated) |
| Accuracy (% Recovery) | 26.6% (with SPE)[1] | 95 - 105% (Typical) | 98 - 102% (Typical) |
| Precision (%RSD) | < 15% (Typical) | < 2% (Typical) | < 2% (Typical) |
| Specificity | High (Mass-based detection) | Moderate to High (Retention time) | Low (Interference from other absorbing compounds) |
| Sample Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
| Primary Application | Quantification in complex matrices, structural confirmation. | Routine quantification in moderately complex samples. | Rapid, simple quantification in pure or simple mixtures. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS, HPLC, and UV-Vis Spectrophotometry.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and specific, making it suitable for complex matrices where trace-level detection is required.
a. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water.
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with 3 x 3 mL of water to remove polar impurities.
-
Further wash with 3 x 3 mL of 20% (v/v) acetonitrile in water.
-
Elute this compound with 1 mL of 80% (v/v) acetonitrile in water.
-
Filter the eluent through a 0.45 µm filter before LC-MS analysis.
b. LC-MS Conditions [1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6410 triple quadrupole with ESI source or equivalent.
-
Column: C18, 1.7 µm, 150 × 2.1 mm.
-
Column Temperature: 30 °C.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile/water containing 0.1% (v/v) formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Monitor the m/z transition for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the routine quantification of this compound in various samples.
a. Sample Preparation
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions (Representative)
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 250 × 4.6 mm.
-
Column Temperature: 25 °C.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 420 nm.
UV-Visible (UV-Vis) Spectrophotometry
This method is simple, rapid, and cost-effective, making it suitable for the analysis of this compound in relatively pure samples or for high-throughput screening.
a. Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol, methanol, or a buffer solution).
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
b. UV-Vis Conditions
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength: 420 nm.
-
Blank: Use the same solvent as used for dissolving the sample.
-
Quantification: Use a calibration curve of this compound standards of known concentrations or the Beer-Lambert law if the molar extinction coefficient is known. The molar extinction coefficient of this compound at 420 nm is approximately 2640 M⁻¹cm⁻¹ in a 50 mM phosphate buffer at pH 7.0.
Cross-Validation of Analytical Methods: A Logical Framework
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity and specificity, and available resources. The following diagram illustrates the logical process for cross-validating these analytical methods.
References
A Comparative Analysis of Purpurogallin and its Glycoside Dryophantin: Efficacy and Biological Activity
A comprehensive comparison between the well-studied aglycone purpurogallin and its glycoside derivative, dryophantin, is currently hampered by a significant lack of available scientific data on the biological activities of dryophantin. While this compound has been the subject of numerous studies revealing its diverse pharmacological potential, dryophantin remains largely uncharacterized in the scientific literature. This guide presents the existing data for this compound and highlights the knowledge gap concerning dryophantin, underscoring the need for further research into this natural compound.
This compound is a naturally occurring benzotropolone that has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. In contrast, dryophantin is identified as the glycoside of this compound, meaning it is the this compound molecule attached to a sugar moiety. The presence of this sugar group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, including its solubility, stability, and bioavailability. However, without experimental data on dryophantin, any comparison of efficacy remains speculative.
Quantitative Data on this compound's Biological Activity
The following table summarizes key quantitative data from various in vitro and in vivo studies on this compound. The lack of corresponding data for dryophantin prevents a direct comparative analysis.
| Biological Activity | Assay/Model | Key Findings for this compound | Reference |
| Antioxidant Activity | DPPH radical scavenging assay | Potent free radical scavenging activity | [No specific IC50 values were identified in the provided search results] |
| Anti-inflammatory Activity | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | Significant inhibition of NO production | [Specific IC50 values were not available in the search results] |
| Anticancer Activity | Various cancer cell lines (e.g., breast, leukemia) | Induction of apoptosis and inhibition of cell proliferation | [Detailed IC50 values for specific cell lines were not provided in the search results] |
| Enzyme Inhibition | Xanthine Oxidase Inhibition | Potent inhibitory activity | [Specific IC50 values were not available in the search results] |
Note: While the biological activities of this compound are documented, specific quantitative values like IC50 (the concentration of a drug that is required for 50% inhibition in vitro) were not consistently available in the initial search results, precluding a more detailed quantitative summary.
Experimental Protocols for this compound Evaluation
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols often employed in the assessment of this compound's biological activities.
Antioxidant Activity Assessment (DPPH Assay)
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: An aliquot of each this compound dilution is mixed with the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 517 nm). The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the sample). The IC50 value is then determined from a dose-response curve.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without treatment. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways Implicated in this compound's Activity
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. A simplified representation of a potential anti-inflammatory mechanism is depicted below.
A Head-to-Head Comparison of Purpurogallin and Other Benzotropolones in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, benzotropolones have emerged as a class of compounds with significant therapeutic potential. Among these, purpurogallin has been a subject of considerable interest due to its diverse biological activities. This guide provides an objective, data-driven comparison of this compound with other notable benzotropolones, focusing on their performance in key experimental assays.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant benzotropolones across various biological assays.
Table 1: Anti-inflammatory Activity
| Compound | Target | Assay | Cell Line | Concentration | % Inhibition/Effect | Citation |
| This compound (BZ-5) | COX-2 mRNA | qPCR | Caco-2 | 100 µM | Significant downregulation | [1] |
| This compound (BZ-5) | TNF-α mRNA | qPCR | Caco-2 | 100 µM | Significant downregulation | [1] |
| BZ-6 (3,4,6-trihydroxy-5H-benzo[2]annulen-5-one) | COX-2 mRNA | qPCR | Caco-2 | 100 µM | Significant downregulation | [1] |
| BZ-6 (3,4,6-trihydroxy-5H-benzo[2]annulen-5-one) | TNF-α mRNA | qPCR | Caco-2 | 100 µM | Significant downregulation | [1] |
| BZ-7 (3,4,6-trihydroxy-5-oxo-5H-benzo[2]annulen-1-yl)acrylic acid) | COX-2 mRNA | qPCR | Caco-2 | 100 µM | Strongest downregulation | [1] |
| BZ-7 (3,4,6-trihydroxy-5-oxo-5H-benzo[2]annulen-1-yl)acrylic acid) | TNF-α mRNA | qPCR | Caco-2 | 100 µM | Strongest downregulation | [1] |
| Hinokitiol | IL-6, IL-8, IL-1β mRNA | RT-PCR | Human Corneal Epithelial Cells | 100 µM | Significant decrease | [3] |
| Hinokitiol | TNF-α production | ELISA | RAW264.7 | - | Effective suppression | [4] |
Table 2: Prolyl Endopeptidase Inhibitory Activity
Table 3: Antioxidant Activity
Table 4: Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Data not available in direct comparison | - | - |
| Hinokitiol | B16-F10 (Melanoma) | Concentration-dependent inhibition of migration | [6] |
Key Signaling Pathways
The biological effects of this compound and other benzotropolones are often mediated through their interaction with critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of these compounds on the NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol outlines a general method for assessing the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW264.7 macrophages or HEK293 cells) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the benzotropolone compounds (e.g., this compound, hinokitiol) for a specified time (e.g., 1-2 hours).
2. Stimulation:
-
Induce an inflammatory response by stimulating the cells with an agonist such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a defined period.
3. Measurement of NF-κB Activation:
-
Nuclear Translocation of p65:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy or a high-content imaging system.
-
-
IκBα Degradation:
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using an antibody against IκBα to assess its degradation, which is indicative of NF-κB activation.
-
-
Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
After treatment and stimulation, measure the reporter gene activity (e.g., luminescence) to quantify NF-κB transcriptional activity.
-
4. Data Analysis:
-
Quantify the level of NF-κB inhibition for each compound and concentration relative to the stimulated control.
-
Calculate IC50 values where possible.
MAPK Pathway Inhibition Assay
This protocol provides a general workflow for evaluating the inhibitory effects of compounds on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., cancer cell lines like B16-F10 or immune cells) in appropriate conditions.
-
Seed cells and allow for adherence.
-
Treat the cells with the test benzotropolones at various concentrations for a predetermined duration.
2. Stimulation:
-
Activate the MAPK pathway by treating the cells with a suitable stimulus, such as growth factors (e.g., EGF), phorbol esters (e.g., PMA), or cellular stressors.
3. Assessment of MAPK Phosphorylation:
-
Lyse the cells to obtain total protein extracts.
-
Perform Western blot analysis using primary antibodies specific for the phosphorylated forms of key MAPK proteins (e.g., phospho-ERK, phospho-p38, phospho-JNK).
-
Use antibodies against the total forms of these proteins as loading controls.
4. Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total MAPK proteins.
-
Compare the phosphorylation levels in treated cells to those in stimulated, untreated cells to determine the extent of inhibition.
Prolyl Endopeptidase (PEP) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against prolyl endopeptidase.
1. Reagents and Materials:
-
Prolyl endopeptidase enzyme solution.
-
Fluorogenic substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds (this compound and other benzotropolones) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader with fluorescence detection capabilities.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC liberation).
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and other benzotropolones based on available scientific literature. This compound demonstrates significant anti-inflammatory, antioxidant, and potential anticancer activities. Direct, head-to-head comparative studies with standardized methodologies are still needed to definitively rank the potency of these compounds against each other across all biological activities. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers to design and interpret further investigations into this promising class of natural products.
References
- 1. isnff-jfb.com [isnff-jfb.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. mdpi.com [mdpi.com]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hinokitiol, a tropolone derivative, inhibits mouse melanoma (B16-F10) cell migration and in vivo tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purpurogallin's Therapeutic Targets: A Comparative Guide Based on Preclinical Evidence
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data on the natural phenol purpurogallin underscores its therapeutic potential, primarily through the inhibition of xanthine oxidase and modulation of inflammatory pathways. However, a critical gap exists in the validation of its specific molecular targets using knockout models, a gold standard in preclinical drug development. This guide provides a comparative overview of this compound's established mechanisms and outlines the experimental frameworks necessary for its definitive target validation.
This compound, a compound found in various plants including oak bark and nutgalls, has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties in a variety of in vitro and in vivo studies. These activities point to its potential as a lead compound for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.
Identified Therapeutic Targets and Preclinical Evidence
Current research has identified several potential therapeutic targets for this compound. The most extensively studied of these is xanthine oxidase, an enzyme pivotal in purine metabolism and a key contributor to hyperuricemia and gout. Additionally, this compound has been shown to modulate inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs).
Xanthine Oxidase Inhibition
Multiple studies have confirmed this compound as a potent inhibitor of xanthine oxidase.[1][2][3] In vitro enzymatic assays have consistently demonstrated its ability to reduce uric acid production.
Table 1: In Vitro Inhibition of Xanthine Oxidase by this compound
| Study Reference | Assay Type | Substrate | This compound IC₅₀ | Inhibition Type |
| Sheu et al., 1998[1][3] | Spectrophotometric | Xanthine | 2.96 ± 0.12 µM | Uncompetitive |
| Honda et al., 2017[2] | Spectrophotometric | Xanthine | 0.2 µmol/L | Not specified |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Molecular docking simulations have further elucidated the interaction between this compound and xanthine oxidase, suggesting a strong affinity for the enzyme's active site.[2]
Anti-Inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4] This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] Furthermore, this compound was found to suppress the activation of the NF-κB and MAPK signaling pathways, both central to the inflammatory response.[4] Another study has pointed to the potential involvement of the TLR1/TLR2 activation pathway.
The Crucial Role of Knockout Models in Target Validation
While in vitro data provides a strong foundation, the definitive validation of a therapeutic target relies on in vivo studies using knockout models. In these models, the gene encoding the putative target is deleted, allowing researchers to observe the physiological consequences and to determine if a drug's effect is truly dependent on that specific target. If a compound that inhibits a particular target shows a therapeutic effect in wild-type animals but has no effect in animals lacking that target (knockout animals), it provides strong evidence that the compound's mechanism of action is indeed through that target.
Despite a thorough review of the scientific literature, no studies have been identified that specifically utilize xanthine oxidase, TLR, or other relevant knockout models to validate the therapeutic targets of this compound. The absence of such data represents a significant knowledge gap and a critical next step in the development of this compound-based therapies.
Proposed Experimental Workflow for Target Validation Using Knockout Models
To definitively validate the therapeutic targets of this compound, a series of experiments using knockout mouse models is proposed. The following workflow outlines the key steps for validating xanthine oxidase as a primary target. A similar approach can be adapted for other potential targets like TLRs.
References
- 1. Inhibition of xanthine oxidase by this compound and silymarin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpurogallin's Anti-Cancer Activity: A Comparative Analysis Across Different Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the differential effects of purpurogallin, a naturally occurring phenolic compound, and its derivative, this compound carboxylic acid (PCA), across various cancer cell lines. This comparative guide synthesizes key findings on their cytotoxic effects, underlying mechanisms of action, and impact on crucial signaling pathways, providing a valuable resource for researchers, scientists, and professionals in drug development.
This compound, found in sources like oak bark and nutgalls, has demonstrated notable anti-cancer properties.[1][2] Its efficacy, however, varies significantly among different types of cancer cells. This guide presents a compilation of reported half-maximal inhibitory concentration (IC50) values, details common experimental protocols used to assess its effects, and visualizes the key signaling pathways influenced by this compound.
Comparative Efficacy of this compound and its Derivatives
The cytotoxic effects of this compound and its carboxylic acid derivative have been evaluated against a range of cancer cell lines. The following table summarizes the available IC50 and EC50 values, offering a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| This compound Carboxylic Acid (PCA) | THLE-2 | Normal Hepatocyte | 80.81 | Indicates low toxicity to normal cells.[3] |
| This compound Carboxylic Acid (PCA) | - | ABCG2 (target protein) | 3.09 (EC50) | Represents the concentration for 50% activation of the target.[3][4][5] |
| This compound | HaCaT | Normal Keratinocyte | Not cytotoxic | Showed no significant cytotoxicity.[6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's anti-cancer effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or PCA and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis: Flow Cytometry with Annexin V/PI Staining
This method distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the desired concentrations of this compound. After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and drug resistance.
Inhibition of the MEK/ERK Signaling Pathway
In esophageal squamous cell carcinoma (ESCC), this compound has been shown to directly target and inhibit MEK1/2, which in turn suppresses the downstream ERK1/2 signaling pathway.[1][2] This inhibition leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits the MEK/ERK signaling pathway by targeting MEK1/2.
Targeting the ABCG2 Drug Efflux Pump
This compound carboxylic acid (PCA) has been identified as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[3][4][5] ABCG2 is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting ABCG2, PCA can enhance the efficacy of other anti-cancer drugs.
Caption: PCA enhances chemotherapy efficacy by inhibiting the ABCG2 drug efflux pump.
This guide provides a snapshot of the current understanding of this compound's anti-cancer effects. Further research is warranted to establish a more comprehensive comparative profile of this compound across a wider array of cancer cell lines and to fully elucidate its therapeutic potential.
References
- 1. This compound is a novel mitogen-activated protein kinase kinase 1/2 inhibitor that suppresses esophageal squamous cell carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Purpurogallin's Power: A Comparative Guide to its Mechanism of Action Using Molecular Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of purpurogallin's performance against other well-known alternatives, supported by experimental data. We delve into the molecular mechanisms of this compound, validated through the use of specific molecular probes, and offer detailed protocols for key experiments.
This compound, a naturally occurring benzotropolone-containing phenol found in sources like oak galls, has garnered significant interest for its diverse biological activities. This guide focuses on validating its primary mechanisms of action: anti-inflammatory effects, antioxidant capacity, and enzyme inhibition, by comparing it with established compounds such as the flavonoid quercetin, the antioxidant trolox, and the xanthine oxidase inhibitor allopurinol.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from various studies, offering a clear comparison of this compound's efficacy against its alternatives.
| Compound | Target/Assay | IC50 Value / % Inhibition | Molecular Probe/Method | Reference |
| This compound | Xanthine Oxidase | 2.96 ± 0.12 µM | Spectrophotometric assay | [1][2] |
| Allopurinol | Xanthine Oxidase | - | Spectrophotometric assay | |
| This compound | NF-κB Pathway | Significantly suppressed p65 translocation | Immunofluorescence | [3] |
| Quercetin | NF-κB Pathway | - | Luciferase Reporter Assay | |
| This compound | Reactive Oxygen Species (ROS) | Scavenged H2O2 and UVB-induced ROS | DCFH-DA Assay | [4] |
| Trolox | Reactive Oxygen Species (ROS) | - | DCFH-DA Assay | [5] |
Deciphering the Mechanisms: Signaling Pathways and Molecular Probes
This compound exerts its effects through multiple signaling pathways. Molecular probes are instrumental in dissecting these mechanisms, allowing for the direct visualization and quantification of cellular events.
Anti-inflammatory Effects: Targeting the NF-κB and MAPK Pathways
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]
NF-κB Pathway: Under inflammatory conditions, the transcription factor NF-κB translocates to the nucleus to activate the expression of pro-inflammatory genes. This compound inhibits this process by preventing the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm.[3]
-
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound and quercetin.
MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. This compound has been observed to suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby downregulating the inflammatory response.
-
dot
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
Antioxidant Activity: Scavenging Reactive Oxygen Species
This compound is a potent antioxidant. Its ability to scavenge harmful reactive oxygen species (ROS) can be quantified using molecular probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS, providing a direct measure of intracellular oxidative stress. Studies have shown that this compound effectively scavenges ROS induced by agents like hydrogen peroxide (H₂O₂) and UVB radiation.[4]
-
dot
Caption: Experimental workflow for measuring ROS scavenging activity using DCFH-DA.
Enzyme Inhibition: A Potent Xanthine Oxidase Inhibitor
This compound is a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a key role in the production of uric acid and superoxide radicals. The inhibitory activity of this compound can be compared to allopurinol, a clinically used XO inhibitor.
-
dot
Caption: this compound's potent inhibition of xanthine oxidase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.
Protocol 1: Intracellular ROS Detection using DCFH-DA Assay
Objective: To quantify the intracellular reactive oxygen species (ROS) scavenging activity of this compound.
Materials:
-
Cells (e.g., HaCaT keratinocytes)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Trolox (positive control)
-
ROS inducer (e.g., H₂O₂ or UVB radiation)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black-walled plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or Trolox for a specified time (e.g., 1 hour).
-
Induce ROS production by adding H₂O₂ or exposing the cells to UVB radiation.
-
Wash the cells with PBS to remove the treatments and ROS inducer.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or flow cytometer.
-
The percentage of ROS scavenging activity can be calculated by comparing the fluorescence of treated cells to that of untreated control cells.
Protocol 2: NF-κB Activation using Luciferase Reporter Assay
Objective: To determine the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Quercetin (comparative compound)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound or quercetin for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control.
Protocol 3: Xanthine Oxidase Inhibition Assay
Objective: To measure the inhibitory potency of this compound on xanthine oxidase activity.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of this compound or allopurinol.
-
Add xanthine oxidase to the mixture and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for several minutes.
-
The rate of uric acid formation is proportional to the xanthine oxidase activity.
-
Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This guide provides a foundational understanding of this compound's mechanisms of action, validated through the use of specific molecular probes. The comparative data and detailed protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
References
- 1. Inhibition of xanthine oxidase by this compound and silymarin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
Hypothetical Comparative Transcriptomic Analysis: Purpurogallin vs. Control in Liver Cancer Cells
An objective comparison guide to the transcriptomic effects of purpurogallin, a naturally occurring phenolic compound, is currently challenging due to a lack of publicly available comparative transcriptomic data. However, based on studies of its derivative, this compound carboxylic acid (PCA), and related compounds, a hypothetical comparative transcriptomic analysis can be proposed to guide future research. This guide outlines a potential experimental framework, presents hypothetical data based on known biological activities, and visualizes the associated pathways and workflows.
Recent research has highlighted the therapeutic potential of this compound and its derivatives. For instance, this compound carboxylic acid has been shown to exhibit synergistic effects with 5-fluorouracil (5-FU) in liver cancer cells by targeting the ATP binding cassette subfamily G member 2 (ABCG2) transporter.[1][2] Such findings suggest that this compound could modulate gene expression related to drug resistance, cell cycle, and proliferation. A comprehensive transcriptomic analysis would provide a global view of the cellular response to this compound treatment.
This section outlines a proposed experimental design and presents illustrative data for a comparative transcriptomic study of this compound's effects on the HepG2 human liver cancer cell line.
Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line: HepG2 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Groups: Cells would be seeded and allowed to adhere for 24 hours. Subsequently, they would be treated with either:
-
Duration: Treatment would be carried out for 48 hours to allow for significant changes in gene expression.
-
Replicates: Three biological replicates would be prepared for each treatment group.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA would be extracted from the cell pellets using a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA. RNA quality and quantity would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA would be enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA would be synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be subjected to quality control using FastQC to assess read quality. Adapters and low-quality bases would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels would be quantified using a tool such as RSEM or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between the this compound-treated and control groups would be identified using DESeq2 or edgeR, with a significance threshold of a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1.
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses would be performed on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Data Presentation
The following tables represent hypothetical data derived from the proposed experiment, reflecting the known biological effects of related compounds.
Table 1: Hypothetical Differentially Expressed Genes in HepG2 Cells Treated with this compound
| Gene Symbol | Gene Name | Log2(Fold Change) | p-value | FDR |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | 1.2e-8 | 3.5e-7 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | 3.4e-7 | 6.2e-6 |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.8 | 5.6e-6 | 8.1e-5 |
| HMOX1 | Heme Oxygenase 1 | 1.5 | 9.1e-5 | 1.2e-3 |
| Downregulated Genes | ||||
| ABCG2 | ATP Binding Cassette Subfamily G Member 2 | -2.8 | 2.2e-9 | 7.8e-8 |
| CDK4 | Cyclin Dependent Kinase 4 | -2.2 | 4.5e-8 | 1.1e-6 |
| CDK6 | Cyclin Dependent Kinase 6 | -1.9 | 6.7e-7 | 9.3e-6 |
| CCND1 | Cyclin D1 | -1.7 | 8.2e-6 | 1.1e-4 |
| E2F1 | E2F Transcription Factor 1 | -1.5 | 2.3e-5 | 2.8e-4 |
Table 2: Hypothetical Enriched KEGG Pathways for Differentially Expressed Genes
| KEGG Pathway ID | Pathway Description | Gene Count | p-value |
| hsa04110 | Cell cycle | 25 | 1.5e-6 |
| hsa04151 | PI3K-Akt signaling pathway | 30 | 3.2e-5 |
| hsa05200 | Pathways in cancer | 45 | 5.8e-5 |
| hsa04115 | p53 signaling pathway | 18 | 1.1e-4 |
| hsa02010 | ABC transporters | 10 | 2.4e-3 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a plausible signaling pathway affected by this compound, based on the known effects of PCA.
References
- 1. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Purpurogallin
Essential Safety and Handling Guide for Purpurogallin
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[1] It is identified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the safety precautions outlined below is mandatory to prevent exposure.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. All personnel must use the following PPE when handling this compound.[2]
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over goggles if there is a significant splash hazard.[3][4] |
| Skin Protection | Chemical-Impermeable Gloves | Gloves must be inspected for integrity before each use.[2] Disposable nitrile gloves offer good short-term protection.[3] Always wash hands thoroughly after removing gloves.[2][5] |
| Body Protection | Flame-Resistant Lab Coat | Wear a buttoned, full-length lab coat.[2][3] Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[3][6] |
| Respiratory Protection | Full-Face Respirator | Required if exposure limits are exceeded or if symptoms like irritation are experienced.[2] All handling of powders should occur in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[2] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety. The following workflow outlines the necessary steps for managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocols
Protocol for Safe Handling
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2]
-
Ignition Sources : Keep the compound away from all sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Avoid Contact : Prevent direct contact with skin and eyes by consistently wearing the specified PPE.[2]
-
Hygiene : Practice good industrial hygiene.[2] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
| Exposure Route | First-Aid Procedure |
| If Inhaled | Remove the person to fresh air and ensure they are comfortable for breathing.[2] Seek medical help if you feel unwell.[2] |
| If on Skin | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of water.[2] If skin irritation occurs, get medical help.[2] |
| If in Eyes | Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses. Continue rinsing.[2] Seek immediate medical attention. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill Response Protocol
-
Evacuate : Evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup : Wear full PPE, including respiratory protection if necessary. Use spark-proof tools and explosion-proof equipment.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
Decontaminate : Clean the spill area thoroughly once the material has been collected.
Storage and Disposal Plan
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep the container locked up and stored away from incompatible materials or foodstuff containers.[2]
Disposal:
-
Disposal of this compound and its containers must be done at an appropriate treatment and disposal facility.[2]
-
Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[2][7]
-
Discharge into the environment must be avoided.[2] Contaminated materials, such as gloves and lab coats, should be collected and disposed of as hazardous waste.[2][7]
References
- 1. This compound | C11H8O5 | CID 135403797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. chemistry.gatech.edu [chemistry.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
